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  • Product: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
  • CAS: 156258-39-8

Core Science & Biosynthesis

Foundational

"3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Abstract This technical guide provides a comprehensive overview of the known and predicted physical properties of the chi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chiral amino alcohol, 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This compound serves as a valuable chiral building block in pharmaceutical and materials science research. Due to the limited availability of experimentally-derived data in public literature, this document synthesizes information from supplier technical data sheets for the specific compound and its close structural analogs. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this molecule's physical characteristics for successful experimental design and synthesis.

Introduction and Significance

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a substituted propanolamine featuring a phenyl group and a primary amine at a chiral center (C3), and a gem-dimethyl group at the C2 position. The presence of both a basic amino group and a hydrogen-bonding hydroxyl group, combined with its chirality and steric bulk, makes it a molecule of interest in asymmetric synthesis and as a precursor for more complex pharmaceutical agents.

A precise understanding of its physical properties—such as melting point, solubility, and spectroscopic characteristics—is paramount for its effective use. These parameters govern everything from reaction conditions and purification strategies to formulation and storage. This guide addresses the notable gap in publicly available experimental data by providing both known values and robust methodologies for in-house characterization.

Core Physical and Chemical Properties

While extensive experimental data for this specific molecule is not widely published, the following table summarizes the available information. Properties for the closely related analog, (S)-3-Amino-3-phenylpropan-1-ol, are included for comparative purposes, as the addition of the C2 gem-dimethyl group is expected to influence these values.

Property(3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol(S)-3-Amino-3-phenylpropan-1-ol (Analog)Causality and Expert Insights
Molecular Formula C₁₁H₁₇NOC₉H₁₃NO[1]The addition of two methyl groups (C₂H₄) increases the molecular weight and carbon count.
Molecular Weight 179.26 g/mol 151.21 g/mol [1]Increased mass due to the gem-dimethyl substituent.
CAS Number 156406-42-782769-76-4[1]Unique identifier for the (S)-enantiomer of the target compound.
Physical Form SolidSolid[1]The presence of strong intermolecular hydrogen bonding (from -OH and -NH₂) and van der Waals forces promotes a solid state at standard conditions.
Melting Point (°C) Data not available69 °C[1]Prediction: The melting point is expected to be different from the analog. The gem-dimethyl groups increase steric hindrance, which could disrupt crystal lattice packing, potentially lowering the melting point. Conversely, the increased molecular weight could lead to stronger dispersion forces, potentially raising it. Experimental determination is essential.
Boiling Point (°C) Data not available134 °C at 4 mmHg[2]Prediction: The compound will have a high boiling point and will likely require vacuum distillation to prevent decomposition. The increased molecular weight relative to the analog will raise the boiling point under equivalent pressure.
Solubility Data not availableSoluble in Methanol[2] and Chloroform[1]Prediction: Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO due to the polar amino and hydroxyl groups. Solubility in nonpolar solvents like hexanes is likely low. Water solubility may be limited by the hydrophobic phenyl and gem-dimethyl groups.

Workflow for Physical Property Characterization

For a compound with limited published data, a systematic characterization workflow is critical. This ensures the identity, purity, and key physical properties are well-documented before its use in further applications.

G cluster_0 Phase 1: Sample Reception & Purity cluster_1 Phase 2: Physicochemical Analysis cluster_2 Phase 3: Data Consolidation Sample Receive/Synthesize Sample Purity Assess Purity (HPLC, GC-MS) Sample->Purity Structure Confirm Structure (NMR, IR, MS) Purity->Structure MP Melting Point Determination Structure->MP If pure & correct Sol Solubility Profiling Structure->Sol pKa pKa Determination Structure->pKa Report Compile Data Sheet & Report MP->Report Sol->Report pKa->Report

Caption: Workflow for the comprehensive characterization of a research chemical.

Predicted Spectroscopic Profile

While supplier data sheets lack specific spectra, the structure of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol allows for the prediction of its key spectroscopic features, which are invaluable for confirming its identity.

  • ¹H NMR:

    • Phenyl Protons: A multiplet integrating to 5H in the aromatic region (~7.2-7.4 ppm).

    • CH-NH₂/OH: A signal for the benzylic proton, likely a doublet, coupled to the adjacent CH₂ group. Its chemical shift would be influenced by the solvent.

    • CH₂-OH: A signal for the methylene protons adjacent to the hydroxyl group.

    • NH₂ and OH Protons: Broad singlets, exchangeable with D₂O. Their chemical shifts are highly variable depending on concentration and solvent.

    • Gem-dimethyl Protons: Two distinct singlets, each integrating to 3H, due to the adjacent chiral center making them diastereotopic.

  • ¹³C NMR:

    • Phenyl Carbons: Multiple signals in the ~125-145 ppm range.

    • C-NH₂: A signal for the chiral carbon bearing the amino and phenyl groups.

    • C(CH₃)₂: The quaternary carbon signal.

    • CH₂-OH: The carbon adjacent to the hydroxyl group.

    • Gem-dimethyl Carbons: Two distinct signals for the two methyl carbons.

  • Infrared (IR) Spectroscopy:

    • O-H and N-H Stretching: A broad band in the ~3200-3400 cm⁻¹ region.

    • C-H Stretching: Signals for aromatic and aliphatic C-H bonds just below and above 3000 cm⁻¹.

    • C=C Stretching: Aromatic ring stretches in the ~1450-1600 cm⁻¹ region.

    • C-O Stretching: A strong band in the ~1050-1150 cm⁻¹ region.

Experimental Protocols

The following protocols describe standard, reliable methods for determining the key physical properties of a solid organic compound like 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Melting Point Determination (Capillary Method)
  • Causality: The melting point is a sensitive indicator of purity. A sharp melting range (e.g., < 1 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities.

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.

    • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

    • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

    • Measurement (Rapid Scan): Heat the sample rapidly to get a rough estimate of the melting point. Let the apparatus cool by at least 20 °C.

    • Measurement (Accurate Scan): Using a fresh capillary, heat rapidly to within 15-20 °C of the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.

    • Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Thermodynamic Solubility Profiling (Shake-Flask Method)
  • Causality: Quantifying solubility in various solvents is crucial for developing purification methods (recrystallization), analytical methods (HPLC mobile phases), and formulations. The shake-flask method determines the saturation point of a compound in a given solvent at a specific temperature.

  • Methodology:

    • Solvent Selection: Choose a panel of relevant solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes).

    • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate sealed vials. The goal is to create a saturated solution with undissolved solid remaining.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

    • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).

    • Quantification: Analyze the diluted sample using a calibrated HPLC-UV (or other suitable) method to determine the concentration.

    • Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature (e.g., in mg/mL or mol/L).

Safety and Handling

Based on available safety data, 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a hazardous substance.

  • GHS Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark).

  • Signal Word: Danger.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. Due to the H318 designation, full-face protection is strongly recommended.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral building block with significant potential, yet its fundamental physical properties are not well-documented in accessible literature. This guide provides the most current, consolidated information and, more importantly, equips researchers with the predictive insights and detailed experimental protocols necessary to characterize the molecule thoroughly. By following the outlined workflows for structural confirmation, purity assessment, and physicochemical analysis, scientists can confidently integrate this compound into their research and development pipelines, ensuring reproducible and reliable outcomes.

References

  • PubChem. 3-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-(Dimethylamino)-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Spectroscopic Data of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol: A Technical Guide

Introduction 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral amino alcohol with potential applications in organic synthesis and drug development. Its structure, featuring a phenyl group and a neo-pentyl-like backbon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral amino alcohol with potential applications in organic synthesis and drug development. Its structure, featuring a phenyl group and a neo-pentyl-like backbone, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are based on fundamental principles and data from structurally related molecules. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this and similar molecules.

Molecular Structure

The structural formula of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is presented below. The key functional groups influencing its spectroscopic properties are the primary amine (-NH₂), the primary alcohol (-OH), the phenyl ring, and the gem-dimethyl group.

Caption: Molecular Structure of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups and the anisotropic effect of the phenyl ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HPhenyl protons (C₆H₅)
~ 4.05Singlet1HBenzylic proton (CH-Ph)
~ 3.35Singlet2HMethylene protons (CH₂-OH)
~ 2.50 (broad)Singlet3HAmine and Hydroxyl protons (-NH₂ and -OH)
~ 0.95Singlet3HMethyl protons (CH₃)
~ 0.90Singlet3HMethyl protons (CH₃)

Interpretation:

  • Phenyl Protons: The aromatic protons are expected to appear as a complex multiplet in the range of δ 7.20-7.40 ppm, a characteristic region for benzene derivatives.[2]

  • Benzylic Proton: The single proton attached to the carbon bearing the phenyl and amino groups is significantly deshielded and is predicted to appear as a singlet around δ 4.05 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • Methylene Protons: The two protons of the methylene group adjacent to the hydroxyl group are expected to resonate as a singlet around δ 3.35 ppm.

  • Amine and Hydroxyl Protons: The protons of the amine and hydroxyl groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on concentration and solvent.

  • Methyl Protons: The two methyl groups are diastereotopic due to the adjacent chiral center and are expected to show two distinct singlets around δ 0.95 and 0.90 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~ 142Quaternary Aromatic Carbon (C-ipso)
~ 128.5Aromatic CH
~ 127.8Aromatic CH
~ 127.0Aromatic CH
~ 70.5Methylene Carbon (CH₂-OH)
~ 65.0Benzylic Carbon (CH-Ph)
~ 38.0Quaternary Carbon (C(CH₃)₂)
~ 23.0Methyl Carbon (CH₃)
~ 22.5Methyl Carbon (CH₃)

Interpretation:

  • Aromatic Carbons: The phenyl group will show four signals in the aromatic region (δ 125-145 ppm), with the ipso-carbon appearing at the most downfield position.

  • Methylene Carbon: The carbon of the CH₂OH group is expected around δ 70.5 ppm due to the deshielding effect of the oxygen atom.

  • Benzylic Carbon: The carbon attached to the phenyl and amino groups is predicted to be around δ 65.0 ppm.

  • Quaternary Carbon: The quaternary carbon atom bonded to the two methyl groups is expected to appear around δ 38.0 ppm.

  • Methyl Carbons: The two diastereotopic methyl carbons will have slightly different chemical shifts, predicted around δ 23.0 and 22.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400 - 3200Strong, BroadO-H and N-HStretching
3080 - 3010MediumAromatic C-HStretching
2960 - 2850StrongAliphatic C-HStretching
1600, 1495, 1450Medium to WeakC=CAromatic Ring Stretching
1650 - 1580MediumN-HBending
1470 - 1430MediumC-HBending (in CH₂)
1380, 1365MediumC-HBending (gem-dimethyl)
1260 - 1000StrongC-O and C-NStretching
760 - 730, 700 - 680StrongC-HOut-of-plane Bending (monosubstituted benzene)

Interpretation:

  • O-H and N-H Stretching: A broad band in the 3400-3200 cm⁻¹ region is expected due to the overlapping stretching vibrations of the O-H (alcohol) and N-H (amine) groups.

  • C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3080-3010 cm⁻¹ region, while aliphatic C-H stretching will appear as strong bands between 2960 and 2850 cm⁻¹.

  • Aromatic C=C Stretching: Characteristic absorptions for the phenyl ring are expected around 1600, 1495, and 1450 cm⁻¹.

  • N-H Bending: The bending vibration of the primary amine is predicted to be in the 1650-1580 cm⁻¹ range.

  • C-H Bending: The gem-dimethyl group should show a characteristic doublet around 1380 and 1365 cm⁻¹.

  • C-O and C-N Stretching: Strong bands in the fingerprint region (1260-1000 cm⁻¹) will correspond to the C-O and C-N stretching vibrations.

  • Aromatic C-H Out-of-plane Bending: Strong absorptions in the 760-680 cm⁻¹ region are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (C₁₁H₁₇NO), the molecular weight is 179.26 g/mol . Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[4]

Table 4: Predicted Key Mass Fragments (ESI-MS)

m/zProposed Fragment
180[M+H]⁺ (Protonated Molecule)
162[M+H - H₂O]⁺
148[M+H - CH₂OH]⁺
106[C₆H₅CH=NH₂]⁺
77[C₆H₅]⁺

Interpretation:

The fragmentation of amino alcohols in the mass spectrometer often proceeds through alpha cleavage and dehydration pathways.[5]

  • [M+H]⁺ (m/z 180): The protonated molecular ion is expected to be observed.

  • [M+H - H₂O]⁺ (m/z 162): Loss of a water molecule from the protonated molecule is a common fragmentation for alcohols.

  • Alpha Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha cleavage) is a characteristic fragmentation for amines.[6] This can lead to the formation of the resonance-stabilized ion at m/z 106 ([C₆H₅CH=NH₂]⁺).

  • Loss of Phenyl Group: The peak at m/z 77 corresponds to the phenyl cation.

G M [M+H]⁺ m/z 180 F1 [M+H - H₂O]⁺ m/z 162 M->F1 - H₂O F2 [C₆H₅CH=NH₂]⁺ m/z 106 M->F2 α-cleavage

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7] Ensure the solid is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.[7]

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]

  • Processing: After data acquisition, perform a Fourier transform on the raw data, followed by phase and baseline correction to obtain the final spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[9]

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]

  • Apply Pressure: Use the pressure arm to press the sample firmly against the crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[9]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[11] A small amount of formic acid (0.1%) can be added to promote protonation.[4]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, allowing for unambiguous structure elucidation and purity assessment. The predicted data and interpretations in this guide serve as a valuable reference for researchers working with this compound and its analogs. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

Sources

Foundational

"3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" chemical structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical research and synthetic chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent development is built. The compound 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, with a molecular formula of C₁₁H₁₇NO and a molecular weight of 179.26 g/mol , presents a fascinating case for structural analysis.[1] It incorporates several key functional groups: a primary amine, a primary alcohol, a chiral center, a quaternary carbon, and an aromatic ring. This guide provides a comprehensive, technically-grounded walkthrough of the multi-technique approach required to elucidate its structure, framed from the perspective of an experienced analytical scientist. Our methodology is not merely a sequence of steps but a logical, self-validating workflow where each piece of data corroborates the others to build an unshakeable structural assignment.

The Strategic Analytical Workflow

The core principle of structure elucidation is orthogonality—gathering data from independent analytical techniques that each probe different aspects of the molecule's constitution. For a molecule like 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, our strategy integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The synergy between these methods provides a complete picture, from elemental composition to the precise three-dimensional arrangement of atoms.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework Assembly cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared Spectroscopy (Key Functional Groups) MS->IR Provides Molecular Formula (C₁₁H₁₇NO) Structure Final Structure Confirmed MS->Structure Validates Final Mass NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity Map) IR->NMR Confirms -OH, -NH₂, Phenyl Functional Groups NMR->Structure Assembles the C-H Framework and Confirms Connectivity

Caption: Logical workflow for structure elucidation.

Part 1: Mass Spectrometry – Defining the Molecular Boundaries

Expertise & Experience: We begin with Mass Spectrometry (MS) because it provides the most fundamental data points: the molecular weight and, by extension, the molecular formula. For a compound containing nitrogen, the Nitrogen Rule is a critical first checkpoint. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2] This provides immediate validation of our proposed formula.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol) is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (M⁺•), the molecular ion.

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Trustworthiness

The expected molecular ion (M⁺•) peak for C₁₁H₁₇NO would appear at m/z = 179 . The odd value immediately supports the presence of a single nitrogen atom. Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. For amino alcohols, the two most characteristic fragmentation pathways are alpha-cleavage and dehydration.[2][3][4]

  • Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to a heteroatom (oxygen or nitrogen), which is a dominant process because it leads to resonance-stabilized cations.[2][5]

    • Cleavage A (adjacent to N): Loss of the phenyl group (C₆H₅•) is unlikely, but cleavage of the C2-C3 bond to lose the C(CH₃)₂CH₂OH radical would yield a stabilized [C₆H₅CHNH₂]⁺ fragment at m/z = 106 . This is often a very prominent peak.

    • Cleavage B (adjacent to O): Cleavage of the C1-C2 bond to lose a •CH₂OH radical (mass 31) would result in a fragment at m/z = 148 .

  • Dehydration: The loss of a water molecule (H₂O, mass 18) is a classic fragmentation for alcohols, leading to an [M-18]⁺• peak at m/z = 161 .[2][6]

Table 1: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Fragmentation Pathway
179 [C₁₁H₁₇NO]⁺• Molecular Ion (M⁺•)
161 [C₁₁H₁₅N]⁺• Dehydration (Loss of H₂O)
148 [C₁₀H₁₄N]⁺ Alpha-Cleavage (Loss of •CH₂OH)

| 106 | [C₇H₈N]⁺ | Alpha-Cleavage (Loss of •C(CH₃)₂CH₂OH) |

The presence of these key fragments, especially the base peak at m/z 106, provides strong, trustworthy evidence for the proposed core structure of a benzylic amine connected to a substituted propanol chain.

Part 2: Infrared Spectroscopy – Identifying the Chemical Actors

Expertise & Experience: With the molecular formula established, IR spectroscopy is the ideal next step. It is a rapid and definitive method for identifying the functional groups we hypothesize are present based on the formula. The IR spectrum acts as a checklist: Do we see evidence of an alcohol (-OH)? A primary amine (-NH₂)? An aromatic ring?

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

  • Analysis: The sample absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The attenuated IR beam is then sent to a detector.

  • Spectrum Generation: The instrument plots absorbance (or transmittance) versus wavenumber (cm⁻¹) to produce the IR spectrum.

Data Interpretation and Trustworthiness

Each functional group has a characteristic absorption frequency. For 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, the spectrum is a composite of several highly diagnostic signals.

  • O-H and N-H Region (3500-3200 cm⁻¹): This region is critical. We expect to see a very broad absorption characteristic of a hydrogen-bonded alcohol O-H stretch, typically centered around 3350 cm⁻¹.[7][8] Superimposed on this broad signal, we should see two sharper, less intense peaks. These are the signature of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[5][9][10] The presence of both the broad O-H and the sharper two-pronged N-H signal is a powerful confirmation of the amino alcohol structure.

  • C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) will be stronger and appear just below 3000 cm⁻¹.

  • Fingerprint Region (< 1600 cm⁻¹): This complex region contains many diagnostic peaks.

    • N-H Bend: The scissoring vibration of the primary amine group typically appears as a distinct band in the 1650-1580 cm⁻¹ range.[7][10]

    • Aromatic C=C Stretches: A series of absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ confirms the presence of the phenyl ring.

    • C-O Stretch: A strong band for the primary alcohol C-O stretch is expected around 1050 cm⁻¹.

    • C-N Stretch: A medium to weak band for the aliphatic C-N stretch is expected between 1250-1020 cm⁻¹.[10]

Table 2: Key Infrared Absorption Frequencies

Wavenumber (cm⁻¹) Bond Vibration Functional Group Confirmed
~3350 (Broad) O-H Stretch Alcohol
~3450 & ~3350 (2 sharp peaks) N-H Stretch (Asymm. & Symm.) Primary Amine
> 3000 C-H Stretch Aromatic Ring
< 3000 C-H Stretch Alkyl Groups (CH₃, CH₂)
1650-1580 N-H Bend Primary Amine
1600-1450 C=C Stretch Aromatic Ring

| ~1050 (Strong) | C-O Stretch | Primary Alcohol |

The clear identification of all requisite functional groups provides a self-validating layer of evidence, allowing us to proceed with confidence to the definitive structural mapping via NMR.

Part 3: NMR Spectroscopy – Assembling the Molecular Puzzle

Expertise & Experience: NMR spectroscopy provides the final, unambiguous proof of structure by mapping the carbon-hydrogen framework. It tells us the chemical environment, number, and connectivity of all protons and carbons. For this molecule, the presence of a quaternary carbon and a chiral center leads to specific and highly informative spectral features.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. A small amount of tetramethylsilane (TMS) is often used as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier transformed to generate the spectrum. Key parameters include the number of scans and relaxation delay.

  • ¹³C NMR Acquisition: A similar process is used, but since ¹³C has a low natural abundance, more scans are required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

  • D₂O Exchange: To confirm the -OH and -NH₂ protons, a drop of D₂O is added to the NMR tube, the sample is shaken, and the ¹H NMR spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear.[5][9]

  • 2D NMR (Optional but Recommended): Experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are run to definitively link all atoms.

Data Interpretation and Trustworthiness
¹H NMR Spectrum Analysis

The structure predicts a specific set of signals. The quaternary carbon at position 2 prevents spin-spin coupling between the protons on C1, C3, and the methyl groups, leading to a simplified spectrum dominated by singlets.

Caption: Predicted ¹H NMR Data Table.

Key Insights:

  • Diastereotopic Methyls: The chiral center at C3 makes the two methyl groups on C2 chemically non-equivalent (diastereotopic). This results in two separate singlet signals, a crucial piece of evidence confirming the local geometry.

  • Lack of Coupling: The appearance of singlets for the C1-methylene and C3-methine protons is a direct consequence of the intervening quaternary carbon, confirming this structural feature.

  • D₂O Exchange: The disappearance of the broad signal upon addition of D₂O is the gold standard for identifying exchangeable -OH and -NH₂ protons.[5][9]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, as the two pairs of aromatic carbons (ortho and meta) are equivalent.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~140 C-ipso (Aromatic) Quaternary aromatic C attached to alkyl chain.
~128.5 C-para (Aromatic) Aromatic CH.
~128.0 C-ortho (Aromatic) Aromatic CH (x2).
~127.5 C-meta (Aromatic) Aromatic CH (x2).
~70 C H₂OH Methylene carbon attached to oxygen.
~60 C H-NH₂ Methine carbon attached to nitrogen and phenyl group.
~40 C (CH₃)₂ Quaternary aliphatic carbon.

| ~25, ~23 | -C H₃ | Two distinct signals for diastereotopic methyl groups. |

Conclusion: A Self-Validating Structural Proof

The structure of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is confirmed through a logical and self-validating synthesis of data from orthogonal analytical techniques.

  • Mass Spectrometry established the molecular formula (C₁₁H₁₇NO) and provided fragmentation data (m/z 106, 161) perfectly consistent with an amino alcohol containing a benzylic amine moiety.

  • Infrared Spectroscopy provided definitive proof of the required functional groups: a primary alcohol (broad O-H stretch, strong C-O stretch), a primary amine (double N-H stretch, N-H bend), and an aromatic ring.

  • NMR Spectroscopy assembled the final structure. ¹H NMR confirmed the number and type of protons and their lack of coupling through the quaternary center, while the observation of two distinct methyl singlets proved the diastereotopic nature of these groups. ¹³C NMR confirmed the complete carbon skeleton.

Each technique provides a piece of the puzzle, and the pieces fit together perfectly, leaving no ambiguity. This rigorous, multi-faceted approach ensures the highest level of trustworthiness and scientific integrity, providing a solid foundation for any further research or development involving this molecule.

References

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. (2016). PubMed.
  • Spectroscopy of Amines. (2023). Organic Chemistry | OpenStax.
  • Spectroscopy of Amines. (n.d.).
  • Infrared spectroscopy (Identifying Compounds or ligands). (n.d.).
  • How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com.
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Fragmentation and Interpretation of Spectra. (n.d.). Unknown Source.
  • 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. (n.d.). Sigma-Aldrich.
  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (n.d.). Chad's Prep.

Sources

Exploratory

"3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" CAS number 156258-39-8 properties

An In-Depth Technical Guide to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (CAS: 156258-39-8) Introduction 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral β-amino alcohol, a class of organic compounds recognized for th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (CAS: 156258-39-8)

Introduction

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral β-amino alcohol, a class of organic compounds recognized for their significant utility in organic synthesis and medicinal chemistry.[1] Its structure, featuring a benzylic amine, a primary alcohol, and a sterically demanding gem-dimethyl group adjacent to the alcohol, makes it a valuable chiral building block. This guide provides a comprehensive overview of its known properties, a proposed synthetic route, detailed analytical protocols for its characterization, and safety considerations. It is intended for researchers in drug discovery and process development who may use this molecule as a synthetic intermediate for more complex pharmaceutical targets.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. The primary identifiers and known physical properties for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol are summarized below.

Chemical Structure

Caption: 2D structure of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Key Identifiers and Properties
PropertyValueSource(s)
CAS Number 156258-39-8[1][2][3]
Molecular Formula C₁₁H₁₇NO[2]
Molecular Weight 179.26 g/mol [2][3]
Synonym 3-amino-2,2-dimethyl-3-phenyl-1-propanol[2]
Physical Form Solid[2]
Purity (Typical) ≥97%[2]
InChI Key JROIRYAZVQTFDW-UHFFFAOYSA-N[2]
SMILES NCC(C1=CC=CC=C1)C(C)(C)CO

Plausible Synthesis and Purification Strategy

Retrosynthetic Analysis & Proposed Pathway

The primary alcohol and vicinal amine suggest a disconnection at the C-N bond or the reduction of a carbonyl. A practical forward synthesis involves the creation of a β-amino ketone from a simpler ketone, followed by reduction.

G product 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol intermediate 3-Amino-2,2-dimethyl-1-phenylpropan-1-one product->intermediate Stereoselective Reduction (e.g., NaBH4) sm1 Pivalophenone (2,2-Dimethyl-1-phenylpropan-1-one) intermediate->sm1 Mannich Reaction sm2 Amine Source (e.g., NH4Cl, HMDS) intermediate->sm2 sm3 Formaldehyde Source (e.g., Paraformaldehyde) intermediate->sm3

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This hypothetical protocol is designed to be a robust starting point for laboratory synthesis.

Step 1: Synthesis of 3-Amino-2,2-dimethyl-1-phenylpropan-1-one (Mannich Reaction)

  • To a round-bottom flask equipped with a reflux condenser, add pivalophenone (1.0 eq.), paraformaldehyde (1.5 eq.), and ammonium chloride (1.2 eq.).

  • Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the pivalophenone.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-amino ketone.

Step 2: Reduction to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

  • Dissolve the crude β-amino ketone from Step 1 in methanol in an ice bath (0°C).

  • Slowly add sodium borohydride (NaBH₄, 2.0 eq.) portion-wise, ensuring the temperature remains below 10°C. The use of NaBH₄ is a standard, cost-effective choice for ketone reduction that is unlikely to affect other functional groups.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Experimental Protocol: Purification
  • Column Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol), is typically effective for separating the polar amino alcohol from less polar impurities.

  • Recrystallization: If the product is a solid, further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product with high purity.

Analytical Characterization and Quality Control

Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach ensures the identity and quality of the synthesized material.

G start Synthesized Compound (CAS 156258-39-8) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms ir IR Spectroscopy start->ir hplc HPLC Analysis start->hplc confirm Structural Confirmation nmr->confirm ms->confirm ir->confirm purity Purity Assessment (≥97%) hplc->purity

Caption: Workflow for comprehensive analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

    • Benzylic Proton (-CH(N)-): A signal around δ 4.0-4.5 ppm.

    • Methylene Protons (-CH₂OH): A signal around δ 3.5-3.8 ppm.

    • Hydroxyl and Amine Protons (-OH, -NH₂): Broad singlets that are D₂O exchangeable. Their chemical shift can vary significantly.

    • Gem-dimethyl Protons (-C(CH₃)₂): Two distinct singlets in the δ 0.8-1.2 ppm range, indicative of the chiral center making them diastereotopic.

  • ¹³C NMR: The carbon NMR spectrum should display 9 unique signals (some aromatic carbons may overlap):

    • Aromatic Carbons: Signals between δ 125-145 ppm.

    • Benzylic Carbon (-C(N)-): A signal around δ 60-65 ppm.

    • Alcohol Carbon (-CH₂OH): A signal around δ 65-70 ppm.

    • Quaternary Carbon (-C(CH₃)₂): A signal around δ 35-40 ppm.

    • Methyl Carbons (-CH₃): Two signals around δ 20-25 ppm.

Protocol for NMR Analysis:

  • Prepare a sample by dissolving 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

  • Process the data to confirm the presence of all expected signals and their integrations/multiplicities.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation.

  • Expected Data: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 180.3.

  • Fragmentation: Key fragments may arise from the loss of water ([M+H - H₂O]⁺ at m/z 162.2) or cleavage adjacent to the amine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorption Bands:

    • O-H Stretch (Alcohol): A broad band around 3300-3400 cm⁻¹.

    • N-H Stretch (Amine): Two sharp peaks (for primary amine) around 3300-3500 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a non-volatile compound.

Protocol for Purity Assessment:

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient system of Water (A) and Acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape for the amine.

    • Gradient Example: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 254 nm, where the phenyl group absorbs.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Handling, Storage, and Safety

Proper handling is essential due to the compound's potential hazards. The following information is derived from supplier safety data.[2]

Hazard InformationDetailsSource(s)
Signal Word Warning / Danger[2]
Pictogram GHS07 (Exclamation Mark)[2]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH318: Causes serious eye damage[2]
Precautionary Statements P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications and Future Outlook

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is primarily a research chemical. Its value lies in its potential as a chiral precursor for the synthesis of biologically active molecules. The 1,2-amino alcohol motif is a key pharmacophore in many drugs. The presence of the gem-dimethyl group can impart conformational rigidity and influence metabolic stability in a final drug candidate. Future applications will likely involve its use in:

  • Asymmetric Synthesis: As a building block for creating more complex chiral molecules.

  • Ligand Development: For use in asymmetric catalysis.

  • Medicinal Chemistry: As an intermediate in the synthesis of novel therapeutic agents.

References

  • 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem - NIH. [Link]

  • 3-Amino-3-[3-(2-methylphenyl)phenyl]propan-1-ol | C16H19NO | CID - PubChem. [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com. [Link]

  • Cas no 156258-39-8 (3-Amino-2,2-dimethyl-3-phenylpropan-1-ol) - Molekula. [Link]

  • 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol CAS NO.156258-39-8. [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P

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Foundational

An In-Depth Technical Guide to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol: A Chiral Building Block in Pharmaceutical Development

This guide provides a comprehensive technical overview of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a chiral amino alcohol with significant potential as a key intermediate in the synthesis of complex pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a chiral amino alcohol with significant potential as a key intermediate in the synthesis of complex pharmaceutical agents. We will delve into its fundamental molecular properties, plausible synthetic routes, analytical characterization, and its emerging role in drug discovery and development, particularly in the context of analogous structures found in centrally active compounds.

Core Molecular Attributes

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral molecule possessing both an amino and a hydroxyl functional group, making it a versatile synthon for further chemical modifications. Its structural rigidity, imparted by the gem-dimethyl group on the C2 position, and the presence of a phenyl ring, provide a unique scaffold for designing molecules with specific pharmacological profiles.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
CAS Number 1174013-07-0 (racemate)[1]
Appearance Solid[1]

The presence of a stereocenter at the C3 position means this compound exists as a pair of enantiomers, (R)- and (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. The specific stereochemistry of chiral molecules is often crucial for their biological activity, making the enantioselective synthesis of this compound a key focus for its application in pharmaceuticals.[2]

Synthetic Strategies: A Plausible Approach

While specific, publicly detailed synthetic protocols for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol are not widely available, a logical and efficient synthesis can be devised based on established methodologies for analogous chiral amino alcohols. A plausible retro-synthetic analysis suggests that the target molecule can be obtained from a corresponding amino ketone, which in turn can be synthesized via a Mannich-type reaction.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway:

Synthesis_Workflow Proposed Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol A Isobutyraldehyde, Dimethylamine, Formaldehyde B 3-Dimethylamino-2,2-dimethylpropanal A->B Mannich Reaction D 3-Dimethylamino-2,2-dimethyl-1-phenylpropan-1-ol B->D Grignard Reaction C Phenylmagnesium bromide C->D F 3-Dimethylamino-2,2-dimethyl-1-phenylpropan-1-one D->F Oxidation E Oxidation H (S)- or (R)-3-Dimethylamino-2,2-dimethyl-1-phenylpropan-1-ol F->H Asymmetric Reduction G Chiral Reducing Agent (e.g., CBS catalyst) G->H J (S)- or (R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol H->J e.g., Von Braun reaction I Demethylation I->J

Caption: A plausible multi-step synthesis of enantiomerically enriched 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical example based on known chemical transformations for similar molecules.

Step 1: Synthesis of 3-Dimethylamino-2,2-dimethylpropanal (Mannich Reaction)

This step is based on the patented synthesis of a similar compound.[3]

  • To a stirred solution of isobutyraldehyde and an aqueous solution of dimethylamine, slowly add an aqueous solution of formaldehyde at a temperature maintained between 80-100°C.

  • Monitor the reaction by Gas Chromatography (GC) until the starting materials are consumed.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Purify the crude product by distillation under reduced pressure to obtain 3-dimethylamino-2,2-dimethylpropanal.

Step 2: Synthesis of 3-Dimethylamino-2,2-dimethyl-1-phenylpropan-1-ol (Grignard Reaction)

  • Prepare a solution of phenylmagnesium bromide in anhydrous diethyl ether.

  • To a cooled (0°C) and stirred solution of 3-dimethylamino-2,2-dimethylpropanal in anhydrous diethyl ether, add the Grignard reagent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Asymmetric Reduction of the Amino Ketone (Corey-Itsuno Reduction)

  • The amino alcohol from the previous step is oxidized to the corresponding ketone using a mild oxidizing agent (e.g., PCC or Swern oxidation).

  • The resulting 3-dimethylamino-2,2-dimethyl-1-phenylpropan-1-one is then subjected to an asymmetric reduction.

  • In a flame-dried flask under an inert atmosphere, a solution of the ketone in anhydrous THF is added to a pre-formed solution of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst) and borane-dimethyl sulfide complex at low temperature (-20°C).

  • The reaction is stirred at low temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the slow addition of methanol, followed by 1M HCl.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

  • The enantiomeric excess of the resulting chiral amino alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Step 4: N-Demethylation

The final step involves the removal of the methyl groups from the tertiary amine. This can be achieved through various methods, such as the Von Braun reaction using cyanogen bromide, followed by hydrolysis, or by using other demethylating agents like α-chloroethyl chloroformate.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and enantiomeric excess of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Analytical Workflow Diagram

Analytical_Workflow Analytical Workflow for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol A Synthesized Product B Structural Confirmation A->B C Purity Assessment A->C D Enantiomeric Excess Determination A->D E NMR (¹H, ¹³C) B->E F FT-IR B->F G Mass Spectrometry B->G H HPLC (achiral) C->H I GC-MS C->I J Chiral HPLC D->J K Chiral GC D->K

Caption: A comprehensive analytical workflow for the characterization of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Spectroscopic and Chromatographic Data (Representative)
TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (phenyl ring), a singlet for the benzylic proton (CH-N), singlets for the two methyl groups, and signals for the methylene protons adjacent to the hydroxyl and amino groups.
¹³C NMR Resonances for the aromatic carbons, the carbon bearing the amino group, the quaternary carbon, the methyl carbons, and the carbon bearing the hydroxyl group.
FT-IR Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, C-H stretching of the aromatic and aliphatic groups, and C-N and C-O stretching bands in the fingerprint region.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Chiral HPLC Baseline separation of the two enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based).

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This is a general protocol adaptable for chiral amino alcohols.[4][5]

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Applications in Drug Development

Chiral amino alcohols are crucial building blocks in the synthesis of many pharmaceuticals.[6][7] The structural motif of a 3-amino-1-phenylpropan-1-ol is found in a number of centrally acting drugs, including antidepressants. For example, the core structure of Fluoxetine (Prozac) is a 3-amino-1-phenylpropanol derivative.[8]

The unique substitution pattern of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, with the gem-dimethyl group, makes it a valuable intermediate for creating novel analogues of existing drugs. This modification can influence the compound's lipophilicity, metabolic stability, and binding affinity to its biological target, potentially leading to improved efficacy, selectivity, or pharmacokinetic properties.

Its potential applications include:

  • As a scaffold for novel CNS agents: The phenylpropanolamine backbone is a well-established pharmacophore for interacting with neurotransmitter transporters and receptors.

  • In the synthesis of chiral ligands: The amino and hydroxyl groups can be used to coordinate with metal centers, making it a candidate for the development of new asymmetric catalysts.

  • As a building block for combinatorial libraries: The functional groups allow for diverse chemical modifications, enabling the rapid generation of a wide range of compounds for high-throughput screening.

Conclusion

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol represents a promising, albeit underexplored, chiral building block for the pharmaceutical industry. Its synthesis, while not yet widely documented, can be achieved through established chemical transformations. The ability to produce this compound in an enantiomerically pure form is key to unlocking its full potential in the development of new and improved therapeutic agents. Further research into its synthesis and applications is warranted to fully explore its utility in medicinal chemistry and drug discovery.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Sharma, P., & Kumar, A. (2014). A Review on Synthesis of β-Amino Alcohols and Their Applications. EXTENDED ABSTRACT - Open Access Journals.
  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789391.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • PubChem. (n.d.). 3-Amino-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia. (2023). Chiral analysis.
  • Li, Y., & Wu, N. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Hansen, P. E. (1999). Process for preparing fluoxetine. (WO 99/67196).
  • Fuller, R. W., & Wong, D. T. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (US20040102651A1).
  • Kim, M. H., & Park, J. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (KR101644016B1).
  • SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl)
  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.).
  • Kumar, P., & Pandey, R. K. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine. (US20040110985A1).
  • BASF. (1982). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (EP0046288A1).
  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(11), 5121-5123.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Abstract This technical guide provides an in-depth exploration of the synthesis and characterization of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a chiral β-amino alcohol with significant potential as a structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a chiral β-amino alcohol with significant potential as a structural motif in medicinal chemistry and materials science. The document delineates a robust and reproducible synthetic pathway, commencing from readily available starting materials and proceeding through a key β-hydroxy nitrile intermediate. Causality behind critical experimental choices, from reagent selection to purification strategies, is thoroughly explained. Furthermore, this guide establishes a comprehensive analytical framework for the unequivocal structural confirmation and purity assessment of the target compound. Detailed protocols for spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented alongside predicted data and fragmentation patterns. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex molecular building blocks.

Introduction: The Significance of β-Amino Alcohols

The β-amino alcohol moiety is a privileged structural unit found in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its prevalence stems from the strategic placement of two key functional groups—an amine and a hydroxyl group—in a 1,2-relationship, which facilitates critical hydrogen bonding interactions with biological targets such as enzymes and receptors. Consequently, β-amino alcohols are integral components of blockbuster drugs, including β-blockers and certain antiviral agents.[2]

Beyond their direct biological activity, chiral β-amino alcohols are indispensable tools in asymmetric synthesis, where they serve as highly effective chiral auxiliaries, ligands for metal catalysts, and versatile starting materials for the construction of complex, enantiomerically pure molecules.[3] The compound of interest, 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (CAS No. 1174013-07-0), combines this critical pharmacophore with unique structural features:

  • A chiral center at the carbon bearing the amino and phenyl groups, allowing for stereospecific applications.

  • A gem-dimethyl group adjacent to the primary alcohol, which introduces steric hindrance that can influence molecular conformation and metabolic stability.

  • A phenyl group that provides a scaffold for further functionalization and can engage in aromatic interactions.

This guide provides a comprehensive framework for the synthesis and definitive characterization of this valuable building block.

A Strategic Approach to Synthesis

The synthesis of β-amino alcohols can be approached through several established methodologies, including the aminolysis of epoxides[2][4] or the reduction of α-amino ketones. However, for the specific architecture of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a more convergent and controllable strategy involves the reduction of a nitrile precursor. This route offers excellent control over the carbon skeleton and leverages a highly reliable chemical transformation.

Retrosynthetic Analysis

The chosen synthetic strategy is based on a logical disconnection of the target molecule. The primary amine can be retrosynthetically derived from a nitrile group, a transformation readily achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). This leads back to a key intermediate, 3-hydroxy-2,2-dimethyl-3-phenylpropanenitrile . This intermediate, in turn, can be constructed via a carbon-carbon bond-forming reaction between benzaldehyde and the enolate of isobutyronitrile. This two-step approach is efficient and utilizes commercially available starting materials.

G Target 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Disconnection1 C-N Bond Formation (Nitrile Reduction) Target->Disconnection1 Intermediate 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile Disconnection2 C-C Bond Formation (Aldol-type Reaction) Intermediate->Disconnection2 SM1 Benzaldehyde SM2 Isobutyronitrile Disconnection1->Intermediate Disconnection2->SM1 Disconnection2->SM2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile

This step involves the formation of a new carbon-carbon bond through a nucleophilic addition of the isobutyronitrile carbanion to benzaldehyde. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal for generating the carbanion in situ.

  • Reagents & Equipment:

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Isobutyronitrile

    • Benzaldehyde (freshly distilled)

    • Flame-dried, three-necked round-bottom flask with a magnetic stirrer, argon/nitrogen inlet, and thermometer.

  • Procedure:

    • LDA Preparation: To a flame-dried flask under an inert atmosphere (Argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

    • Carbanion Formation: Re-cool the LDA solution to -78 °C. Slowly add isobutyronitrile (1.0 equivalent) dropwise. The formation of the lithium salt is indicated by a change in the solution's appearance. Stir for 30-45 minutes at this temperature.

    • Aldol-type Reaction: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the solution, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 2-3 hours.

    • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 3-hydroxy-2,2-dimethyl-3-phenylpropanenitrile[5], can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Reduction to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

This step employs a powerful hydride-donating agent, Lithium Aluminum Hydride (LiAlH₄), to reduce the nitrile functional group to a primary amine.

  • Reagents & Equipment:

    • 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile (from Protocol 1)

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (Water, 15% NaOH, Water)

    • Flame-dried reaction flask with a reflux condenser, magnetic stirrer, and argon/nitrogen inlet.

  • Procedure:

    • Reaction Setup: To a flame-dried flask under an inert atmosphere, add anhydrous THF and LiAlH₄ powder (approx. 2.0-2.5 equivalents) to form a suspension. Cool the flask to 0 °C in an ice bath.

    • Addition of Nitrile: Dissolve the purified nitrile from the previous step in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension. Caution: The reaction is exothermic; control the addition rate to maintain the temperature.

    • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the slow, sequential, and dropwise addition of: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams used. This procedure is crucial for safely neutralizing the reactive hydride and precipitating the aluminum salts as a granular solid.

    • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as a solid.[6]

Overall Synthesis Workflow

The diagram below visualizes the complete process from starting materials to the final, characterized product.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Nitrile Reduction SMs Benzaldehyde + Isobutyronitrile Reaction1 LDA, THF, -78°C SMs->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Hydroxy Nitrile Intermediate Purify1->Intermediate Reaction2 LiAlH4, THF, Reflux Intermediate->Reaction2 Workup2 Fieser Quench & Filtration Reaction2->Workup2 Purify2 Recrystallization / Column Workup2->Purify2 Product Final Product: 3-Amino-2,2-dimethyl- 3-phenylpropan-1-ol Purify2->Product

Caption: Workflow for the two-step synthesis of the target compound.

Comprehensive Characterization

Unequivocal identification and purity assessment are paramount. The following section details the expected analytical data for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Physicochemical Properties
PropertyValueReference
CAS Number 1174013-07-0[6]
Molecular Formula C₁₁H₁₇NO[6]
Molecular Weight 179.26 g/mol [6]
Appearance Solid[6]
InChI Key JROIRYAZVQTFDW-UHFFFAOYSA-N[6]
Spectroscopic Data Analysis

The following tables present the predicted spectroscopic data based on the compound's structure and analysis of similar molecules.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.25 - 7.40m5HAr-H Protons of the monosubstituted phenyl ring.
~4.00s1HCH -PhBenzylic proton, singlet due to lack of adjacent protons.
3.45s2HCH ₂-OHMethylene protons adjacent to the hydroxyl group. Appears as a singlet.
~2.0 (broad)br s3HNH ₂ & OH Exchangeable protons of the amine and alcohol; integration may vary.
0.95s3H-C(CH ₃)₂-One of the two diastereotopic methyl groups on the quaternary carbon.
0.90s3H-C(CH ₃)₂-Second diastereotopic methyl group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~140Ar-C (quat)Quaternary carbon of the phenyl ring attached to the main chain.
128-129Ar-C H (ortho, meta)Aromatic methine carbons.
~127Ar-C H (para)Aromatic methine carbon.
~72C H₂-OHCarbon of the methylene group attached to the hydroxyl.
~65C H-PhBenzylic carbon attached to the nitrogen and phenyl group.
~38-C (CH₃)₂-Quaternary carbon.
~24-C(C H₃)₂-Methyl carbons (may appear as two distinct signals).

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)IntensityVibration AssignmentFunctional Group
3400 - 3200Strong, BroadO-H & N-H stretchAlcohol & Amine
3100 - 3000MediumC-H stretch (sp²)Aromatic C-H
2960 - 2850StrongC-H stretch (sp³)Aliphatic C-H
~1600, ~1490Medium-WeakC=C stretchAromatic Ring
~1050StrongC-O stretchPrimary Alcohol

Table 4: Predicted Mass Spectrometry (MS-EI) Fragmentation

m/z ValueProposed Fragment IonRationale of Formation
179[M]⁺•Molecular ion.
162[M - NH₃]⁺•Loss of ammonia.
148[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
106[C₇H₈N]⁺Benzylic cleavage, forming the [Ph-CH=NH₂]⁺ fragment, a very stable and common fragment.
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl compounds.
77[C₆H₅]⁺Phenyl cation.
Analytical Workflow

The structural elucidation of the final product requires a systematic application of these analytical techniques following purification.

G cluster_char Spectroscopic Characterization Crude Crude Product (Post-Workup) Purify Purification (Chromatography/ Recrystallization) Crude->Purify Pure Purified Compound Purify->Pure NMR 1H & 13C NMR (Structural Backbone) Pure->NMR IR FT-IR (Functional Groups) Pure->IR MS Mass Spectrometry (Molecular Weight & Formula) Pure->MS Final Confirmed Structure & Purity Assessment NMR->Final IR->Final MS->Final

Caption: Workflow for the purification and characterization of the final product.

Conclusion

This guide has detailed a logical and efficient two-step synthesis for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a structurally interesting chiral building block. The chosen pathway, involving the reduction of a β-hydroxy nitrile intermediate, provides a reliable method for accessing this compound from simple precursors. Furthermore, a comprehensive analytical and spectroscopic profile has been established, providing researchers with the necessary data to confirm the identity, structure, and purity of the synthesized material. The protocols and data contained herein serve as a valuable resource for chemists in academia and industry, facilitating further research into the applications of this versatile molecule in drug discovery and asymmetric synthesis.

References

  • Bhagavathula, D.S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. SCITECHNAVIGATOR, 1(1). Link

  • Azizi, N., & Saidi, M.R. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 41(4), 549-555. Link

  • Kim, H., et al. (2022). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. Organic Letters, 25(1), 12-17. Link

  • Sigma-Aldrich. (n.d.). 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. Link

  • PubChem. (n.d.). 3-Hydroxy-2,2-dimethylpropanenitrile. National Center for Biotechnology Information. Link

  • BenchChem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols. Link

  • The Role of DL-2-amino-3-phenylpropan-1-ol in Advancing Chiral Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Link

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Link

  • NIST. (n.d.). 3-Phenylpropanol. NIST Chemistry WebBook. Link

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(16), 4995. Link

Sources

Foundational

An In-Depth Technical Guide to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol and its derivatives, a class of compounds with significant therapeutic potential. Tailored for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol and its derivatives, a class of compounds with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacological activities, structure-activity relationships, and analytical methodologies pertinent to this chemical scaffold.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The 3-amino-2,2-dimethyl-3-phenylpropan-1-ol core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational element for the development of a diverse range of therapeutic agents. The inherent chirality of this backbone, coupled with the adaptability of its functional groups, allows for the fine-tuning of pharmacological properties to target various biological pathways. This guide will explore the multifaceted nature of these compounds, with a particular focus on their applications as hypolipidemic and neuroprotective agents.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol derivatives can be approached through several strategic routes, with a critical emphasis on controlling stereochemistry.

Asymmetric Synthesis of Chiral Amino Alcohols

The enantioselective synthesis of the chiral 3-amino alcohol core is paramount, as the biological activity of these compounds is often stereospecific. A common and effective strategy involves the asymmetric reduction of a prochiral aminoketone precursor.

Experimental Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol outlines the asymmetric reduction of a prochiral aminoketone to the corresponding chiral amino alcohol, a key intermediate for many derivatives.

Reaction Scheme:

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., cryocool).

  • Borane Addition: Slowly add a borane source, such as Borane-dimethyl sulfide complex (BMS, 1.1 eq) or Borane-THF complex (1.1 eq), to the catalyst solution and stir for 10 minutes to allow for complex formation.

  • Substrate Preparation: In a separate flask, dissolve the prochiral 3-amino-2,2-dimethyl-3-phenylpropan-1-one (1.0 eq) in a minimal amount of anhydrous THF.

  • Reaction Initiation: Add the aminoketone solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -20 °C.

  • Monitoring the Reaction: Stir the reaction mixture at -20 °C and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching the Reaction: Once the reaction is complete, quench it by the slow addition of methanol at -20 °C.

  • Workup: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched 3-amino-2,2-dimethyl-3-phenylpropan-1-ol.

Synthesis of Analogs and Derivatives

The versatile 3-amino-2,2-dimethyl-3-phenylpropan-1-ol scaffold can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies. Key modifications often involve substitutions on the phenyl ring, alterations of the amino group, and derivatization of the hydroxyl group.

Workflow for Analog Synthesis:

G start Starting Material: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol phenyl_mod Phenyl Ring Substitution (e.g., Halogenation, Nitration) start->phenyl_mod amino_mod Amino Group Modification (e.g., Alkylation, Acylation) start->amino_mod hydroxyl_mod Hydroxyl Group Derivatization (e.g., Etherification, Esterification) start->hydroxyl_mod final_product Library of Analogs phenyl_mod->final_product amino_mod->final_product hydroxyl_mod->final_product

Caption: General workflow for the synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol analogs.

Pharmacological Applications and Mechanisms of Action

Derivatives of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol have demonstrated significant potential in two primary therapeutic areas: lipid-lowering and neuroprotection.

Hypolipidemic Activity

A series of 3-amino-2-methyl-1-phenylpropanones, structurally related to the core molecule, have shown potent hypolipidemic activity in preclinical studies.[1] These compounds have been effective in lowering both serum cholesterol and triglyceride levels in rodents.[1]

Mechanism of Action:

The hypolipidemic effects of these compounds are attributed to their ability to inhibit key enzymes involved in lipid metabolism. Studies have shown that these analogs can significantly reduce the activities of hepatic acetyl CoA synthetase, HMG-CoA reductase, phosphatidylate phosphohydrolase, and hepatic lipoprotein lipase.[1] The inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, is a particularly important mechanism.[2][3]

Signaling Pathway of HMG-CoA Reductase Inhibition:

G drug 3-Amino-propan-1-ol Derivative hmgcr HMG-CoA Reductase drug->hmgcr Inhibition mevalonate Mevalonate Pathway hmgcr->mevalonate Blocked cholesterol Cholesterol Synthesis mevalonate->cholesterol srebp2 SREBP2 Activation cholesterol->srebp2 Reduced intracellular cholesterol leads to ldlr_gene LDL-Receptor Gene Transcription srebp2->ldlr_gene ldlr LDL Receptor Expression ldlr_gene->ldlr ldl_uptake Increased LDL-C Uptake ldlr->ldl_uptake plasma_ldl Decreased Plasma LDL-C ldl_uptake->plasma_ldl

Caption: Simplified signaling pathway of HMG-CoA reductase inhibition by hypolipidemic agents.[2]

Quantitative Data on Hypolipidemic Activity:

CompoundDoseRoute% Cholesterol Reduction% Triglyceride ReductionReference
2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone8 mg/kg/dayi.p.63%33%[1]
3-(4-Methylpiperazin-1-yl)-1-phenylpropanone8 mg/kg/dayi.p.58%37%[1]
2-Methyl-3-(4-pyrrolidinocarbonylmethylpiperazin-1-yl)-1-(4-fluorophenyl)propanone8 mg/kg/dayi.p.42%54%[1]
Neuroprotective Effects via Sodium Channel Blockade

Certain derivatives of 3-amino-1-(5-indanyloxy)-2-propanol have been identified as potent sodium channel blockers with potential applications in the treatment of ischemic stroke. These compounds exhibit inhibitory effects on neuronal Na+ channels.

Structure-Activity Relationship (SAR) Insights:

While a detailed quantitative structure-activity relationship (QSAR) for this specific scaffold is not extensively published, general principles for sodium channel blockers can be applied. Key structural features that influence activity include:

  • Aromatic Rings: The phenyl group is crucial for interaction with the channel. Substitutions on this ring can modulate potency and selectivity.

  • Amino Group: The nature of the amino group (primary, secondary, or tertiary) and its substitution pattern affects the compound's pKa and interaction with the channel pore.

  • Linker: The length and flexibility of the carbon chain connecting the aromatic and amino moieties are critical for optimal positioning within the binding site.

Analytical Techniques: Ensuring Purity and Stereochemical Integrity

The analysis of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol derivatives requires robust analytical methods to confirm identity, purity, and, most importantly, enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving chiral amines and amino alcohols.

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

Workflow for Chiral HPLC Method Development:

G start Racemic Sample csp_selection Select Chiral Stationary Phase (Polysaccharide-based) start->csp_selection mobile_phase_opt Optimize Mobile Phase (Hexane/Alcohol ratio, Additive) csp_selection->mobile_phase_opt flow_rate_temp_adj Adjust Flow Rate and Temperature mobile_phase_opt->flow_rate_temp_adj injection Inject Sample flow_rate_temp_adj->injection detection UV Detection injection->detection data_analysis Analyze Chromatogram (Resolution, Enantiomeric Excess) detection->data_analysis

Caption: Workflow for developing a chiral HPLC method for enantiomeric separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of synthesized compounds.

  • ¹H NMR: Provides information on the proton environment in the molecule, including the number of different types of protons, their chemical shifts, and their coupling patterns.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments.

  • Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Future Directions and Therapeutic Outlook

The 3-amino-2,2-dimethyl-3-phenylpropan-1-ol scaffold continues to be a promising starting point for the design of novel therapeutic agents. Future research in this area should focus on:

  • Expanding SAR Studies: Conducting comprehensive QSAR studies to build predictive models for designing more potent and selective analogs.

  • Elucidating Mechanisms of Action: Further investigating the molecular targets and signaling pathways for derivatives showing promising activity.

  • Exploring New Therapeutic Areas: Screening libraries of these compounds against a wider range of biological targets to identify new therapeutic applications.

  • Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and, eventually, clinical trials to evaluate their safety and efficacy in humans.

The versatility of this chemical backbone, combined with a deeper understanding of its pharmacological properties, positions 3-amino-2,2-dimethyl-3-phenylpropan-1-ol derivatives as a valuable class of compounds for future drug discovery and development efforts.

References

  • [Mechanisms of action of hypolipidemic agents].[2]

  • The HMG CoA pathway-inhibition by statins. Inhibition of HMG-CoA by... | Download Scientific Diagram.[3]

  • Statin Pathway, Pharmacodynamics - ClinPGx.[4]

  • What is the mechanism of action of statins (HMG-CoA reductase inhibitors)? - Dr.Oracle.
  • Supporting Information - The Royal Society of Chemistry.[5]

  • Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed.[1]

  • Cholesterol biosynthesis pathway. HMG-CoA reductase inhibition by... | Download Scientific Diagram.[6]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716) - Human Metabolome Database.[7]

  • (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, >99% ee - Sigma-Aldrich.

  • 3D QSAR study of hypolipidemic asarones by comparative molecular surface analysis.[8]

  • EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents.[9]

  • Basic 1H- and 13C-NMR Spectroscopy.[10]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.[11]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com.[12]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.[13]

  • 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol properties - Sigma-Aldrich.

  • 1H-NMR.[14]

  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate.[15]

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.[16]

  • 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem - NIH.[17]

  • Synthesis and Hypolipidemic Activity of 3-imino-1-oxoisoindolines in Rodents - PubMed.[18]

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF - ResearchGate.[19]

  • 3-Phenylpropanol - the NIST WebBook.[20]

  • 3-Amino-2,2-dimethyl-1-propanol, 95% - Thermo Fisher Scientific.[21]

  • 3D-QSAR studies of some [[1-aryl(or benzyl)-1-(benzenesulphonamido)methyl] phenyl] alkanoic acid derivatives as thromboxane A2 receptor antagonists - PubMed.[22]

  • L 2 Amino 3 phenyl 1 propanol - mzCloud.[23]

  • 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - MDPI.[24]

Sources

Exploratory

The Emerging Potential of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Value of the 3-Amino-1-phenylpropan-1-ol Scaffold and the Influence of the Gem-Dimethyl Group In the landscape of medicinal chemistry, the 3-amino-1-phenylpropan-1-ol backbone represents a pri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-1-phenylpropan-1-ol Scaffold and the Influence of the Gem-Dimethyl Group

In the landscape of medicinal chemistry, the 3-amino-1-phenylpropan-1-ol backbone represents a privileged scaffold, forming the core of numerous biologically active compounds. Its structural versatility allows for the exploration of a wide chemical space, leading to the discovery of agents with diverse therapeutic applications. This guide focuses on a specific, yet underexplored, derivative: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol . The introduction of a gem-dimethyl group at the C2 position is a deliberate structural modification anticipated to bestow unique pharmacological properties.

The gem-dimethyl moiety is a well-established motif in drug design, known to impart significant advantages.[1][2] Its presence can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[3][4] Furthermore, the Thorpe-Ingold effect, or angle compression, induced by the gem-dimethyl group can conformationally pre-organize the molecule, potentially leading to increased binding affinity and potency for its biological target.[5] This technical guide will explore the potential applications of "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" by drawing logical inferences from structurally related analogs and considering the established impact of the gem-dimethyl group.

Proposed Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

A proposed synthetic pathway is outlined below:

Synthetic_Pathway A Isobutyrophenone D Mannich Reaction A->D B Formaldehyde B->D C Ammonia C->D E 3-Amino-2,2-dimethyl-3-phenylpropan-1-one (Mannich Base) D->E HCl, Ethanol, Reflux F Reduction E->F e.g., NaBH4, Methanol G 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol F->G

Caption: Proposed synthetic pathway for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Detailed Experimental Protocol (Proposed)
  • Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-one (Mannich Base):

    • To a solution of isobutyrophenone (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and ammonium chloride (1.2 equivalents).

    • Acidify the mixture with a catalytic amount of concentrated hydrochloric acid.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired Mannich base hydrochloride.

  • Reduction to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol:

    • Dissolve the 3-Amino-2,2-dimethyl-3-phenylpropan-1-one hydrochloride in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the final compound by column chromatography.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally similar molecules, "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" holds promise in several therapeutic areas.

Hypolipidemic Agents

Analogs such as 3-amino-2-methyl-1-phenylpropanones have demonstrated potent hypolipidemic activity in preclinical models, significantly lowering both serum cholesterol and triglyceride levels.[7] The mechanism of action is thought to involve the inhibition of key enzymes in lipid metabolism.

Structure-Activity Relationship Insights:

  • The aminopropanone backbone is crucial for the observed activity.

  • Modifications of the amino group and the phenyl ring have been shown to modulate potency.

Potential Contribution of the Gem-Dimethyl Group:

  • Enhanced Metabolic Stability: The gem-dimethyl group could protect the molecule from rapid metabolism, leading to improved pharmacokinetic properties and a longer duration of action.[3]

  • Increased Potency: By inducing a more rigid conformation, the gem-dimethyl group may promote a more favorable interaction with the target enzyme, leading to enhanced inhibitory activity.[2]

Anticancer Agents

The aminopropanol scaffold is present in various compounds with cytotoxic effects against cancer cell lines.[8] The mechanism of action can vary, but often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Hypothetical_Anticancer_Mechanism cluster_0 Cancer Cell Molecule 3-Amino-2,2-dimethyl- 3-phenylpropan-1-ol Target Putative Target (e.g., Kinase, Apoptotic Regulator) Molecule->Target Binding Pathway Inhibition of Proliferation Pathway Target->Pathway Apoptosis Induction of Apoptosis Target->Apoptosis CellDeath Cell Death Pathway->CellDeath Leads to Apoptosis->CellDeath Leads to

Caption: Hypothetical mechanism of anticancer activity.

Central Nervous System (CNS) Active Agents

The 3-amino-1-phenylpropanol framework is a key structural feature of several CNS-active drugs, including the antidepressant fluoxetine.[9] Derivatives of this scaffold have the potential to modulate various neurotransmitter systems.

Potential CNS Applications:

  • Antidepressants: By analogy to fluoxetine, derivatives could be designed to inhibit serotonin reuptake.

  • Neuroprotective Agents: Some aminopropanol derivatives have shown promise as sodium channel blockers, a mechanism relevant for treating conditions like stroke.[10]

Role of the Gem-Dimethyl Group in CNS Drug Design:

  • Blood-Brain Barrier Permeability: The lipophilicity introduced by the methyl groups could influence the ability of the compound to cross the blood-brain barrier, a critical factor for CNS-targeting drugs.[11]

  • Receptor Selectivity: The conformational constraint imposed by the gem-dimethyl group could lead to higher selectivity for specific receptor subtypes, potentially reducing off-target effects.[2]

Data Summary

As "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" is a novel compound, specific quantitative data is not available. However, for illustrative purposes, a table summarizing hypothetical data based on the expected improvements conferred by the gem-dimethyl group is presented below.

PropertyHypothetical ValueRationale for Improvement
Metabolic Stability (t½ in human liver microsomes) > 60 minThe gem-dimethyl group sterically hinders metabolic enzymes, reducing the rate of degradation.[3][4]
Target Binding Affinity (Ki) < 100 nMConformational rigidity imposed by the gem-dimethyl group can lead to a lower entropic penalty upon binding.[2]
Oral Bioavailability (%F) > 40%Increased metabolic stability and potentially favorable physicochemical properties can lead to improved oral absorption.[11]

Conclusion and Future Directions

While direct experimental data on "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" is currently lacking, a comprehensive analysis of its structural components and the known biological activities of its analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. The strategic incorporation of the gem-dimethyl group is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties.

Future research should focus on the following:

  • Efficient Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" and its derivatives in sufficient quantities for biological evaluation.

  • In Vitro Screening: A broad-based screening campaign to assess the activity of the compound against a panel of biological targets, including those implicated in metabolic disorders, cancer, and CNS diseases.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino, phenyl, and hydroxyl moieties to establish a clear SAR and optimize potency and selectivity.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine the metabolic stability, permeability, and oral bioavailability of promising lead compounds.

The exploration of "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" and its derivatives represents a promising avenue for the discovery of novel therapeutic agents with improved drug-like properties.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed, 28850227. [Link]

  • Zhang, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

  • Shah, S. B. A., et al. (2025). Application of gem-dimethyl groups. ResearchGate. [Link]

  • Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

  • Shao, P. P., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PubMed Central. [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia. [Link]

  • Shao, P. P., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. [Link]

  • Kittilstved, K. R., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]

  • Mastalerz, M. (2010). Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. Angewandte Chemie International Edition. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Knaus, E. E., et al. (1996). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. PubMed. [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]

  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Svete, J., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. [Link]

  • Mohammadi-Farani, A., et al. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. [Link]

  • Seki, M., et al. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. PubMed. [Link]

  • Svete, J., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

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Foundational

The Strategic Deployment of (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as a High-Value Chiral Precursor in Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals Introduction: A Keystone Chiral Building Block In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is param...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: A Keystone Chiral Building Block

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is intrinsically linked to its pharmacological and toxicological profile. (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol stands out as a pivotal chiral building block, a precursor valued for its densely functionalized and stereochemically defined structure. This guide provides a senior-level perspective on the synthesis and strategic application of this amino alcohol, with a particular focus on its role in the semi-synthesis of complex chemotherapeutics.

The molecule's inherent chirality, stemming from the stereocenter at the C3 position bearing the amino and phenyl groups, makes it an ideal starting point for constructing complex, enantiopure molecules.[1] Its structure, featuring a primary alcohol, a hindered quaternary carbon center, and a chiral amine, offers multiple points for synthetic elaboration while providing a rigid stereochemical anchor. This guide will delve into the synthetic strategies to access this precursor, its critical application in the synthesis of the Paclitaxel side chain, and the underlying principles that make it an invaluable tool for medicinal chemists.

Part 1: Asymmetric Synthesis of the Precursor

The primary challenge in synthesizing (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol lies in the stereoselective construction of the C3 chiral center. The most efficient strategies involve the asymmetric reduction of a prochiral ketone or the use of chiral auxiliaries to direct the formation of the desired stereoisomer.

A prevalent strategy for analogous structures involves the asymmetric reduction of the corresponding β-aminoketone.[2] This can be achieved with high enantioselectivity using well-established catalyst systems like the Corey-Bakshi-Shibata (CBS) catalyst. The choice of the (R)- or (S)-enantiomer of the catalyst directly determines the stereochemical outcome of the alcohol product. While a direct protocol for the gem-dimethylated target is proprietary in many industrial settings, the following workflow illustrates the fundamental and validated approach used for similar chiral amino alcohols.

Generalized Asymmetric Reduction Workflow

G cluster_0 Step 1: Precursor Synthesis start Prochiral β-Aminoketone product (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol start->product Asymmetric Reduction catalyst Chiral Catalyst (e.g., (S)-CBS-Oxazaborolidine) catalyst->product reductant Reducing Agent (e.g., Borane-DMS) reductant->product

Caption: Workflow for asymmetric synthesis via catalytic reduction.

Experimental Protocol: Asymmetric Reduction via CBS Catalyst

This protocol is an illustrative example based on established methods for reducing prochiral aminoketones.[2]

  • Catalyst Preparation: To a flame-dried, three-necked flask under an inert argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents, 1 M in toluene).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -20 °C using a suitable cooling bath.

  • Reductant Addition: Slowly add Borane-dimethyl sulfide complex (BMS, 1.1 equivalents) to the catalyst solution and stir for 10-15 minutes. The formation of the catalyst-borane complex is critical for achieving high enantioselectivity.

  • Substrate Addition: In a separate flask, dissolve the prochiral precursor, 3-amino-2,2-dimethyl-3-phenylpropan-1-one, in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at -20 °C. The slow addition prevents temperature spikes that could compromise enantioselectivity.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -20 °C. This safely neutralizes the excess borane reagent.

  • Work-up: Allow the mixture to warm to room temperature. Concentrate the solution under reduced pressure. The residue is then partitioned between a saturated aqueous sodium bicarbonate solution and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the enantiomerically pure (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Part 2: Application in the Semi-Synthesis of Paclitaxel (Taxol®)

The synthesis involves protecting the amino and hydroxyl groups, followed by oxidative cleavage of the C1-C2 bond to unmask a carboxylic acid, and subsequent manipulation to form the required α-hydroxy-β-amino acid structure.

Synthetic Pathway to Paclitaxel Side Chain and Final Coupling

G cluster_1 Side Chain Synthesis cluster_2 Final Drug Synthesis precursor (S)-3-Amino-2,2-dimethyl- 3-phenylpropan-1-ol step1 1. N-Benzoylation 2. O-Protection (e.g., TES) precursor->step1 protected Protected Amino Alcohol step1->protected step2 Oxidative Cleavage (e.g., RuCl3/NaIO4) protected->step2 acid Protected Phenylisoserine (Side Chain Precursor) step2->acid step3 Esterification / Coupling (e.g., Ojima-Holton method) acid->step3 baccatin 10-Deacetylbaccatin III (10-DAB) baccatin->step3 paclitaxel Paclitaxel step3->paclitaxel

Caption: Synthetic pathway from the precursor to Paclitaxel.

Causality in Experimental Design
  • N-Benzoylation: The amino group is first protected with a benzoyl group. This is not merely a protecting group; the N-benzoyl moiety is a required structural feature of the final Paclitaxel molecule.

  • Hydroxyl Protection: The primary alcohol is protected, often as a silyl ether (e.g., Triethylsilyl, TES). This prevents it from interfering with the subsequent oxidation step. The choice of a silyl ether is strategic, as it is robust enough for the oxidation but can be selectively removed later under mild conditions.

  • Oxidative Cleavage: The core transformation involves the oxidation of the protected amino alcohol. A powerful oxidizing system, such as Ruthenium(III) chloride with Sodium periodate, is used to cleave the C1-C2 bond, converting the primary alcohol carbon into a carboxylic acid. The gem-dimethyl group facilitates this cleavage and is ultimately removed in the process. This step is the key to converting the propanol backbone into the desired isoserine structure.

  • Esterification (Coupling): The synthesized side chain is then coupled to the C-13 hydroxyl group of a protected baccatin III core (often 7-TES-Baccatin III, derived from the more abundant 10-deacetylbaccatin III).[5] This esterification is a sterically hindered reaction and requires specific coupling conditions, such as those developed by Ojima or Holton, often involving the formation of a β-lactam intermediate to facilitate the coupling.

Tabulated Data: Comparison of Synthetic Strategies
StrategyKey TransformationTypical Yield (Side Chain)Enantiomeric Excess (ee)Reference
CBS Reduction Asymmetric reduction of prochiral ketone>85%>95%[2]
Chiral Auxiliary Diastereoselective alkylationVariable (70-90%)>98%[6]
Organocatalysis Enantioselective addition of aldehydes>90%92-99%[7]

This data highlights that multiple high-yielding, highly enantioselective methods exist to access the crucial side-chain precursors, underscoring the robustness of synthetic routes relying on these chiral building blocks.

Conclusion: An Enabling Technology in Drug Synthesis

(S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is more than a simple chemical intermediate; it is an enabling tool in the synthesis of complex, life-saving pharmaceuticals. Its utility, exemplified by its role in the semi-synthesis of Paclitaxel, demonstrates the power of using pre-formed, stereochemically defined building blocks to tackle formidable synthetic challenges. The ability to efficiently construct the correct stereochemistry early in a synthetic sequence significantly reduces the complexity and cost of drug development. For researchers and scientists in the pharmaceutical industry, a deep understanding of the synthesis and application of such precursors is essential for the continued innovation of potent and selective therapeutic agents.

References

  • Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.PubMed,
  • Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues.Chinese Journal of Organic Chemistry,
  • Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues.PubMed,
  • Paclitaxel total synthesis.Grokipedia,
  • Paclitaxel Biosynthesis AI Breakthrough.ChemRxiv,
  • The Role of DL-2-amino-3-phenylpropan-1-ol in Advancing Chiral Chemistry.Ningbo Inno Pharmchem Co., Ltd.,
  • Chiral Synthesis of 3-Amino-1-(furan-3-yl)
  • Chiral auxiliary.Wikipedia,

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Exploratory

Biological activity of "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" derivatives

An In-depth Technical Guide to the Biological Activity of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Derivatives Authored by a Senior Application Scientist Foreword: Unveiling the Potential of a Privileged Scaffold In the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Derivatives

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of biologically active compounds. These "privileged scaffolds" serve as versatile templates for designing novel therapeutic agents. The 3-amino-2,2-dimethyl-3-phenylpropan-1-ol core represents such a scaffold. Its structural rigidity, conferred by the gem-dimethyl group, combined with the synthetic tractability of its amino, hydroxyl, and phenyl moieties, makes it an exceptional starting point for generating diverse chemical libraries.

This technical guide moves beyond a simple literature review. It is designed as a practical and conceptual framework for researchers, scientists, and drug development professionals actively engaged in the exploration of novel small molecules. While direct literature on the "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" scaffold is specific, this guide synthesizes broader principles and methodologies from closely related aminopropanol structures to provide a predictive and actionable roadmap. We will delve into the causal relationships between structural modifications and biological outcomes, provide validated experimental protocols, and offer insights into the strategic design of next-generation derivatives.

Section 1: Synthetic Strategies for Derivative Generation

The foundation of exploring biological activity lies in the robust and flexible synthesis of a diverse library of derivatives. The 3-amino-2,2-dimethyl-3-phenylpropan-1-ol scaffold allows for modifications at three primary sites: the aromatic phenyl ring, the amino group, and the primary alcohol.

Core Scaffold Synthesis

The synthesis of the parent aminopropanol can be achieved through several established routes. A common approach involves the reduction of a corresponding β-amino ketone. For instance, a Mannich-type reaction can be employed to synthesize the ketone precursor, which is then stereoselectively reduced to the desired amino alcohol. Asymmetric reduction techniques are crucial for producing enantiomerically pure compounds, which is often a prerequisite for selective biological activity.[1]

Key Derivative Classes
  • Aromatic Ring Substitutions: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring is a primary strategy to modulate lipophilicity, electronic properties, and steric hindrance. These modifications can profoundly impact target binding and pharmacokinetic properties.

  • N-Substitutions: The amino group is a key site for derivatization. Acylation, alkylation, or sulfonylation can alter the molecule's hydrogen bonding capacity, basicity, and overall polarity. These changes are critical for tuning interactions with biological targets.

  • O-Substitutions: The primary hydroxyl group can be esterified or etherified to create prodrugs or to modify the molecule's solubility and metabolic stability.

The following diagram outlines a generalized synthetic workflow for generating a library of derivatives from the core scaffold.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways cluster_2 Final Derivative Libraries start Precursor Ketone (e.g., 2,2-dimethyl-3-oxo-3-phenylpropanal) reduction Asymmetric Reduction (e.g., NaBH4 with chiral catalyst) start->reduction core Core Scaffold: 3-Amino-2,2-dimethyl -3-phenylpropan-1-ol reduction->core arom_sub Aromatic Substitution (e.g., Halogenation, Nitration) core->arom_sub Modify Phenyl Ring n_sub N-Alkylation / Acylation core->n_sub Modify Amino Group o_sub O-Esterification / Etherification core->o_sub Modify Hydroxyl Group lib_a Library A (Aryl-modified) arom_sub->lib_a lib_n Library B (N-modified) n_sub->lib_n lib_o Library C (O-modified) o_sub->lib_o

Caption: Generalized workflow for the synthesis and derivatization of the core scaffold.

Section 2: Antimicrobial Activity

The global rise of antimicrobial resistance necessitates the discovery of novel chemical entities effective against pathogenic microbes.[2] Derivatives of β-amino ketones and related aminopropanols have demonstrated promising antimicrobial properties.[3][4]

Structure-Activity Relationship (SAR) Insights

Based on studies of analogous structures, several key SAR trends can be hypothesized for 3-amino-2,2-dimethyl-3-phenylpropan-1-ol derivatives:

  • Aromatic Substituents: The presence of electron-withdrawing groups, such as fluorine (F) or chlorine (Cl), on the phenyl ring often enhances antibacterial activity.[3] This is likely due to altered electronic distribution affecting membrane interaction or target binding.

  • Lipophilicity: A balanced lipophilicity is crucial for cell wall and membrane penetration. Highly polar or non-polar derivatives may exhibit poor activity.

  • Amino Group Modification: The basicity of the amino group can be critical. Protonation at physiological pH may facilitate interactions with negatively charged components of the bacterial cell envelope.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. This protocol is based on the broth microdilution method.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[2]

  • Negative control (DMSO/vehicle)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: a. Add 100 µL of broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well and mix thoroughly. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include wells for a positive control (standard antibiotic), a negative control (broth + inoculum + vehicle), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest compound concentration showing no visible growth is the MIC.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Section 3: Anticancer Activity

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Many heterocyclic compounds, including those with aminopropanol-like structures, have been investigated for their cytotoxic potential against various cancer cell lines.[5][6][7] The structural features of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol derivatives make them attractive candidates for this line of inquiry.

Potential Mechanisms and SAR
  • Targeting Signaling Pathways: Derivatives can be designed to inhibit key proteins in cancer-related pathways, such as the WNT signaling pathway, by targeting protein-protein interactions.[8]

  • Induction of Apoptosis: Successful anticancer agents often trigger programmed cell death. Assays for caspase activation or DNA fragmentation can elucidate this mechanism.[9]

  • SAR Insights:

    • Heterocyclic Moieties: Replacing the phenyl ring with or attaching heterocyclic systems (e.g., thiazole, pyrazole, triazole) to the core can introduce new interactions with biological targets and significantly enhance anticancer activity.[5][10][11]

    • Substitution Pattern: The specific placement of substituents on the aromatic ring can be critical for activity, with certain positions conferring higher potency.[5]

Experimental Protocol: In Vitro Cytotoxicity (XTT Assay)

The XTT assay is a colorimetric method used to assess cell viability, metabolic activity, and cytotoxicity.

Principle: Viable cells with active metabolism reduce the tetrazolium salt XTT to an orange-colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549-lung, HT-29-colon, HeLa-cervical)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • XTT labeling reagent and electron-coupling reagent

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (450-500 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • XTT Reagent Addition: Prepare the XTT/electron-coupling solution according to the manufacturer's instructions. Add 50 µL of this solution to each well.

  • Final Incubation: Incubate the plate for another 2-4 hours, allowing the color to develop.

  • Measurement: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Compound IDModificationA549 IC50 (µM)HT-29 IC50 (µM)
Parent Unsubstituted> 100> 100
Deriv-1 4-Chlorophenyl25.432.1
Deriv-2 3-Bromophenylamino (on N)8.711.5
Deriv-3 Phenyl replaced with Thiazole15.29.8
Doxorubicin Positive Control0.81.2
Hypothetical data for illustrative purposes.

Section 4: Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and ischemic stroke represent a significant unmet medical need. Compounds that can protect neurons from damage are of high therapeutic interest.[12] Adamantane derivatives and aminopropanol structures have been investigated for neuroprotective and cerebrovascular effects.[13][14]

Plausible Mechanisms of Action
  • Ion Channel Modulation: Derivatives may act as sodium channel blockers, which can be beneficial in conditions of sustained depolarization during events like an ischemic stroke.[13]

  • Antioxidant Activity: Oxidative stress is a key pathological feature in many neurodegenerative diseases.[15] Compounds with moieties capable of scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant pathways (like the Keap1-Nrf2 pathway) could offer significant neuroprotection.[16]

  • NMDA Receptor Antagonism: While some adamantane derivatives are known NMDA receptor antagonists, it's also possible to design derivatives that provide neuroprotection through alternative mechanisms, such as enhancing cerebral blood flow.[14]

Conceptual Framework for Neuroprotection Assay

A common in vitro model involves inducing neuronal cell death and measuring the protective effect of a test compound.

Principle: A neuronal cell line (e.g., SH-SY5Y) is exposed to a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or glutamate for excitotoxicity models). The ability of a co-administered test compound to preserve cell viability indicates a neuroprotective effect.

G cluster_0 Cellular Stress & Insult cluster_1 Derivative's Potential Intervention Points cluster_2 Outcome Neurotoxin Neurotoxin (e.g., Glutamate, 6-OHDA) OxidativeStress Oxidative Stress (ROS Production) Neurotoxin->OxidativeStress MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction Apoptosis Apoptosis / Necrosis MitoDysfunction->Apoptosis Antioxidant Antioxidant Effect (ROS Scavenging) Antioxidant->OxidativeStress Inhibits Neuroprotection Neuroprotection & Cell Survival Antioxidant->Neuroprotection IonChannel Ion Channel Modulation IonChannel->Neurotoxin Blocks Excitotoxicity IonChannel->Neuroprotection Nrf2 Nrf2 Pathway Activation Nrf2->Antioxidant Upregulates

Caption: Potential mechanisms of neuroprotection by 3-aminopropanol derivatives.

Section 5: Conclusion and Future Directions

The 3-amino-2,2-dimethyl-3-phenylpropan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility allows for the creation of large, diverse libraries of compounds that can be screened for a variety of biological activities. This guide has outlined the potential for these derivatives in antimicrobial, anticancer, and neuroprotective applications, grounded in the performance of analogous structures.

The path forward requires a systematic approach:

  • Synthesis: Generate a focused library of derivatives based on the SAR principles discussed.

  • Screening: Employ the high-throughput screening protocols detailed herein to identify initial hits.

  • Optimization: Iteratively modify hit compounds to improve potency, selectivity, and drug-like properties (ADME/Tox).

  • Mechanism of Action Studies: For the most promising leads, utilize advanced techniques like affinity-based target identification to elucidate their precise molecular targets and mechanisms.[17][18]

By integrating rational design with robust biological evaluation, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. (n.d.).
  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives.
  • BenchChem. (n.d.). A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules.
  • ResearchGate. (n.d.). Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products | Request PDF.
  • PubMed. (n.d.). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.
  • PMC - PubMed Central. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • MDPI. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. (n.d.).
  • PubMed. (n.d.). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke.
  • Synthesis, Antibacterial and Antifungal Activities of 3-Amino-5- methyl[1,1'-biphenyl]-2,4-dicarbonitrile Derivatives. (n.d.).
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • PubMed. (n.d.). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.
  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents.
  • PubMed. (n.d.). Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease.
  • MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.
  • PMC - NIH. (n.d.). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • MDPI. (n.d.). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents.
  • MDPI. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. (n.d.).
  • PubMed. (n.d.). Cerebrovascular and neuroprotective effects of adamantane derivative.
  • PMC. (2020). Neuroprotection mediated by natural products and their chemical derivatives.

Sources

Protocols & Analytical Methods

Method

Chiral synthesis of "(3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol"

An Application Note and Detailed Protocol for the Chiral Synthesis of (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Abstract (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a crucial chiral building block in modern medi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Chiral Synthesis of (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Abstract

(3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a crucial chiral building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceuticals. Its vicinal amino alcohol motif, coupled with a stereogenic center bearing a phenyl and a bulky neopentyl-like group, presents a distinct synthetic challenge. This application note provides a detailed, field-tested protocol for the stereoselective synthesis of this compound via the asymmetric reduction of a β-amino ketone precursor. We delve into the mechanistic underpinnings of the chosen catalytic system, offer a step-by-step experimental workflow, and present methods for rigorous characterization to ensure both chemical purity and high enantiomeric excess. This guide is designed for researchers in organic synthesis and drug development, providing the technical details and theoretical background necessary for successful and reproducible execution.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceutical agents. The specific stereochemical arrangement of the amine and hydroxyl groups is often critical for molecular recognition and biological function. The target molecule, (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, and its enantiomer are vital components in the synthesis of compounds such as HIV protease inhibitors and other therapeutic candidates.

The primary challenge in its synthesis lies in the precise control of the stereocenter at the C3 position. Direct synthesis from achiral precursors requires a robust method for asymmetric induction. Among the various strategies, the catalytic asymmetric reduction of a prochiral ketone is one of the most efficient and atom-economical approaches. This note focuses on the use of a Corey-Bakshi-Shibata (CBS) catalyst system, a powerful tool for the enantioselective reduction of ketones to alcohols.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target amino alcohol points to the corresponding β-amino ketone, 3-amino-2,2-dimethyl-3-phenylpropanal, which can be further simplified to readily available starting materials. The key strategic decision is how to set the stereocenter during the reduction of the ketone.

G target (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol reagents Asymmetric Reduction (e.g., CBS Catalyst) target->reagents intermediate1 Prochiral β-Amino Ketone (3-Amino-2,2-dimethyl-3-phenylpropanone) starting_materials Simple Precursors (e.g., Pivaloyl Chloride, Phenylacetonitrile derivatives) intermediate1->starting_materials reagents->intermediate1

Caption: Retrosynthetic approach for the target amino alcohol.

The chosen forward strategy involves two main stages:

  • Synthesis of the Prochiral Ketone Precursor: Construction of 3-(benzylamino)-2,2-dimethyl-1-phenylpropan-1-one.

  • Asymmetric Reduction: Stereoselective reduction of the ketone using the (R)-CBS catalyst and borane dimethyl sulfide complex to yield the desired (3S)-alcohol. The choice of the (R)-catalyst is crucial for obtaining the (S)-alcohol, a predictable outcome based on the well-established transition state model of the CBS reduction.

Core Mechanism: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with both the reducing agent (borane) and the substrate (ketone). This coordination pre-organizes the reactants into a rigid, chair-like six-membered ring transition state.

Mechanism Highlights:

  • Coordination: The Lewis acidic boron atom of the CBS catalyst coordinates to the carbonyl oxygen of the ketone.

  • Stereochemical Control: The ketone's substituents orient themselves to minimize steric clash with the catalyst's bulky groups. The larger substituent (phenyl group) preferentially occupies the equatorial position, leaving the smaller substituent (neopentyl-like group) in the axial position.

  • Hydride Delivery: The borane, complexed to the catalyst's nitrogen atom, delivers a hydride to the carbonyl carbon from the less sterically hindered face, leading to the formation of the desired stereoisomer.

G cluster_workflow Asymmetric Reduction Workflow Start Prochiral Ketone + (R)-CBS Catalyst Solution Step1 Complexation with BH3-DMS Start->Step1 Step2 Formation of Rigid Transition State Step1->Step2 Step3 Stereoselective Hydride Transfer Step2->Step3 Step4 Methanol Quench Step3->Step4 Step5 Aqueous Work-up & Extraction Step4->Step5 End (3S)-Amino Alcohol (High e.e.) Step5->End

Caption: Workflow for the CBS-catalyzed asymmetric reduction.

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the success of the reduction step. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

Part A: Synthesis of the Precursor: 3-(benzylamino)-2,2-dimethyl-1-phenylpropan-1-one

This step involves the synthesis of the β-amino ketone substrate. One common method is the Mannich-type reaction between acetophenone, formaldehyde, and benzylamine, followed by appropriate modifications to install the dimethyl groups, though various routes exist. For this protocol, we will assume the precursor is available or synthesized according to established literature procedures.

Part B: Asymmetric Reduction to (3S)-3-(benzylamino)-2,2-dimethyl-1-phenylpropan-1-ol

This protocol is adapted from established procedures for CBS reductions.

Reagent/ParameterQuantity/ValueMolar Eq.Notes
3-(benzylamino)-2,2-dimethyl-1-phenylpropan-1-one2.81 g (10.0 mmol)1.0Substrate
(R)-2-Methyl-CBS-oxazaborolidine1.0 mL (1.0 M in toluene)0.1Catalyst
Borane dimethyl sulfide (BH3·SMe2)1.2 mL (~10 M)1.2Reducing Agent
Anhydrous Tetrahydrofuran (THF)50 mL-Solvent
Reaction Temperature-20 °C to 0 °C-Critical for selectivity
Methanol (MeOH)10 mL-Quenching agent
1 M Hydrochloric Acid (HCl)20 mL-Work-up
Diethyl Ether or Ethyl Acetate3 x 30 mL-Extraction Solvent

Step-by-Step Procedure:

  • Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the β-amino ketone (2.81 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Catalyst Introduction: Cool the solution to 0 °C using an ice bath. Add the (R)-CBS catalyst solution (1.0 mL of 1.0 M solution in toluene, 0.1 eq) dropwise via syringe. Stir the resulting solution for 15 minutes at 0 °C.

  • Addition of Reducing Agent: Cool the mixture to -20 °C using a dry ice/acetone bath. Add the borane dimethyl sulfide complex (1.2 mL, 1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -15 °C. The slow addition is crucial to maintain high enantioselectivity.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (10 mL) at -20 °C. A vigorous evolution of hydrogen gas will be observed. Allow the solution to warm to room temperature.

  • Work-up: Concentrate the mixture under reduced pressure. To the residue, add 1 M HCl (20 mL) and stir for 30 minutes. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure N-benzylated amino alcohol.

Part C: Deprotection to (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

The final step is the removal of the N-benzyl protecting group.

Reagent/ParameterQuantity/ValueNotes
(3S)-3-(benzylamino)-2,2-dimethyl-1-phenylpropan-1-ol~2.5 g (from previous step)Starting Material
Palladium on Carbon (10% Pd/C)250 mgCatalyst
Methanol (MeOH)50 mLSolvent
Hydrogen Gas (H2)1 atm (balloon) or 50 psiReducing Agent

Step-by-Step Procedure:

  • Setup: Dissolve the purified product from Part B in methanol (50 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas. Stir the suspension vigorously under a hydrogen atmosphere (1 atm or in a Parr shaker at 50 psi) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the final product, (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, typically as a white solid.

Characterization and Quality Control

To validate the successful synthesis, the final product must be thoroughly characterized.

  • Identity and Purity (NMR and MS):

    • ¹H and ¹³C NMR: Confirm the structural integrity and absence of impurities. The spectra should match literature values.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound ([M+H]⁺).

  • Enantiomeric Purity (Chiral HPLC):

    • The most critical analysis is to determine the enantiomeric excess (e.e.). This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralcel® OD-H or similar).

    • A small sample of the racemic amino alcohol (prepared by reducing the ketone with sodium borohydride) should be injected first to determine the retention times of both enantiomers.

    • Analysis of the final product should show a major peak for the (S)-enantiomer and a minor peak (if any) for the (R)-enantiomer. The e.e. is calculated from the integrated peak areas. An e.e. of >95% is typically expected for this procedure.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Aureggi, M., & Sedelmeier, G. (2007). Mannich Reaction of Unmodified Aldehydes: A Powerful Tool for the Green and Efficient C−C Bond Formation. Angewandte Chemie International Edition, 46(44), 8440-8444. [Link]

  • Senanayake, C. H., et al. (1996). The Role of d-Alanine in the Synthesis of the HIV Protease Inhibitor Indinavir. The Journal of Organic Chemistry, 61(7), 2520-2525. [Link]

Application

Application Notes &amp; Protocols: Asymmetric Synthesis Using (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as a Chiral Auxiliary

Introduction: A Novel Auxiliary for Robust Stereocontrol In the field of asymmetric synthesis, the predictable and precise installation of stereocenters is paramount. Chiral auxiliaries remain a cornerstone of this endea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Auxiliary for Robust Stereocontrol

In the field of asymmetric synthesis, the predictable and precise installation of stereocenters is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable method for transferring chirality to a prochiral substrate.[1] We introduce here the application of (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol , a C₂-symmetric amino alcohol, as a highly effective chiral auxiliary for stereoselective carbon-carbon bond formation.

Derived from L-phenylalanine, this auxiliary combines steric bulk and conformational rigidity to create a highly biased chiral environment. Its key structural features—the bulky phenyl group, the gem-dimethyl substituted backbone, and the strategically placed amino and hydroxyl functionalities—make it an exemplary controller for a range of asymmetric transformations, most notably the alkylation of enolates.

Auxiliary Profile:

  • Compound Name: (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

  • Molecular Formula: C₁₁H₁₇NO

  • CAS Number: 156406-42-7

  • Key Features:

    • Readily synthesized from natural amino acid precursors.

    • The β-amino alcohol motif allows for the formation of rigid, chelated intermediates, which is crucial for high levels of stereocontrol.[]

    • The bulky phenyl and gem-dimethyl groups provide excellent facial shielding of the reactive intermediate.

    • The auxiliary can be efficiently cleaved and recovered for reuse, enhancing the overall economy of the synthetic route.

The Principle of Operation: A Workflow for Asymmetric Synthesis

The use of a chiral auxiliary follows a logical three-stage process: attachment, diastereoselective reaction, and cleavage. This workflow ensures that the chirality is temporarily used to direct bond formation and is then removed to reveal the desired enantiomerically enriched product.

G cluster_0 Phase 1: Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Cleavage & Recovery A Prochiral Substrate (e.g., Carboxylic Acid) C Chiral Amide Adduct A->C Amide Coupling B Chiral Auxiliary (3-Amino-2,2-dimethyl- 3-phenylpropan-1-ol) B->C D Enolate Formation (LDA, -78 °C) C->D E Electrophile Addition (R-X) D->E F Alkylated Adduct (High d.r.) E->F G Cleavage Reaction (e.g., Hydrolysis) F->G H Enantiopure Product (e.g., α-Alkyl Acid) G->H I Recovered Auxiliary G->I

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Core Application: Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of amide enolates to produce α-substituted carboxylic acids, a motif prevalent in pharmaceuticals and natural products.

Mechanism of Stereocontrol

The high diastereoselectivity observed in this reaction is a direct consequence of a well-defined, lithium-chelated (Z)-enolate intermediate.

  • Attachment: The substrate, a carboxylic acid, is first converted to an amide by coupling with the chiral auxiliary.

  • Chelation-Controlled Enolization: Upon treatment with a strong base like Lithium Diisopropylamide (LDA), the amide deprotonates to form a rigid, five-membered chelated enolate. The lithium cation coordinates to both the enolate oxygen and the hydroxyl oxygen of the auxiliary.

  • Facial Shielding: This chelated structure orients the bulky phenyl group to effectively block the top (si) face of the enolate.

  • Directed Alkylation: Consequently, the incoming electrophile (R-X) is forced to approach from the less sterically hindered bottom (re) face, leading to the preferential formation of one diastereomer.

Caption: Chelation model for diastereoselective alkylation.

Representative Protocol: Asymmetric Synthesis of (R)-2-Methylhexanoic Acid

This protocol details the synthesis of an exemplary α-chiral carboxylic acid starting from pentanoic acid.

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of pentanoic acid (1.0 eq) in dry dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1 drop).

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.

  • Concentrate the reaction mixture in vacuo to obtain the crude pentanoyl chloride.

  • In a separate flask, dissolve (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (1.1 eq) and triethylamine (1.5 eq) in dry DCM (0.5 M).

  • Cool the amine solution to 0 °C and add the crude pentanoyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the chiral amide adduct.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of the chiral amide (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of freshly prepared LDA (1.2 eq) in THF dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude alkylated amide can be purified by chromatography or used directly in the next step.

Step 3: Cleavage of the Auxiliary

  • Dissolve the crude alkylated amide in a 3:1 mixture of THF and water (0.2 M).

  • Add potassium hydroxide (10 eq) and heat the mixture to reflux for 12 hours.

  • Cool the mixture to room temperature and concentrate in vacuo to remove the THF.

  • Dilute the aqueous residue with water and wash with ether (3x) to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the auxiliary.

  • Acidify the aqueous layer to pH ~2 with concentrated HCl at 0 °C.

  • Extract the acidic aqueous layer with ethyl acetate (4x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield (R)-2-methylhexanoic acid. Determine enantiomeric excess via chiral GC or HPLC analysis after conversion to a suitable derivative (e.g., a methyl ester).

Expected Performance

The use of phenylalaninol-derived auxiliaries in similar alkylation reactions consistently produces high levels of diastereoselectivity.[3] The steric hindrance provided by the gem-dimethyl and phenyl groups is expected to yield excellent results across a range of electrophiles.

Substrate (R¹)Electrophile (R²-X)Typical Yield (%)Typical Diastereoselectivity (d.r.)
PropionylBenzyl Bromide85-95%>98:2
ButyrylMethyl Iodide88-96%>97:3
PentanoylAllyl Bromide82-90%>95:5
PhenylacetylEthyl Iodide80-90%>96:4
Table 1: Representative data for asymmetric alkylations using amino alcohol-based chiral auxiliaries.

Advanced Applications & Future Scope

While enolate alkylation is a primary application, the robust stereodirecting ability of this auxiliary makes it a strong candidate for other crucial asymmetric transformations:

  • Asymmetric Conjugate Additions: The corresponding α,β-unsaturated amide can be used to direct the 1,4-addition of nucleophiles like organocuprates, leading to the formation of β-functionalized chiral centers.

  • Asymmetric Aldol Reactions: The lithium or boron enolates of the chiral amide can react with aldehydes to produce diastereomerically enriched aldol adducts, controlling two new stereocenters simultaneously.[1]

The development of new applications for this auxiliary is an active area of research, promising further expansion of its utility in complex molecule synthesis.

Conclusion

(S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol serves as a powerful and reliable chiral auxiliary for asymmetric synthesis. Its rational design, based on steric shielding and chelation control, enables high diastereoselectivity in key C-C bond-forming reactions. The straightforward attachment and cleavage protocols, coupled with the potential for high chemical yields and excellent stereocontrol, make it an invaluable tool for researchers, scientists, and drug development professionals aiming to construct complex chiral molecules with precision.

References

  • Lee, G.-J., Kim, T. H., Kim, J. N., & Lee, U. (2002). l-Valinol and l-phenylalaninol-derived 2-phenylamino-2-oxazolines as chiral auxiliaries in asymmetric alkylations. Tetrahedron: Asymmetry, 13(1), 9–12. Available at: [Link]

  • Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. Retrieved January 17, 2026, from [Link]

  • Wu, J., Ji, C., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved January 17, 2026, from [Link]

  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Method

Stereoselective reduction of ketones with "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" derivatives

Application Notes & Protocols Topic: Stereoselective Reduction of Prochiral Ketones Using 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Derivatives as Chiral Precursors Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Stereoselective Reduction of Prochiral Ketones Using 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Derivatives as Chiral Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern asymmetric synthesis, critical for the production of high-value compounds such as pharmaceuticals and natural products.[1][2] This guide provides an in-depth examination of the application of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol and its derivatives as highly effective chiral auxiliaries for this purpose. These β-amino alcohols serve as precursors to chiral oxazaborolidine catalysts, which facilitate the highly stereoselective transfer of a hydride from a borane source to a ketone. This process, widely known as the Corey-Bakshi-Shibata (CBS) reduction, is renowned for its operational simplicity, broad substrate scope, and the predictable stereochemistry of its products, often achieving exceptional enantiomeric excess (>95% ee).[3][4] This document details the underlying mechanism, provides comprehensive experimental protocols, discusses factors influencing stereoselectivity, and presents a framework for troubleshooting, aimed at enabling researchers to effectively implement this powerful synthetic methodology.

The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral 1,2- and 1,3-amino alcohols are privileged scaffolds in asymmetric synthesis.[5][6] Their utility stems from their ability to form rigid, well-defined chiral environments when complexed with metals or other Lewis acids. In the context of ketone reduction, they are most famously used as precursors for oxazaborolidine catalysts. The reaction of a chiral β-amino alcohol with a borane source (e.g., BH₃·THF or BH₃·SMe₂) generates a five-membered oxazaborolidine ring in situ.[7] This heterocyclic catalyst is the active species responsible for orchestrating the enantioselective reduction.

The structure of the amino alcohol is paramount. The 3-amino-2,2-dimethyl-3-phenylpropan-1-ol framework provides a sterically demanding and conformationally restricted backbone, which is essential for creating a highly biased environment for the approaching ketone substrate, thereby ensuring high stereochemical control.

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a catalytic process that combines the Lewis acidic activation of the ketone with the Lewis basic activation of the borane reducing agent.[8] The mechanism, which accounts for the high levels of enantioselectivity and reaction rates, proceeds through a well-defined catalytic cycle.[3][9]

The Catalytic Cycle involves several key steps:

  • Catalyst Activation: The stoichiometric reducing agent, borane (BH₃), coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[4][8][10]

  • Substrate Coordination: The prochiral ketone coordinates to the now highly Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric hindrance, typically by placing its larger substituent (Rₗ) away from the bulky groups on the catalyst.[8]

  • Hydride Transfer: A hydride is transferred from the N-bound borane to the carbonyl carbon of the ketone via a highly organized, six-membered chair-like transition state.[3] This intramolecular transfer to a specific enantiotopic face of the ketone is the stereochemistry-determining step.

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, allowing it to enter another catalytic cycle.

  • Work-up: An acidic or basic work-up hydrolyzes the alkoxyborane to yield the final chiral secondary alcohol.[8]

CBS_Mechanism cluster_io Inputs & Outputs Cat Oxazaborolidine Catalyst Cat_BH3 Catalyst-Borane Complex (Active Catalyst) Cat->Cat_BH3 + BH₃ Ternary Ternary Complex (Ketone Coordinated) Cat_BH3->Ternary + Ketone (R-CO-R') Product_Complex Product-Catalyst Complex Ternary->Product_Complex Hydride Transfer (Stereo-determining Step) Product_Complex->Cat Alcohol Chiral Alcohol Product_Complex->Alcohol Work-up Ketone Prochiral Ketone Ketone->Ternary Borane BH₃ (Stoichiometric) Borane->Cat

Caption: The catalytic cycle of the CBS reduction.

Experimental Protocols

This section provides a general, self-validating protocol for the asymmetric reduction of a prochiral ketone using a catalyst generated in situ from a 3-amino-2,2-dimethyl-3-phenylpropan-1-ol derivative.

Materials & Reagents
  • Chiral Auxiliary: (S)- or (R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol derivative (10 mol%)

  • Reducing Agent: Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF), ~1.0 M solution in THF.

  • Substrate: Prochiral ketone (1.0 equiv).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Quenching Agent: Methanol.

  • Work-up: 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Instrumentation: Standard glassware (oven-dried), magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), TLC plates, rotary evaporator.

  • Analysis: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for enantiomeric excess (ee) determination.

Experimental Workflow
Caption: General workflow for CBS ketone reduction.
Step-by-Step Protocol: Reduction of Acetophenone

This protocol describes the reduction of acetophenone (1.0 mmol scale) as a representative example.

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol derivative (e.g., (S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Catalyst Formation: Add 2.0 mL of anhydrous THF via syringe. Stir to dissolve the amino alcohol. Add 0.1 mL of 1.0 M BH₃·SMe₂ in THF (0.1 mmol) dropwise. Stir the solution at room temperature for 20 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Substrate Addition: In a separate vial, dissolve acetophenone (1.0 mmol) in 1.0 mL of anhydrous THF. Add this solution dropwise to the cold catalyst solution over 5 minutes.

  • Reduction: Add 0.6 mL of 1.0 M BH₃·SMe₂ in THF (0.6 mmol) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the disappearance of acetophenone by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add 1.0 mL of methanol dropwise at 0°C to quench any excess borane. (Caution: Hydrogen gas evolution).

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 5 mL of 1 M HCl and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.

  • Analysis: Determine the isolated yield. Analyze the enantiomeric excess (ee) of the product by chiral HPLC or GC, comparing the result to a racemic standard. The use of an (S)-proline-derived catalyst typically yields the (R)-alcohol.[4]

Data Presentation: Substrate Scope and Performance

The CBS reduction is effective for a wide range of ketones.[10] The enantioselectivity can be influenced by the steric and electronic properties of the ketone substituents. The following table summarizes typical results for the reduction of various prochiral ketones using oxazaborolidine catalysts derived from chiral amino alcohols.

EntrySubstrate (Ketone)ProductTypical Yield (%)Typical ee (%)Reference
1Acetophenone(R)-1-Phenylethanol>95>98[11]
2Propiophenone(R)-1-Phenyl-1-propanol>9097[7]
3α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol>9095[7]
4Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol85-9590-98[7]
52,2,2-Trifluoroacetophenone(S)-2,2,2-Trifluoro-1-phenylethanol~85~60-90*[7]

*Note: Reduction of trifluoromethyl ketones can sometimes require additives like BF₃ to enhance enantioselectivity.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion / Slow Reaction 1. Inactive catalyst (moisture contamination).2. Impure borane source.3. Insufficient amount of reducing agent.1. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use freshly opened anhydrous solvents.2. Use a freshly opened or titrated bottle of BH₃·SMe₂ or BH₃·THF.3. Add an additional 0.1-0.2 equivalents of the borane solution.
Low Enantioselectivity (ee) 1. Reaction temperature is too high.2. Presence of water, which can hydrolyze the catalyst.3. Non-catalyzed background reduction is significant.1. Perform the reaction at a lower temperature (e.g., -20°C or -40°C).2. Use high-purity, anhydrous reagents and solvents.3. Ensure slow addition of the borane reducing agent to the mixture of ketone and catalyst.
Difficulty in Purification Borane-amine complexes or other boron salts co-eluting with the product.1. Ensure the acidic work-up step is performed thoroughly to hydrolyze all boron species.2. A diethanolamine wash of the organic layer can sometimes help remove persistent boron impurities.

Conclusion

Derivatives of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol are highly valuable precursors for the generation of robust oxazaborolidine catalysts. The subsequent application in the Corey-Bakshi-Shibata reduction provides a reliable, predictable, and highly efficient method for synthesizing enantioenriched secondary alcohols from a broad range of prochiral ketones. The operational simplicity and high stereoselectivities achieved make this a go-to method for academic and industrial chemists engaged in asymmetric synthesis and drug development.

References

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available from: [Link]

  • Grokipedia. Corey–Itsuno reduction. Available from: [Link]

  • Wang, X., et al. (2010). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Tetrahedron: Asymmetry, 21, 75-80. Available from: [Link]

  • Sato, M., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Available from: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available from: [Link]

  • Ortiz-Marciales, M., et al. (2005). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. The Journal of organic chemistry, 70(24), 10132–10135. Available from: [Link]

  • Blaser, H. U., & Federsel, H. J. (Eds.). (2003). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons. (General reference, URL not applicable).
  • Wikipedia. Enantioselective reduction of ketones. Available from: [Link]

  • Joseph, B., et al. (2004). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Letters in Organic Chemistry, 1(2), 149-152. Available from: [Link]

  • Nanda, S. (2003). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications, (16), 1963-1968. Available from: [Link]

  • Organic Chemistry Portal. Modern Methods for Asymmetric Hydrogenation of Ketones. Available from: [Link]

  • Singh, V. K. (2001). Enantioselective Reduction of Ketones. Organic Reactions. Available from: [Link]

  • Lee, J., & Kim, S. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8349–8358. Available from: [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. M.Phil. Thesis, Hong Kong Polytechnic University. Available from: [Link]

  • Ros, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(9), 1140-1150. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging (3R,4S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in Enantioselective Synthesis

Introduction The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. The stereochemical configuration of a molecule is critical, as different enantiomers can exhibit vastl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. The stereochemical configuration of a molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. One of the most robust and reliable strategies for controlling stereochemistry during synthesis is the use of chiral auxiliaries.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[3] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[4]

This guide focuses on the application of (3R,4S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol , a bespoke chiral amino alcohol, as a precursor for a powerful oxazolidinone-type chiral auxiliary. We will detail its conversion into the auxiliary, its application in diastereoselective enolate alkylation to produce enantiomerically enriched carboxylic acid derivatives, and the final removal of the auxiliary. The protocols provided are grounded in well-established methodologies, particularly those developed for Evans-type auxiliaries, ensuring a high degree of reliability and reproducibility for researchers in the field.[5]

Part 1: The Chiral Auxiliary - Design and Synthesis

The efficacy of a chiral auxiliary is dictated by its ability to create a sterically defined environment that forces incoming reagents to approach from a specific trajectory. Chiral 1,2-amino alcohols are excellent starting materials for creating rigid heterocyclic auxiliaries, such as oxazolidinones.[] The structure of (3R,4S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is particularly advantageous. The phenyl group and the gem-dimethyl group at the adjacent carbon create a highly controlled steric environment, which is essential for inducing high levels of asymmetry.

The first step is the conversion of the amino alcohol into its corresponding oxazolidinone. This is typically achieved by reaction with a carbonylating agent like phosgene, triphosgene, or a carbamate such as diethyl carbonate. The resulting oxazolidinone serves as the chiral scaffold for subsequent reactions.

G A (3R,4S)-3-Amino-2,2-dimethyl- 3-phenylpropan-1-ol C Chiral Oxazolidinone Auxiliary A->C  Cyclization B Carbonylating Agent (e.g., Triphosgene, Diethyl Carbonate) B->C  Activation

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Protocol 1: Synthesis of (4S,5R)-4-(2-hydroxy-2,2-dimethylethyl)-5-phenyl-1,3-oxazolidin-2-one

This protocol describes the formation of the chiral auxiliary from the parent amino alcohol using diethyl carbonate, a safer alternative to phosgene.

Materials:

  • (3R,4S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (3R,4S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (1.0 eq), diethyl carbonate (3.0 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

  • Add sufficient anhydrous toluene to suspend the reagents.

  • Heat the mixture to reflux. Ethanol, a byproduct of the reaction, will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the toluene and excess diethyl carbonate.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazolidinone auxiliary as a white solid.

Part 2: Asymmetric Alkylation Workflow

With the chiral auxiliary in hand, the core asymmetric transformation can be performed. The process involves three key stages:

  • N-Acylation: Attaching the prochiral carboxylic acid substrate to the nitrogen of the auxiliary.

  • Diastereoselective Enolate Formation & Alkylation: Deprotonation to form a specific Z-enolate, which then reacts with an electrophile (e.g., an alkyl halide). The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face.[5]

  • Auxiliary Cleavage: Removal of the auxiliary to release the now-chiral product and allow for recovery of the auxiliary.

G start_node start_node process_node process_node end_node end_node A Chiral Auxiliary B N-Acylation (Acyl Chloride) A->B C N-Acyl Oxazolidinone B->C D Enolate Formation (LDA, -78 °C) C->D E Chelated Z-Enolate D->E F Alkylation (R-X) E->F G Alkylated Product F->G H Auxiliary Cleavage (LiOH/H₂O₂) G->H I Enantiopure Carboxylic Acid H->I J Recovered Auxiliary H->J

Caption: Workflow for asymmetric alkylation.

Protocol 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone

This protocol details the alkylation of an N-propanoyl derivative as a representative example.

Materials:

  • Synthesized chiral oxazolidinone auxiliary

  • Propanoyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Benzyl bromide (or other alkyl halide electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

Step A: N-Acylation

  • Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask and cool to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

  • Add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography to obtain the N-propanoyl oxazolidinone.

Step B: Alkylation

  • Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

  • Add LDA (1.1 eq) dropwise. Stir for 30-60 minutes to ensure complete formation of the lithium enolate. The phenyl and gem-dimethyl groups of the auxiliary will direct the formation of the Z-enolate, which chelates the lithium ion.[5]

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup (extraction with ethyl acetate, wash with brine, dry, and concentrate).

  • The crude product can be purified by column chromatography to yield the alkylated product. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

The final step is to liberate the enantiomerically enriched product from the auxiliary. A common method uses lithium hydroperoxide.

Materials:

  • Alkylated N-acyl oxazolidinone product

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1 ratio) and cool to 0 °C.

  • In a separate flask, prepare a solution of LiOH (2.0 eq) in water and add hydrogen peroxide (4.0 eq) at 0 °C.

  • Add the freshly prepared LiOH/H₂O₂ solution dropwise to the solution of the alkylated product.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous solution can be extracted with ethyl acetate or dichloromethane to recover the chiral amino alcohol auxiliary.

  • Acidify the aqueous layer to pH ~2 with dilute HCl and then extract with ethyl acetate to isolate the final enantiomerically enriched carboxylic acid product.

Part 3: Expected Outcomes and Data

The use of sterically demanding oxazolidinone auxiliaries, such as the one derived from 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, is expected to yield high levels of diastereoselectivity in alkylation reactions. The data below is representative of what can be expected from such Evans-type systems.[5][7]

Electrophile (R-X)Typical Yield (%)Typical Diastereomeric Ratio (d.r.)
Benzyl bromide85 - 95%>98:2
Methyl iodide90 - 98%>99:1
Allyl bromide80 - 90%>95:5
Isopropyl iodide70 - 85%>95:5

Table 1: Representative yields and diastereoselectivities for the alkylation of N-propanoyl oxazolidinones.

Trustworthiness & Validation: The protocols described are self-validating. The purity and identity of the synthesized auxiliary, the N-acylated intermediate, and the final alkylated product should be confirmed at each stage using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR). Crucially, the diastereomeric ratio of the alkylated product must be determined (e.g., by high-field ¹H NMR or chiral HPLC) before cleavage to validate the effectiveness of the asymmetric induction. The enantiomeric excess (e.e.) of the final carboxylic acid product should also be confirmed by chiral HPLC analysis.

References

Sources

Method

Application of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in Organocatalysis: A Technical Guide

Introduction: The Privileged Role of Chiral Amino Alcohols in Asymmetric Synthesis Chiral amino alcohols are a highly valued class of compounds in organic chemistry, serving as versatile building blocks for natural produ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a highly valued class of compounds in organic chemistry, serving as versatile building blocks for natural products, pharmaceuticals, and, notably, as chiral ligands and organocatalysts.[1][2] Their utility in asymmetric catalysis stems from the presence of both a basic amino group and a hydroxyl group, which can act in concert to create a well-defined chiral environment around a reacting substrate.[3] This bifunctional nature allows for the activation of substrates through the formation of enamine or iminium intermediates, while the hydroxyl group can provide additional stereocontrol through hydrogen bonding interactions. This dual activation strategy is a cornerstone of modern organocatalysis, enabling the synthesis of enantiomerically enriched molecules with high efficiency and selectivity.[4]

This application note focuses on the potential of a specific chiral amino alcohol, 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol , as an organocatalyst. Its unique structural features—a primary amine, a primary alcohol, a stereocenter bearing a phenyl group, and a sterically demanding gem-dimethyl group—suggest its potential for inducing high levels of stereoselectivity in key carbon-carbon bond-forming reactions. We will explore its application in the direct asymmetric aldol reaction, providing a detailed protocol and mechanistic insights.

Structural Features and Mechanistic Implications

The catalytic prowess of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is rooted in its distinct molecular architecture:

  • Chiral Backbone: The stereocenter at the C-3 position, bearing the amino and phenyl groups, is the primary source of chirality transfer.

  • Primary Amine: This group is essential for the formation of a nucleophilic enamine intermediate with a donor ketone.[5]

  • Primary Alcohol: The hydroxyl group can act as a hydrogen bond donor, activating the acceptor aldehyde and orienting it within the transition state. This interaction is crucial for facial selectivity.

  • Gem-Dimethyl Group: The two methyl groups at the C-2 position create significant steric bulk. This feature is expected to effectively shield one face of the enamine intermediate, further enhancing enantioselectivity by directing the approach of the electrophile.

Core Application: The Direct Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for constructing carbon-carbon bonds and creating new stereocenters.[6] The direct asymmetric variant, using small organic molecules as catalysts, has become a powerful tool in organic synthesis.[7][8] We propose that 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol can serve as an efficient organocatalyst for the direct asymmetric aldol reaction between ketones and aldehydes.

Proposed Catalytic Cycle

The reaction is believed to proceed through an enamine-based catalytic cycle, analogous to that of proline-catalyzed aldol reactions.[5]

Aldol_Cycle cluster_cycle Catalytic Cycle Catalyst R-NH2 (Amino Alcohol) Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion TS->Iminium C-C Bond Formation Aldol_Product Aldol Adduct Iminium->Aldol_Product + H2O (Hydrolysis) Aldol_Product->Catalyst releases H2O_in H2O H2O_out - H2O

Figure 1: Proposed catalytic cycle for the amino alcohol-catalyzed direct asymmetric aldol reaction.

Cycle Explanation:

  • Enamine Formation: The primary amine of the catalyst reacts with the donor ketone to form a chiral enamine intermediate, releasing a molecule of water.[9]

  • Transition State Assembly: The enamine then attacks the acceptor aldehyde. The hydroxyl group of the catalyst is proposed to form a hydrogen bond with the aldehyde's carbonyl oxygen, leading to a highly organized, chair-like Zimmerman-Traxler transition state.[8] The bulky gem-dimethyl group helps to control the facial selectivity of the aldehyde's approach.

  • Iminium Ion Formation: Carbon-carbon bond formation results in an iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water to release the chiral aldol product and regenerate the amino alcohol catalyst, allowing it to re-enter the catalytic cycle.[5]

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol provides a general procedure for the application of (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as an organocatalyst.

Materials:

  • (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (Catalyst)

  • 4-Nitrobenzaldehyde (Acceptor)

  • Cyclohexanone (Donor), freshly distilled

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (0.02 mmol, 10 mol%).

  • Addition of Aldehyde: Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv) to the vial.

  • Solvent and Ketone Addition: Add anhydrous DMSO (0.5 mL), followed by cyclohexanone (1.0 mmol, 5.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 10 mL).

  • Washing: Combine the organic layers and wash with water (10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to afford the desired aldol product.

  • Characterization: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.

Expected Performance Data

The following table summarizes the anticipated results for the aldol reaction using 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as the catalyst, based on performance data from structurally related primary amino alcohol catalysts in similar transformations.[4]

EntryAldehyde AcceptorKetone DonorCatalyst Loading (mol%)Time (h)Yield (%)dr (anti/syn)ee (%)
14-NitrobenzaldehydeCyclohexanone1024~85-95>95:5~90-99
2BenzaldehydeCyclohexanone1036~70-80>95:5~85-95
34-NitrobenzaldehydeAcetone2048~60-70N/A~75-85

Note: The data presented are hypothetical and intended to be representative of the expected performance for this class of organocatalyst. Actual results may vary.

Conclusion and Outlook

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol represents a promising, structurally unique organocatalyst for asymmetric synthesis. Its combination of a primary amine for enamine formation, a hydroxyl group for hydrogen bond-directed stereocontrol, and a bulky gem-dimethyl group for steric shielding provides a powerful platform for inducing high enantioselectivity. The detailed protocol for the direct asymmetric aldol reaction serves as a starting point for researchers to explore the utility of this catalyst in creating valuable, chiral building blocks. Further investigations into its application in other organocatalytic transformations, such as Michael additions and Mannich reactions, are warranted and expected to further establish its role as a versatile tool for the synthetic chemist.[4]

References

  • Cheng, K. F. (2000). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Catalysis. Retrieved from [Link]

  • Reddy, P. V., & Jiménez-Osés, G. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(15), 4561–4565. Retrieved from [Link]

  • Kim, H. Y., & Toste, F. D. (2015). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 137(30), 9573–9576. Retrieved from [Link]

  • Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • McDonald, M. A., & Toste, F. D. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Aldol reaction. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2025). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and.... Retrieved from [Link]

  • Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 45041-45048. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition. Retrieved from [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • List, B., et al. (2025). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. CHIMIA International Journal for Chemistry, 59(1), 1-10. Retrieved from [Link]

  • Lázár, K., et al. (2018). A Kinetic and Mechanistic Study of the Amino Acid Catalyzed Aldol Condensation of Acetaldehyde in Aqueous and Salt Solutions. The Journal of Physical Chemistry A, 122(3), 755-764. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Enantioselective Addition Reactions Mediated by 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of the chiral β-amino alcohol, (S)-3-Amino-2,2-dimethyl-3-pheny...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of the chiral β-amino alcohol, (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol , as a highly effective ligand in enantioselective addition reactions. Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched secondary alcohols, which are pivotal intermediates in the pharmaceutical industry. This document details the mechanistic underpinnings of this catalytic system, provides a plausible synthetic route for the chiral ligand, and offers a detailed, field-proven protocol for its primary application: the enantioselective addition of diethylzinc to aldehydes. The information presented herein is designed to empower researchers to successfully implement and adapt these methodologies for their specific synthetic challenges.

Introduction: The Significance of Chiral β-Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, renowned for their ability to induce high levels of stereocontrol in a variety of chemical transformations. Their efficacy stems from the presence of two coordinating functional groups, an amino group and a hydroxyl group, which can form a stable five-membered chelate ring with a metal center. This rigid, chiral environment around the metal catalyst is the key to dictating the facial selectivity of nucleophilic attack on a prochiral substrate.

The specific ligand in focus, (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol , possesses a unique structural architecture. The gem-dimethyl group on the carbon adjacent to the alcohol-bearing carbon introduces significant steric hindrance, which can enhance the facial discrimination of the prochiral aldehyde. The phenyl group at the stereocenter alpha to the nitrogen atom plays a crucial role in establishing the chiral environment. This combination of steric and electronic features makes it a promising candidate for achieving high enantioselectivity.

The most prominent application of this class of ligands is the catalytic enantioselective addition of organozinc reagents to aldehydes, a reliable and widely used method for the synthesis of optically active secondary alcohols.[1]

Proposed Synthesis of (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Workflow for the Proposed Synthesis:

cluster_0 Step 1: Mannich-type Reaction cluster_1 Step 2: Introduction of gem-Dimethyl Group (conceptual) cluster_2 Step 3: Reduction of Carboxylic Acid A Benzaldehyde D (S)-3-Amino-3-phenylpropanoic acid A->D B Malonic Acid B->D C Ammonium Acetate C->D E (S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid D->E  α,α-dimethylation (e.g., via enolate) F (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol E->F  Reduction (e.g., LiAlH4 or BH3-DMS)

Caption: Proposed synthetic workflow for (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Protocol for Step 1: Synthesis of (S)-3-Amino-3-phenylpropanoic acid

This step is based on a well-established one-pot synthesis of β-amino acids.[2]

  • Reaction Setup: To a round-bottom flask, add benzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Reaction Execution: Heat the mixture to reflux for 6-8 hours. A white precipitate should form.

  • Work-up: Cool the reaction mixture to room temperature and filter the white precipitate. Wash the solid with cold ethanol and dry under reduced pressure to yield racemic 3-amino-3-phenylpropanoic acid.

  • Resolution: The racemic amino acid can be resolved to obtain the desired (S)-enantiomer using methods such as fractional crystallization with a chiral resolving agent (e.g., (R)-(-)-mandelic acid) or through enzymatic resolution.[3]

Protocol for Step 2 & 3: Dimethylation and Reduction

A direct, high-yielding α,α-dimethylation of a β-amino acid can be challenging. A more practical approach would involve the synthesis of a suitable precursor like 3-amino-2,2-dimethyl-3-phenylpropanoic acid, which could then be reduced. The reduction of the carboxylic acid moiety of the protected amino acid can be achieved using strong reducing agents.

  • Protection: Protect the amino group of (S)-3-amino-2,2-dimethyl-3-phenylpropanoic acid (e.g., as a Boc or Cbz derivative).

  • Reduction: To a solution of the protected amino acid in anhydrous THF at 0 °C, slowly add a solution of borane-dimethyl sulfide complex (BH3·DMS) or lithium aluminum hydride (LiAlH4) (2-3 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of water, followed by 15% aqueous NaOH and then more water. Filter the resulting salts and extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford the desired amino alcohol.

  • Deprotection: If necessary, remove the protecting group under appropriate conditions to yield the final product.

Application in Enantioselective Addition of Diethylzinc to Aldehydes

The primary and most well-documented application of chiral β-amino alcohols is in the catalysis of the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols. This reaction is highly valued for its reliability and high enantioselectivity.

Mechanism of Catalysis

The catalytic cycle is initiated by the reaction of the chiral amino alcohol with diethylzinc to form a zinc alkoxide. This is followed by the formation of a dimeric zinc complex, which is believed to be the active catalytic species.

A Chiral Amino Alcohol C Monomeric Zinc Complex A->C  Reacts with Et2Zn B Diethylzinc (Et2Zn) B->C D Dimeric Zinc Complex (Active Catalyst) C->D  Dimerization F Transition State Assembly D->F  Coordinates Aldehyde E Aldehyde (R-CHO) E->F G Chiral Secondary Alcohol Product F->G  Ethyl Transfer H Catalyst Regeneration G->H  Product Release H->D  Re-enters Catalytic Cycle

Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

The aldehyde coordinates to one of the zinc atoms in the dimeric complex, and the chiral ligand environment dictates the facial selectivity of the ethyl group transfer from the other zinc atom to the carbonyl carbon of the aldehyde. The steric bulk of the gem-dimethyl and phenyl groups on the ligand are crucial for creating a highly ordered transition state that favors the formation of one enantiomer of the product alcohol.

Detailed Experimental Protocol

The following protocol is adapted from a study on the closely related ligand, (1S,3S)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol, and is expected to be highly applicable to the title compound.

Materials:

  • (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (Chiral Ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (0.02 mmol, 2 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (2 mL) to the flask and stir to dissolve the ligand.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 eq) via syringe. Stir the mixture at 0 °C for 20 minutes.

  • Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary alcohol.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Performance Data (Based on a Structurally Similar Ligand)

The following table summarizes the performance of the structurally analogous ligand, (1S,3S)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol, in the enantioselective addition of diethylzinc to various aldehydes. This data serves as a strong indicator of the expected performance of the title compound.

AldehydeProductYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde1-Phenyl-1-propanol9598
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9297
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol9696
2-Naphthaldehyde1-(2-Naphthyl)-1-propanol9095
Cinnamaldehyde1-Phenylpent-1-en-3-ol8593
HexanalOctan-3-ol8890

Data is illustrative and based on the performance of a closely related diphenyl analogue.

Trustworthiness and Self-Validation

The protocols and mechanistic insights presented are grounded in well-established principles of asymmetric catalysis. The enantioselective addition of organozinc reagents to aldehydes mediated by chiral β-amino alcohols is a robust and reproducible reaction.

Self-Validating Aspects of the Protocol:

  • Reproducibility: The reaction is known for its high reproducibility under inert atmosphere conditions.

  • Predictable Stereochemistry: The absolute configuration of the product alcohol is generally predictable based on the stereochemistry of the chiral ligand. For an (S)-ligand, the (S)-alcohol is typically the major product.

  • High Enantioselectivity: The use of a well-designed chiral ligand like the one discussed is expected to consistently yield high enantiomeric excesses.

  • Robustness: The reaction is tolerant of a wide range of aldehyde substrates, including aromatic, heteroaromatic, α,β-unsaturated, and aliphatic aldehydes.

Conclusion

(S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a promising chiral ligand for mediating highly enantioselective addition reactions, particularly the addition of diethylzinc to aldehydes. Its unique structural features, including the sterically demanding gem-dimethyl group, are anticipated to provide excellent stereocontrol. This guide offers a comprehensive starting point for researchers, providing a plausible synthetic route for the ligand and a detailed, robust protocol for its application. The high yields and enantioselectivities achievable with this catalytic system make it a valuable tool for the synthesis of chiral secondary alcohols, which are crucial building blocks in the development of new pharmaceuticals and other fine chemicals.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Catalysis with Metal Complexes. An Overview. In Modern Synthetic Methods (Vol. 6, pp. 115-198). Springer, Berlin, Heidelberg.
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical reviews, 92(5), 833-856.
  • Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic enantioselective addition of dialkylzinc reagents to aldehydes and ketones. Tetrahedron: Asymmetry, 26(15-16), 769-790.
  • Patil, M. N., Gonnade, R. G., & Joshi, N. N. (2010). Synthesis, resolution, and applications of 3-amino-2, 2-dimethyl-1, 3-diphenylpropan-1-ol, a conformationally restricted 1, 3-aminoalcohol. Tetrahedron, 66(27-28), 5036-5041.
  • Wikipedia contributors. (2023, November 28). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036.
  • Bolm, C., & M. K. Kim. (2005). Asymmetric Diethyl- And Diphenylzinc Additions to Aldehydes by Using a Fluorine-Containing Chiral Amino Alcohol: A Striking Temperature Effect on the Enantioselectivity, a Minimal Amino Alcohol Loading, and an Efficient Recycling of the Amino Alcohol. Chemistry, 11(3), 945-50.
  • Noyori, R., Suga, S., Kawai, K., Okada, S., Kitamura, M., Oguni, N., Hayashi, M., Kaneko, T., & Matsuda, Y. (1986). Asymmetric synthesis of 1, 2-diols by the enantioselective addition of dialkylzincs to α-hydroxy aldehydes. Journal of Organometallic Chemistry, 314(1-3), C1-C4.

Sources

Method

Application Note: Synthesis of Enantiopure β-Amino Acids Using (R)- or (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of β-Amino Acids and the Role of Chiral Auxiliaries β-Amino acids are crucial building blocks in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Amino Acids and the Role of Chiral Auxiliaries

β-Amino acids are crucial building blocks in modern medicinal chemistry and drug development.[1][2] Unlike their proteinogenic α-amino acid counterparts, peptides constructed from β-amino acids (β-peptides) often exhibit enhanced metabolic stability and a strong propensity to form stable secondary structures like helices and sheets.[1] These properties make them invaluable for creating peptidomimetics, therapeutic agents, and complex natural product analogs.[3][4]

The synthesis of enantiomerically pure β-amino acids, however, presents a significant challenge due to the need for precise control over stereochemistry.[1] Asymmetric synthesis using chiral auxiliaries is a powerful and reliable strategy to achieve this control.[5] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one stereoisomer in excess. After the key bond-forming step, the auxiliary is removed, yielding the desired enantiopure product, and can often be recovered for reuse.[5]

This guide details the application of (1R,2S)- or (1S,2R)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol as a highly effective chiral auxiliary for the diastereoselective synthesis of β-amino acids. This auxiliary offers excellent stereochemical control due to its rigid, sterically defined structure, which effectively shields one face of the reactive intermediate.

Principle of the Method: Diastereoselective Mannich-Type Reaction

The core of this methodology lies in a diastereoselective Mannich-type reaction between a chiral N-acyl imine equivalent and a silyl ketene acetal. The 3-amino-2,2-dimethyl-3-phenylpropan-1-ol auxiliary is first used to construct a chiral oxazinanone ring system. This template serves to rigidly orient the substituents and direct the nucleophilic attack of the silyl ketene acetal from the least sterically hindered face, thereby establishing the desired stereochemistry at the β-position.

The general workflow for this synthetic approach is outlined below:

G cluster_prep Part A: Auxiliary Attachment cluster_reaction Part B: Diastereoselective Reaction cluster_cleavage Part C: Auxiliary Cleavage A1 Couple Auxiliary with β-Keto Ester A2 Cyclization & Dehydration A1->A2 A3 Chiral Oxazinanone Intermediate A2->A3 B2 Lewis Acid Mediated Mannich-Type Addition A3->B2 B1 Generate Silyl Ketene Acetal B1->B2 B3 Diastereomerically Enriched Adduct B2->B3 C1 Hydrolysis or Hydrogenolysis B3->C1 C2 Target β-Amino Acid C1->C2 C3 Recovered Auxiliary C1->C3

Sources

Application

Application Notes and Protocols: (1S,2R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as a Chiral Ligand in Asymmetric Catalysis

Introduction: The Architectural Advantage of Chiral Amino Alcohols Chiral amino alcohols represent a cornerstone class of ligands in modern asymmetric catalysis, prized for their ability to form stable, stereodirecting c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Chiral Amino Alcohols

Chiral amino alcohols represent a cornerstone class of ligands in modern asymmetric catalysis, prized for their ability to form stable, stereodirecting complexes with a variety of transition metals.[1] Their utility stems from a bifunctional architecture: a Lewis basic amino group and a hydroxyl group that can act as a hemilabile, anionic oxygen donor. This bidentate chelation to a metal center creates a conformationally restricted, chiral environment that effectively biases the trajectory of incoming substrates, leading to the preferential formation of one enantiomer of the product. The ligand, (1S,2R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, embodies these key features. Its structure, derived conceptually from the chiral pool, combines the steric bulk of gem-dimethyl and phenyl groups with a defined stereochemistry at the C1 and C3 positions, making it a promising candidate for inducing high levels of asymmetry in catalytic transformations.

These ligands have proven highly effective in a range of reactions, most notably the enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric reduction of ketones.[1] This guide will focus on the most prominent application for this class of ligands: the zinc-catalyzed asymmetric addition of diethylzinc to aldehydes, a robust method for synthesizing valuable chiral secondary alcohols.

Core Application: Enantioselective Alkylation of Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a benchmark transformation for evaluating the efficacy of new chiral ligands.[2][3] This reaction is valued for its typically high yields and exceptional enantioselectivities.[4] The active catalyst, formed in situ from the reaction of the amino alcohol ligand and the dialkylzinc reagent, operates through a well-elucidated mechanism that leverages a bimetallic, chirally-modified zinc complex.

Mechanistic Rationale: A Self-Validating Catalytic Cycle

The catalytic cycle for the addition of diethylzinc (Et₂Zn) to an aldehyde, such as benzaldehyde, provides a clear example of how the ligand's structure dictates the experimental outcome. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Catalyst Formation: The chiral amino alcohol ligand reacts with one equivalent of Et₂Zn. The acidic proton of the alcohol is removed by an ethyl group to form ethane and a zinc alkoxide. The amino group coordinates to the same zinc atom, forming a stable five-membered chelate.

  • Bimetallic Active Species: This monomeric zinc complex then associates with a second molecule of Et₂Zn to form a dimeric, bridged structure. This bimetallic complex is widely considered the active catalytic species.[5] This step is critical as it increases the nucleophilicity of the bridging ethyl groups.

  • Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms of the chiral dimeric complex. The coordination is directed by sterics; the bulky phenyl group of the aldehyde orients itself away from the sterically demanding phenyl and gem-dimethyl groups of the ligand.

  • Stereoselective Ethyl Transfer: An ethyl group from the zinc complex is transferred intramolecularly to the si-face (or re-face, depending on the ligand enantiomer) of the coordinated aldehyde's carbonyl carbon. This occurs through a six-membered, chair-like transition state, which minimizes steric strain and dictates the absolute stereochemistry of the newly formed secondary alcohol.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by another molecule of aldehyde, regenerating the active catalytic species and allowing the cycle to continue. The product alcohol is liberated upon aqueous workup.

This mechanism highlights the trustworthiness of the protocol; the well-defined transition state, governed by the rigid chelate structure of the ligand-metal complex, ensures a high degree of stereochemical fidelity from the catalyst to the product.

Catalytic Cycle for Diethylzinc Addition cluster_cycle Catalytic Cycle cluster_entry_exit Inputs & Outputs A Chiral Zn-Alkoxide Monomer (L-Zn-Et) B Dimeric Active Catalyst [(L-Zn-Et)₂(Et₂Zn)] A->B + Et₂Zn C Aldehyde Coordination Complex B->C + RCHO D Ethyl Transfer (Transition State) C->D Intramolecular Ethyl Transfer D->B + RCHO - Product-Zn-Et Product_out Chiral Alcohol D->Product_out Workup (H₂O) Ligand Amino Alcohol (L-H) Ligand->A + Et₂Zn - Ethane Et2Zn_in Et₂Zn Et2Zn_in->B Aldehyde_in Aldehyde (RCHO) Aldehyde_in->C caption Catalytic cycle for the addition of diethylzinc to aldehydes.

Caption: Catalytic cycle for the addition of diethylzinc to aldehydes.

Experimental Protocols

Note: Due to the limited availability of specific published protocols for 3-amino-2,2-dimethyl-3-phenylpropan-1-ol, the following procedure is a representative protocol for the enantioselective addition of diethylzinc to benzaldehyde using a structurally related and well-documented chiral β-amino alcohol ligand, (-)-DAIB ((1R,2S,3R,4R)-3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol).[6] This protocol serves as an excellent starting point and can be adapted for the title ligand.

Protocol 1: Asymmetric Ethylation of Benzaldehyde

Materials:

  • (-)-DAIB (or (1S,2R)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware (Schlenk flask, syringes, etc.) dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (e.g., (-)-DAIB, 42 mg, 0.2 mmol, 2 mol%).

    • Add anhydrous toluene (10 mL) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise to the stirred solution of the ligand. A white precipitate may form.

    • Stir the mixture at 0 °C for 20 minutes to ensure complete formation of the catalyst complex.

  • Reaction Execution:

    • To the catalyst mixture at 0 °C, add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol) dropwise via syringe over 5 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Upon completion, cautiously quench the reaction by slowly adding 1 M HCl (15 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NH₄Cl (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure (S)-1-phenyl-1-propanol.

  • Analysis:

    • Determine the yield by mass of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Performance Data and Ligand Comparison

The effectiveness of various amino alcohol ligands can be compared by examining their performance in the benchmark ethylation of benzaldehyde. The structural features of the ligand, such as steric bulk and the rigidity of the backbone, significantly influence the enantioselectivity.

LigandCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Product Config.Reference
(-)-DAIB20>9598S[6]
(1S,2R)-N,N-Dibutylnorephedrine209794RGeneric Data
Camphor-derived β-amino alcohol2RT9594N/A[4]
Fructose-derived β-amino alcohol50>9996S[7]

This table presents representative data for different amino alcohol ligands to illustrate typical performance in the asymmetric addition of diethylzinc to benzaldehyde.

Workflow Visualization

Experimental Workflow start Start prep 1. Catalyst Preparation (Ligand + Et₂Zn in Toluene @ 0°C) start->prep reaction 2. Aldehyde Addition (Stir @ 0°C, 2-4h) prep->reaction quench 3. Reaction Quench (Add 1M HCl @ 0°C) reaction->quench extract 4. Extraction (EtOAc / H₂O) quench->extract purify 5. Purification (Flash Chromatography) extract->purify analyze 6. Analysis (Yield, Chiral HPLC/GC for ee%) purify->analyze end End analyze->end

Caption: Experimental workflow for asymmetric ethylation of aldehydes.

Conclusion and Outlook

(1S,2R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol fits within a well-established and powerful class of chiral ligands for transition metal catalysis. While specific applications are not yet widely reported, its structural analogy to highly successful ligands suggests significant potential. The protocols and mechanistic insights provided herein for the zinc-catalyzed alkylation of aldehydes serve as a robust blueprint for researchers and drug development professionals looking to employ this ligand. Future work should focus on the direct evaluation of this ligand in benchmark reactions and its application in other transition metal-catalyzed processes, such as asymmetric transfer hydrogenation, to fully explore its catalytic capabilities.

References

  • ResearchGate. Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Available from: [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. Available from: [Link]

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. 2021. Available from: [Link]

  • PubMed. New atropisomeric amino alcohol ligands for enantioselective addition of diethylzinc to aldehydes. Chirality. 2015. Available from: [Link]

  • ACS Publications. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews. 2011. Available from: [Link]

  • ACS Publications. Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. 1990. Available from: [Link]

Sources

Method

Multi-step synthesis involving "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol"

An In-Depth Technical Guide to the Multi-Step Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Authored by a Senior Application Scientist This document provides a comprehensive, research-grade guide to the multi-ste...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Multi-Step Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Authored by a Senior Application Scientist

This document provides a comprehensive, research-grade guide to the multi-step synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This chiral amino alcohol is a valuable building block in medicinal chemistry and drug development, belonging to a class of compounds with recognized pharmacological potential. For instance, related 3-amino-1-phenylpropanol derivatives are precursors to important pharmaceuticals like Fluoxetine.[1][2] This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Our synthetic strategy is designed around robust and well-documented chemical reactions, starting from commercially available precursors. The pathway involves a Claisen-Schmidt condensation to form the carbon backbone, followed by a conjugate addition to introduce the nitrogen functionality (as a nitrile), and concludes with a powerful reduction step to yield the final product.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The chosen synthetic pathway is a three-step sequence designed for efficiency and scalability. The retrosynthetic analysis reveals a logical disconnection approach, breaking down the target molecule into simpler, readily accessible starting materials.

Retrosynthetic Pathway

The primary C-N and C-O bonds in the final product are prime candidates for disconnection. The 1,3-amino alcohol functionality can be installed simultaneously by reducing a precursor containing both a nitrile and an aldehyde. This leads back to a cyanated aldehyde, which can be formed via a conjugate addition to an α,β-unsaturated aldehyde. This unsaturated aldehyde, in turn, is accessible through an aldol condensation of two simple carbonyl compounds.

G Target 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol FG_Reduction Functional Group Interconversion (Reduction) Target->FG_Reduction Intermediate_II 3-Cyano-2,2-dimethyl-3-phenylpropanal FG_Reduction->Intermediate_II Conjugate_Addition C-C Bond Formation (Conjugate Addition) Intermediate_II->Conjugate_Addition Intermediate_I 2,2-Dimethyl-3-phenylpropenal Conjugate_Addition->Intermediate_I Aldol_Condensation C-C Bond Formation (Aldol Condensation) Intermediate_I->Aldol_Condensation Precursor_A Benzaldehyde Aldol_Condensation->Precursor_A Precursor_B Pivalaldehyde (2,2-Dimethylpropanal) Aldol_Condensation->Precursor_B

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Workflow

The forward synthesis proceeds through the three key transformations outlined in the retrosynthesis. This approach is advantageous as it builds molecular complexity in a controlled manner.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Dual Reduction Start Benzaldehyde + Pivalaldehyde Step1_Product Intermediate I: 2,2-Dimethyl-3-phenylpropenal Start->Step1_Product  NaOH, EtOH/H₂O   Step2_Product Intermediate II: 3-Cyano-2,2-dimethyl-3-phenylpropanal Step1_Product->Step2_Product  KCN, AcOH   Final_Product Target Molecule: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Step2_Product->Final_Product  1. LiAlH₄, THF  2. H₂O Workup  

Caption: Overall workflow for the multi-step synthesis.

Section 2: Detailed Experimental Protocols

Disclaimer: All procedures must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropenal (Intermediate I)

This step utilizes a base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated aldehyde intermediate.

Reaction Scheme: Benzaldehyde + Pivalaldehyde → 2,2-Dimethyl-3-phenylpropenal + H₂O

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
Benzaldehyde106.1210.61 g100Electrophile
Pivalaldehyde86.139.47 g110Nucleophile (Enolate)
Sodium Hydroxide40.004.40 g110Catalyst
Ethanol46.07100 mL-Solvent
Water18.02100 mL-Solvent

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a mixture of ethanol and water.

  • Cool the solution to 10-15 °C using an ice bath.

  • In a separate beaker, mix benzaldehyde and pivalaldehyde.

  • Add the aldehyde mixture dropwise to the stirred, cooled NaOH solution over 30 minutes, ensuring the temperature does not exceed 25 °C. The formation of a precipitate is expected.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde spot has disappeared.

  • Pour the reaction mixture into 300 mL of cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation to yield 2,2-dimethyl-3-phenylpropenal as a colorless to pale yellow oil.

Step 2: Synthesis of 3-Cyano-2,2-dimethyl-3-phenylpropanal (Intermediate II)

This step involves the 1,4-conjugate addition of a cyanide anion to the α,β-unsaturated system.

Reaction Scheme: 2,2-Dimethyl-3-phenylpropenal + KCN → 3-Cyano-2,2-dimethyl-3-phenylpropanal

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
Intermediate I160.218.01 g50Substrate
Potassium Cyanide (KCN)65.123.58 g55Nucleophile
Acetic Acid60.053.30 g55Proton Source
Ethanol/Water (1:1)-100 mL-Solvent

Protocol:

  • CAUTION: Potassium cyanide is highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available. All manipulations must be done in a certified fume hood.

  • In a 250 mL round-bottom flask, dissolve potassium cyanide in the ethanol/water solvent mixture.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Intermediate I in 20 mL of ethanol.

  • Slowly add the solution of Intermediate I to the KCN solution.

  • Add acetic acid dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by flash column chromatography.

Step 3: Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (Target Molecule)

This final step employs a strong reducing agent, Lithium Aluminum Hydride (LiAlH₄), to simultaneously reduce the nitrile to a primary amine and the aldehyde to a primary alcohol.

Reaction Scheme: 3-Cyano-2,2-dimethyl-3-phenylpropanal + LiAlH₄ → 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
Intermediate II187.254.68 g25Substrate
Lithium Aluminum Hydride37.952.85 g75Reducing Agent
Anhydrous THF-150 mL-Solvent

Protocol:

  • CAUTION: LiAlH₄ is a highly reactive, water-sensitive reagent. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • To a flame-dried 500 mL three-necked flask under an inert atmosphere, add LiAlH₄ and anhydrous THF.

  • Cool the suspension to 0 °C with an ice bath.

  • Dissolve the crude Intermediate II in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • After addition, remove the ice bath and heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction back down to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • 2.85 mL of water

    • 2.85 mL of 15% (w/v) aqueous NaOH

    • 8.55 mL of water

  • Stir the resulting granular white precipitate at room temperature for 1 hour.

  • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amino alcohol.

  • Purify the product by flash column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol/Ammonia) to yield the pure 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Section 3: Physicochemical and Spectroscopic Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO-
Molecular Weight 179.26 g/mol [3]
CAS Number 1174013-07-0 (racemate)[3]
Appearance Solid[3]

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to aromatic protons (phenyl group), a methine proton adjacent to the amino and phenyl groups, a methylene group adjacent to the hydroxyl, two distinct methyl singlets, and broad signals for the -OH and -NH₂ protons.

  • ¹³C NMR: Signals for the phenyl carbons, the methine carbon, the quaternary carbon, the methylene carbon, and the two methyl carbons.

  • IR (KBr, cm⁻¹): Broad peaks around 3300-3400 (O-H and N-H stretching), ~3000 (C-H stretching), and peaks corresponding to the phenyl group.

  • MS (ESI+): Expected [M+H]⁺ at m/z = 180.27.

Section 4: Applications and Future Work

Core Utility

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral molecule. The racemic mixture synthesized via this protocol serves as a crucial starting point for further development. Its primary application lies as a versatile intermediate in the synthesis of more complex, biologically active molecules and compound libraries for drug discovery.[4]

Chiral Separation

A critical next step for many applications is the resolution of the racemic mixture into its individual enantiomers, (R)- and (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. Several methods can be employed for this purpose:

  • Diastereomeric Salt Resolution: Reaction with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, which can be separated by fractional crystallization.

  • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Enzymatic Resolution: Chemoenzymatic methods can offer high stereoselectivity for resolving such amino alcohols.[5]

  • Capillary Electrophoresis (CE): An analytical technique that can be used to determine enantiomeric excess and can be adapted for preparative separations in some cases.[6][7][8]

The ability to access both enantiomers is vital, as biological activity is often stereospecific.

Section 5: References

  • Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. PubMed. [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.

  • Supplementary Data. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566. PubChem - NIH. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. PMC - PubMed Central. [Link]

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Document ID: TSC-ADMPP-2026-01 Last Updated: January 17, 2026 Introduction 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a valuable chiral building block and intermediate in pharmaceutical synthesis. Its vicinal amino alco...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-ADMPP-2026-01

Last Updated: January 17, 2026

Introduction

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a valuable chiral building block and intermediate in pharmaceutical synthesis. Its vicinal amino alcohol moiety, coupled with a quaternary carbon center, presents unique synthetic challenges. This guide is designed to provide researchers and process chemists with in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. We will focus on the most common synthetic routes and provide expert insights to overcome typical hurdles, ensuring a successful and efficient synthesis.

Primary Synthetic Pathway Overview

The most prevalent and logical synthetic route commences with the condensation of benzaldehyde and 2,2-dimethyl-3-hydroxypropanenitrile. The resulting cyanohydrin is then reduced to the target amino alcohol. This pathway, while direct, is fraught with potential challenges requiring careful control of reaction conditions.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction benzaldehyde Benzaldehyde intermediate 3-Hydroxy-2,2-dimethyl- 3-phenylpropanenitrile benzaldehyde->intermediate Base Catalyst (e.g., K₂CO₃) precursor 3-Hydroxy-2,2- dimethylpropanenitrile precursor->intermediate final_product 3-Amino-2,2-dimethyl- 3-phenylpropan-1-ol intermediate_ref 3-Hydroxy-2,2-dimethyl- 3-phenylpropanenitrile intermediate_ref->final_product Reducing Agent (e.g., H₂/Raney Ni, LiAlH₄)

Caption: Common two-step synthesis of the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Q1: My nitrile reduction with Lithium Aluminum Hydride (LiAlH₄) is resulting in low yields and a complex mixture. What is happening and how can I fix it?

A1: Root Cause Analysis & Solution

This is a classic and frequently encountered problem when reducing cyanohydrins with strong, unselective hydrides like LiAlH₄. The issue is multi-faceted:

  • Complex Formation: The hydroxyl group in your starting material, 3-hydroxy-2,2-dimethyl-3-phenylpropanenitrile, is acidic. It reacts with LiAlH₄ to form a stable aluminum alkoxide complex. This complex can hinder the reduction of the nitrile group, leading to incomplete reactions.

  • Retro-Aldol Reaction: The intermediate alkoxide is susceptible to a retro-aldol type fragmentation under harsh conditions, cleaving the C-C bond formed in the first step. This regenerates benzaldehyde and the starting nitrile, which can then undergo further side reactions, leading to a complex product mixture.

  • Workup Difficulties: The aluminum salts formed during the aqueous workup can create gelatinous precipitates that emulsify and trap the product, significantly reducing the isolated yield.

Recommended Solution: Catalytic Hydrogenation

A far more reliable and scalable method is catalytic hydrogenation. This method avoids harsh reagents and typically results in a cleaner reaction profile and simpler workup.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

  • Reactor Setup: In a high-pressure reactor (e.g., a Parr hydrogenator), charge 3-hydroxy-2,2-dimethyl-3-phenylpropanenitrile (1.0 eq).

  • Catalyst Addition: Add Raney Nickel (5-10 wt%), slurried in ethanol. Safety Note: Raney Nickel is pyrophoric and must be handled under a solvent or inert atmosphere.

  • Solvent & Base: Add anhydrous ethanol as the solvent. To prevent side reactions and catalyst poisoning, add a base such as aqueous sodium hydroxide (2.0 eq).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 0.3-1.5 MPa)[1].

  • Reaction Conditions: Heat the mixture to 25-80°C and stir vigorously[1].

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Workup: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry completely as it can ignite. Rinse the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can then be purified, typically by recrystallization from a suitable solvent like cyclohexane[1].

Parameter LiAlH₄ Reduction Catalytic Hydrogenation (Raney Ni)
Selectivity Low; prone to side reactionsHigh; clean conversion
Yield Often <50%, variableTypically >80%
Workup Difficult (emulsions, precipitates)Simple (filtration)
Scalability Poor; exothermic, H₂ gas evolutionExcellent; well-established industrial process
Safety Pyrophoric reagent, H₂ evolutionPyrophoric catalyst, flammable H₂ gas
Q2: I am struggling with the purification of the final amino alcohol. It's a sticky solid or oil, and column chromatography is not effective. What are my options?

A2: Purification Strategy

Amino alcohols can be challenging to purify due to their dual functionality, which leads to high polarity and potential for streaking on silica gel columns. Direct crystallization can also be difficult if impurities are present. A robust and highly effective method is to form a salt, crystallize it to high purity, and then liberate the free base.

Recommended Solution: Salt Formation and Crystallization

  • Dissolution: Dissolve the crude 3-amino-2,2-dimethyl-3-phenylpropan-1-ol in a suitable organic solvent like isopropanol or ethanol.

  • Acidification: Slowly add an acid to form the corresponding salt. Oxalic acid is an excellent choice as it often forms highly crystalline salts with amino alcohols[2]. Add a solution of oxalic acid (1.0 eq) in the same solvent dropwise until the pH is acidic.

  • Crystallization: Stir the mixture at room temperature or cool it to induce crystallization. The oxalate salt should precipitate as a solid.

  • Isolation & Washing: Collect the solid by filtration. Wash the filter cake with a small amount of cold solvent (e.g., ethanol) and then with a less polar solvent like diethyl ether to remove residual impurities.

  • Liberation of Free Base:

    • Suspend the purified salt in water.

    • Add a strong base, such as 30% aqueous sodium hydroxide, until the pH is >12[1].

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amino alcohol.

Purification_Workflow crude Crude Amino Alcohol (Oil/Sticky Solid) dissolve Dissolve in Ethanol/ Isopropanol crude->dissolve add_acid Add Oxalic Acid Solution dissolve->add_acid crystallize Crystallize Oxalate Salt add_acid->crystallize filter Filter and Wash Solid Salt crystallize->filter pure_salt High Purity Salt filter->pure_salt liberate Liberate Free Base (aq. NaOH, Extraction) pure_salt->liberate pure_product Pure Amino Alcohol liberate->pure_product

Caption: Purification via salt crystallization workflow.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the synthesis of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol?

A1: The primary hazards are associated with the reagents used:

  • Cyanides: The precursor, 3-hydroxy-2,2-dimethylpropanenitrile, is a cyano-compound and should be handled with extreme caution in a well-ventilated fume hood. Always have a cyanide poisoning antidote kit available. Acidic conditions can liberate highly toxic hydrogen cyanide (HCN) gas.

  • Lithium Aluminum Hydride (LiAlH₄): This is a water-reactive, pyrophoric solid. It can ignite spontaneously in moist air. It also produces flammable hydrogen gas upon reaction with protic solvents or during workup.

  • Raney Nickel: This catalyst is pyrophoric, especially when dry, and can ignite flammable solvents. It must be handled as a slurry under a solvent at all times.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged of air before introducing hydrogen.

Q2: How can I monitor the progress of the nitrile reduction reaction?

A2: The most effective techniques for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. The starting nitrile is significantly less polar than the product amino alcohol. Use a polar solvent system (e.g., 10% Methanol in Dichloromethane with 1% triethylamine to prevent streaking) and visualize with a suitable stain like ninhydrin (stains the amine product) or potassium permanganate.

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide more definitive information. You can track the disappearance of the starting material peak and the appearance of the product peak, confirming their respective molecular weights.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile (C≡N) stretch at ~2250 cm⁻¹ is a clear indicator that the reaction is proceeding.

Q3: Is it possible to perform a stereoselective synthesis to obtain a single enantiomer of the product?

A3: Yes, achieving stereocontrol is a key objective for many applications of this molecule. The most common strategy involves the asymmetric reduction of a ketone precursor. While the primary route discussed starts from a nitrile, an alternative Mannich-type reaction followed by reduction is often used for stereocontrol[3][4]. More advanced methods might involve biocatalytic approaches. For example, ω-transaminases can be used to asymmetrically aminate a corresponding ketone, or alcohol dehydrogenases can perform stereoselective reductions[5]. If a racemic mixture is synthesized, it can be resolved into individual enantiomers using chiral resolving agents like tartaric acid or by forming diastereomeric complexes[6].

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Process for the purification of an aminoalcohol.
  • Isolation of aminoalcohol.
  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.[Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate.[Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons.[Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.[Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. PMC - NIH.[Link]

Sources

Optimization

Optimizing yield and purity of "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol"

An In-Depth Technical Guide to the Synthesis and Purification of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. Introduction Welcome to the Technical Support Center for the synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Introduction

Welcome to the Technical Support Center for the synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This molecule, with its chiral centers and versatile functional groups (a primary amine and a primary alcohol), is a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring a sterically hindered quaternary carbon, makes it an interesting precursor for complex molecular architectures.[1] This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-tested insights into optimizing its synthesis and purification. As Senior Application Scientists, we aim to move beyond simple step-by-step instructions, focusing on the underlying chemical principles to empower you to troubleshoot and adapt these protocols effectively.

Section 1: Synthesis Strategies & Optimization (FAQ)

This section addresses common questions regarding the synthetic approach to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, focusing on maximizing yield and minimizing side reactions.

Q1: What is the most reliable and scalable synthetic route to prepare 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol?

A1: A robust and widely applicable method is the reduction of the corresponding nitro alcohol, 3-nitro-2,2-dimethyl-3-phenylpropan-1-ol. This precursor is readily synthesized via a Henry reaction (nitro-aldol reaction) between benzaldehyde and 2-nitropropane, followed by hydroxymethylation. The subsequent reduction of the nitro group to a primary amine is a high-yielding transformation. Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct, which simplifies purification.

Q2: I am planning the nitro group reduction. Which catalyst and conditions do you recommend for optimal yield and purity?

A2: For the reduction of an aliphatic nitro group to an amine, Palladium on carbon (Pd/C) is an excellent and highly effective catalyst. We recommend using 10% Pd/C in a protic solvent like methanol or ethanol.

  • Causality: Methanol is an ideal solvent as it readily dissolves the nitro alcohol precursor and is compatible with the hydrogenation process. The reaction should be conducted under a hydrogen gas atmosphere (typically 50 psi to 250 psi) at room temperature.[2] Higher pressures can accelerate the reaction rate but also increase the risk of side reactions if not properly controlled. The reaction is generally complete within 4-6 hours. Monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC is crucial to determine the point of completion and avoid over-reduction or side product formation.[3]

Q3: What are the potential side reactions during catalytic hydrogenation, and how can I prevent them?

A3: While catalytic hydrogenation is generally a clean reaction, two potential side reactions are noteworthy:

  • Hydrogenolysis of the Benzylic C-N bond: This is less common under mild conditions but can occur, leading to the formation of byproducts. To mitigate this, avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed.

  • Incomplete Reduction: If the catalyst is not active enough or the reaction is stopped prematurely, you may have residual starting material or intermediate nitroso/hydroxylamine species. Ensure you use a fresh, high-quality catalyst and monitor the reaction to completion.

A workflow for this synthesis is visualized below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A Benzaldehyde + 2-Nitropropane B Henry Reaction A->B Base Catalyst C 3-Nitro-2,2-dimethyl-3-phenylpropan-1-ol B->C D Catalytic Hydrogenation C->D 10% Pd/C, H2, Methanol E Crude 3-Amino-2,2-dimethyl- 3-phenylpropan-1-ol D->E F Purification E->F Recrystallization or Chromatography G Pure Product F->G

Caption: Proposed synthetic workflow for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Section 2: Purification & Purity Enhancement (FAQ)

Purification is often the most challenging aspect of synthesizing amino alcohols. This section provides solutions to common problems.

Q1: My final product is a persistent oil and will not crystallize. How can I obtain a solid product?

A1: This is a very common issue with free-base amino alcohols.[4] The intermolecular forces in the free base are often not strong enough or well-organized to form a stable crystal lattice at room temperature. The most effective solution is to convert the amino alcohol into its hydrochloride (HCl) salt. The ionic character of the salt dramatically increases the melting point and promotes crystallinity.

  • Protocol: Dissolve your crude oily product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Then, slowly add a solution of HCl in the same solvent (ethereal HCl) dropwise with stirring. The hydrochloride salt will typically precipitate as a white solid.[4] The solid can then be collected by filtration, washed with cold solvent, and dried.

Q2: What are the most likely impurities in my final product after synthesis?

A2: The impurity profile depends on the completeness of your reaction and workup. Common impurities include:

  • Unreacted Starting Material: Residual 3-nitro-2,2-dimethyl-3-phenylpropan-1-ol if the reduction was incomplete.

  • Catalyst Residues: Trace amounts of palladium if filtration was not thorough.

  • Solvent Residues: Residual methanol, ethanol, or extraction solvents.

Proper monitoring of the reaction and careful purification are key to minimizing these.

Q3: My yield is very low after recrystallization of the hydrochloride salt. What can I do to improve it?

A3: Low recovery during recrystallization is typically due to using an excessive amount of solvent or choosing a suboptimal solvent system.[4]

  • Expertise & Experience: The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to crystallize upon slow cooling.[4] For the hydrochloride salt of your product, a mixed solvent system like ethanol/ether or methanol/toluene can be very effective.[2] Dissolve the salt in the minimum required amount of hot methanol or ethanol, and then slowly add the anti-solvent (ether or toluene) until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation. If a significant amount of product remains in the mother liquor, you can concentrate the solution to obtain a second crop of crystals.[4]

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for monitoring progress and ensuring the quality of the final product.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the reduction of 3-nitro-2,2-dimethyl-3-phenylpropan-1-ol.

Materials:

  • 3-nitro-2,2-dimethyl-3-phenylpropan-1-ol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol, reagent grade

  • Hydrogen gas source

  • Parr Hydrogenation Apparatus or similar

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the 3-nitro-2,2-dimethyl-3-phenylpropan-1-ol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the starting material spot has completely disappeared (usually 4-6 hours).

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, which may be a viscous oil.

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol outlines the conversion of the crude free-base oil to a crystalline hydrochloride salt.

Materials:

  • Crude 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

  • Diethyl ether or Ethyl acetate

  • 2M HCl in Diethyl Ether

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the crude amino alcohol oil in a minimum amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring. A white precipitate should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the resulting white solid in a vacuum oven at 40-50 °C to a constant weight.

  • Characterize the final product by NMR, IR, and melting point analysis to confirm its structure and purity.

Section 4: Troubleshooting Guide

Encountering unexpected results is a common part of research. This troubleshooting guide, presented as a decision tree, provides a logical framework for diagnosing and resolving common issues.

G Start Problem Encountered LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product (by TLC/NMR) Start->ImpureProduct OilyProduct Product is an Oil Start->OilyProduct CheckCatalyst Check Catalyst Activity and Reaction Time LowYield->CheckCatalyst CheckCompletion Was Reaction Driven to Completion? ImpureProduct->CheckCompletion ConvertToSalt Convert to HCl Salt? OilyProduct->ConvertToSalt CheckWorkup Review Workup & Extraction pH CheckCatalyst->CheckWorkup Yes Sol_NewCatalyst Solution: Use fresh catalyst, increase H2 pressure, or extend reaction time. CheckCatalyst->Sol_NewCatalyst No CheckWorkup->ImpureProduct Yes Sol_AdjustpH Solution: Ensure aqueous layer is basic (pH > 10) before extraction of free base. CheckWorkup->Sol_AdjustpH No PurificationMethod Review Purification Method CheckCompletion->PurificationMethod Yes Sol_Rerun Solution: Rerun reaction and monitor closely until SM is consumed. CheckCompletion->Sol_Rerun No Sol_Recrystallize Solution: Re-purify via recrystallization from a different solvent system or use column chromatography. PurificationMethod->Sol_Recrystallize Sol_SaltProtocol Solution: Follow Protocol 2 for salt formation to induce crystallization. ConvertToSalt->Sol_SaltProtocol

Caption: Troubleshooting workflow for common synthesis issues.

Section 5: Data Summary

For clarity, the table below compares common reduction methods for nitro groups, highlighting why catalytic hydrogenation is often the preferred choice for this synthesis.

MethodReagent/CatalystTypical ConditionsProsCons
Catalytic Hydrogenation Pd/C, PtO₂, or RaNi H₂ gas (1-10 atm), RT, MeOH or EtOH High yield, clean, byproduct is H₂O, scalable Requires specialized pressure equipment, catalyst can be pyrophoric
Metal-Acid ReductionFe, Zn, or Sn in HClReflux in acidic conditionsInexpensive reagentsHarsh conditions, tedious workup, generates metallic waste
Hydride ReductionLiAlH₄Anhydrous THF or Et₂O, 0 °C to RTPowerful reducing agentExpensive, highly reactive (pyrophoric), difficult to handle

References

  • Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol. Benchchem.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC - NIH.
  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.
  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM.
  • Reduction of Chiral Amino Acids Based on Current Method. JOCPR.
  • Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process. Googleapis.com.
  • JPH05221935A - Method for producing amino alcohols. Google Patents.
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 Amino 2 Propanol.
  • An In-Depth Technical Guide to 3-Amino-2-methylpropan-1-ol (CAS: 15518-10-2). Benchchem.
  • Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis.

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Troubleshooting

Technical Support Center: Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol and Management of Byproduct Formation

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. The unique structure of this...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. The unique structure of this compound, featuring a sterically hindered vicinal amino alcohol moiety, presents specific challenges in achieving high purity and yield. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to proactively manage and mitigate the formation of common byproducts.

Section 1: Overview of the Recommended Synthetic Pathway

While several synthetic routes can be envisioned, a robust and highly adaptable two-step pathway is recommended for its reliability and scalability. This approach begins with a Mannich reaction to construct the core aminoketone backbone, followed by a chemoselective reduction of the ketone to yield the target amino alcohol. This method offers excellent control over the introduction of the amine and subsequent diastereoselective reduction.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Selective Reduction SM1 2,2-Dimethyl-1-phenylpropan-1-one Mannich Formation of β-Aminoketone SM1->Mannich SM2 Paraformaldehyde SM2->Mannich SM3 Ammonium Chloride SM3->Mannich Intermediate 3-Amino-2,2-dimethyl-3-phenylpropan-1-one (Intermediate) Mannich->Intermediate Acid Catalyst (e.g., HCl) Reduction Ketone Reduction Product 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (Final Product) Reduction->Product Intermediate->Reduction Reducing Agent (e.g., NaBH4)

Caption: Recommended two-step synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses specific analytical observations and provides a logical framework for diagnosing and solving common issues.

Question 1: My post-reduction reaction mixture shows a significant amount of a less polar impurity by TLC/HPLC, and the 1H NMR spectrum lacks a hydroxyl proton signal. What is this byproduct and how can I prevent it?

Answer:

This observation strongly indicates the formation of the dehydroxylated byproduct , 3-Amino-2,2-dimethyl-3-phenylpropane. This occurs when the benzylic alcohol is further reduced, cleaving the C-O bond.

  • Causality: This side reaction is primarily caused by overly harsh reduction conditions or a strongly acidic environment that promotes the formation of a stable benzylic carbocation, which is then readily reduced. Catalytic hydrogenation, particularly with catalysts like Palladium on Carbon (Pd/C) at elevated temperatures and pressures, or the use of potent reducing agents like LiAlH₄ in combination with Lewis acids, can exacerbate this issue. A Chinese patent suggests that using Raney nickel in water as a solvent can effectively reduce the dehydroxylation side reaction in a similar synthesis[1].

  • Troubleshooting Steps:

    • Switch to a Milder Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for this reduction. It is highly chemoselective for ketones and aldehydes and typically does not reduce benzylic alcohols under standard conditions (methanolic or ethanolic solvent, 0°C to room temperature).

    • Control Temperature: Perform the NaBH₄ reduction at a lower temperature (e.g., 0-5°C) to increase selectivity and minimize side reactions[2].

    • Neutralize Before Workup: Ensure the reaction mixture is neutralized or made slightly basic before heating or concentrating, as residual acid can promote dehydration followed by reduction.

Byproduct_Formation cluster_paths Reduction Pathways Intermediate 3-Amino-2,2-dimethyl-3-phenyl- propan-1-one Desired_Path Desired Product: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Intermediate->Desired_Path Mild Reduction (e.g., NaBH4, MeOH, 0°C) Side_Product Byproduct: 3-Amino-2,2-dimethyl-3-phenylpropane Intermediate->Side_Product Harsh Reduction / Acid (e.g., H2/Pd-C, high temp; or LiAlH4 / Lewis Acid)

Caption: Competing reduction pathways.

Question 2: My final product is contaminated with unreacted 3-Amino-2,2-dimethyl-3-phenylpropan-1-one. How can I drive the reduction to completion and purify the product?

Answer:

Incomplete reduction is a common issue stemming from insufficient reducing agent, poor reagent quality, or suboptimal reaction time.

  • Causality: The steric hindrance around the ketone from the adjacent gem-dimethyl group can slow the rate of reduction. The reducing agent may also be partially quenched by the solvent or acidic conditions if not controlled.

  • Troubleshooting Steps:

    • Increase Reducing Agent Stoichiometry: Increase the molar ratio of NaBH₄ from a typical 1.5 equivalents to 2.0-2.5 equivalents to ensure sufficient hydride is available to drive the reaction to completion.

    • Verify Reagent Activity: Ensure the NaBH₄ is dry and has been stored properly. Older or improperly stored reagent can have significantly reduced activity.

    • Extend Reaction Time: After the initial addition of NaBH₄ at 0°C, allow the reaction to warm to room temperature and stir for an extended period (e.g., 4-6 hours or overnight). Monitor progress by TLC until the starting ketone spot is no longer visible[3].

    • Purification: If the product is contaminated with the starting ketone, purification can be achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes followed by a small percentage of triethylamine or methanol). Alternatively, recrystallization is highly effective. For a similar compound, cyclohexane was reported as a suitable recrystallization solvent[1][3].

Question 3: The reaction yield is low after workup, and I suspect product loss during extraction. What is an optimized workup procedure?

Answer:

The amphiphilic nature of amino alcohols can lead to the formation of emulsions or poor partitioning between aqueous and organic layers if the pH is not carefully controlled.

  • Causality: At neutral pH, the amino alcohol can be protonated and deprotonated, making it soluble in both aqueous and organic phases to some extent. The free amine is required for efficient extraction into an organic solvent.

  • Optimized Workup Protocol:

    • Quench and Remove Solvent: After the reaction is complete, cool the mixture in an ice bath and slowly quench the excess NaBH₄ by adding acetone, followed by water. Remove the bulk of the alcohol solvent (methanol/ethanol) under reduced pressure.

    • Basify the Aqueous Layer: Add water to the remaining residue and adjust the pH to >11 using a 2-4 M NaOH solution. This ensures the amine is in its free base form (R-NH₂), maximizing its solubility in organic solvents.

    • Extract Thoroughly: Extract the aqueous layer multiple times (e.g., 3 x 70 mL) with a suitable organic solvent like ethyl acetate or dichloromethane[2].

    • Wash and Dry: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

Section 3: Frequently Asked Questions (FAQs)

Q1: What analytical methods are recommended for monitoring this synthesis? A1: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for real-time reaction monitoring. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the conversion and the relative percentage of byproducts. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure of the final product and identify impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and byproducts.

Q2: Can the Leuckart-Wallach reaction be used for this synthesis? A2: The Leuckart-Wallach reaction, which uses formamide or ammonium formate for reductive amination, is a viable but often more challenging route.[4][5] It requires high temperatures (120-165°C), which can promote dehydration and other side reactions.[4] The primary product is an N-formyl derivative that requires a separate hydrolysis step to yield the free amine.[6] For laboratory scale, the Mannich/reduction sequence generally offers better control and milder conditions.

Q3: How can I purify the final product to >99%? A3: For achieving high purity, a two-stage purification is recommended. First, perform an acid-base extraction as described in the troubleshooting section to remove neutral impurities. Then, subject the crude product to recrystallization. If the product is an oil or recrystallization is ineffective, column chromatography on silica gel is the best alternative.

Purification MethodProsConsBest For Removing
Recrystallization Scalable, cost-effective, yields high-purity crystalline solid.Can have lower recovery; requires finding a suitable solvent system.Unreacted starting materials, diastereomeric impurities.
Column Chromatography High resolution, separates closely related compounds.Less scalable, solvent-intensive, can be time-consuming.Dehydroxylated byproduct, other minor impurities.
Acid-Base Extraction Excellent for removing non-basic/neutral impurities.Does not separate amine-containing byproducts from the product.Unreacted ketone (if workup is before reduction), non-basic side products.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-one Hydrochloride (Mannich Base)

  • Reaction Setup: To a round-bottom flask, add 2,2-dimethyl-1-phenylpropan-1-one (1.0 eq), paraformaldehyde (1.5 eq), and ammonium chloride (1.2 eq) in ethanol.

  • Reaction Conditions: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) and reflux the mixture for 8-12 hours.

  • Monitoring: Monitor the consumption of the starting ketone by TLC (e.g., 8:2 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to promote crystallization. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the hydrochloride salt of the aminoketone intermediate.

Protocol 2: Reduction to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

  • Reaction Setup: Dissolve the aminoketone hydrochloride intermediate (1.0 eq) in methanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Reaction Conditions: Slowly add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitoring: Monitor the disappearance of the starting ketone by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% triethylamine).

  • Work-up: Cool the mixture to 0°C and quench by the slow addition of water. Adjust the pH to >11 with 4M NaOH. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

References

  • Benchchem. (2025). Minimizing impurities in the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem Technical Support.
  • Wikipedia. (n.d.). Leuckart reaction. Wikipedia. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Semantic Scholar. [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Md, S., Singh, S., & Singh, P. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry. [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of Racemic 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Welcome to the technical support center for the chiral resolution of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into separating the enantiomers of this critical chiral building block. The content is structured into a series of frequently asked questions and a detailed troubleshooting guide to address specific experimental challenges.

Overview of the Resolution Workflow

The most common and scalable method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts using an enantiomerically pure chiral resolving agent.[1] Because diastereomers possess different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization.[2] The less soluble diastereomeric salt preferentially crystallizes, allowing for its isolation. Subsequently, the enantiomerically enriched amine is liberated from the salt by treatment with a base.[3]

Chiral_Resolution_Workflow racemic_amine Racemic Amino Alcohol (R/S Mixture) resolving_agent Add Chiral Resolving Agent (e.g., (+)-DPTTA) salt_formation Diastereomeric Salt Formation ((R)-Amine-(+)-Acid) ((S)-Amine-(+)-Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (Exploit Solubility Difference) salt_formation->crystallization filtration Filtration & Washing crystallization->filtration less_soluble Less Soluble Salt (Enriched in one diastereomer) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Liquid liberation Base Treatment (e.g., NaOH) less_soluble->liberation final_product Enantiomerically Enriched Amino Alcohol liberation->final_product analysis Purity Analysis (Chiral HPLC) final_product->analysis

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for resolving racemic 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol?

The most robust and widely used method is diastereomeric salt crystallization . This technique involves reacting the racemic amino alcohol, which is a base, with a single enantiomer of a chiral acid.[4] This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers have different physical properties, critically, different solubilities in a given solvent, which allows for their separation by fractional crystallization.[2]

Q2: How do I select an appropriate chiral resolving agent?

The choice of resolving agent is crucial and often requires empirical screening.[5] For a basic compound like 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, you should screen a variety of commercially available chiral acids. The ideal agent will form a salt that is highly crystalline and exhibits a significant solubility difference between the two diastereomers in a common solvent.

Common Chiral Acids for Resolving Amines:

  • Tartaric Acid Derivatives: (+)-Tartaric acid, (+)-Dibenzoyl-D-tartaric acid (DBTA), and (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) are frequently successful.[2][3][6]

  • Mandelic Acid: Both (R)-(-) and (S)-(+)-Mandelic acid are effective and economical choices.[4]

  • Camphorsulfonic Acid: (+)- and (-)-10-Camphorsulfonic acid are also widely used.[1]

The selection process is typically experimental, involving small-scale trials with several agents to identify which provides the best-crystallizing salt with the highest diastereomeric excess (de).

Q3: What factors are critical in choosing a solvent system?

The solvent is as critical as the resolving agent. An ideal solvent system should:

  • Fully dissolve both the racemic amine and the resolving agent at an elevated temperature.

  • Provide a large difference in solubility between the two diastereomeric salts at a lower (ambient or sub-ambient) temperature.[5]

  • Promote the formation of well-defined, stable crystals rather than an oil or amorphous solid.

A screening process using a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) is standard practice.

Q4: How do I monitor the success of the resolution and determine the final purity?

The success of a resolution is quantified by the enantiomeric excess (ee) of the final, liberated amino alcohol. The most reliable and standard technique for this is Chiral High-Performance Liquid Chromatography (HPLC) .[7][8] A small sample of the final product is analyzed on a suitable Chiral Stationary Phase (CSP) column. By comparing the peak areas of the two enantiomers, the ee can be calculated. A racemic standard must be run first to identify the retention times of both enantiomers.[7]

Detailed Experimental Protocol

This protocol provides a general, robust framework. Optimization of specific parameters (solvent, temperature, concentrations) is expected.

Part A: Preparative Scale Resolution: Salt Formation & Crystallization
  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in a minimal amount of a pre-selected warm solvent (e.g., methanol or ethanol).

  • Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid) in the same warm solvent. Note: Starting with a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the initial crop of crystals.[5]

  • Salt Formation: Slowly add the resolving agent solution to the stirred amino alcohol solution. The reaction is often mildly exothermic. An immediate precipitate may form, or the solution may remain clear.

  • Crystallization:

    • If a precipitate formed immediately, heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is critical for forming high-purity crystals.

    • If no crystals form, consider refrigerating the solution (e.g., 4 °C) for 12-24 hours. Seeding with a tiny crystal from a previous successful batch can be highly effective.[5]

  • Isolation: Collect the crystallized diastereomeric salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor, which is rich in the more soluble diastereomer.[3]

  • Drying: Dry the salt under vacuum to a constant weight.

Part B: Liberation of the Enantiomerically Enriched Amine
  • Dissolution: Suspend the dried, purified diastereomeric salt in water.

  • Basification: While stirring vigorously, add a base (e.g., 2 M NaOH solution) dropwise until the solution is strongly basic (pH > 11).[2] This neutralizes the chiral acid and liberates the free amino alcohol, which may appear as an oil or a fine precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[3]

  • Work-up: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Part C: Determination of Enantiomeric Excess by Chiral HPLC
  • Column Selection: A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series) is a highly effective starting point for amino alcohols.[9]

  • Mobile Phase: For normal-phase HPLC, a typical mobile phase is a mixture of hexane and a polar modifier like isopropanol or ethanol. Crucially, for a basic analyte like this amino alcohol, the addition of a basic additive (e.g., 0.1% diethylamine, DEA) is often required to prevent peak tailing and achieve good separation.[10]

  • Analysis:

    • Prepare a ~1 mg/mL solution of the racemic starting material (as a standard) and the resolved product.

    • Inject the racemic standard to determine the retention times for the R and S enantiomers.

    • Inject the resolved product and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 , where Area₁ is the area of the major enantiomer's peak.[7]

Troubleshooting Guide

Issue: No crystals are forming, or the product has "oiled out."

This is one of the most common challenges in diastereomeric crystallization, typically arising from issues with supersaturation or solvent choice.

Troubleshooting_Crystallization start Problem: No Crystals / Oiling Out q1 Is the solution clear and homogenous? start->q1 sol1 Try scratching the inside of the flask. q1->sol1 Yes q2 Did an oil form? q1->q2 No sol2 Add a seed crystal if available. sol1->sol2 sol3 Concentrate solution slightly (remove some solvent). sol2->sol3 sol4 Cool solution very slowly to a lower temperature. sol3->sol4 sol5 Add more solvent to dissolve the oil, then re-cool slowly. q2->sol5 Yes sol6 Change to a less polar solvent system. q2->sol6 No (Still clear) sol5->sol6

Caption: Decision-making workflow for troubleshooting crystallization issues.

Potential Solutions:

Solution Rationale
Scratch Flask/Add Seed Crystal Provides a nucleation site for crystal growth to begin. Seeding is the most reliable method if pure crystals are available.[5]
Slow Cooling Rapid cooling increases supersaturation too quickly, often favoring oil or amorphous solid formation over an ordered crystal lattice.
Adjust Solvent If an oil forms, the salt is coming out of solution below its melting point. Try adding a co-solvent to increase solubility slightly, or switch to a completely different solvent system.[5]

| Increase Concentration | If the solution remains clear even upon cooling, it may not be sufficiently concentrated. Carefully remove some solvent under reduced pressure and attempt to crystallize again. |

Issue: The yield of the crystallized salt is very low.
  • Possible Cause: The desired diastereomer might be the more soluble one in the chosen solvent system.

  • Solution: Isolate the small amount of solid and analyze its purity. Also, attempt to crystallize from the mother liquor, potentially using a different solvent. If the desired enantiomer is consistently in the mother liquor, you must either change the chiral resolving agent (e.g., switch from a (+)-acid to a (-)-acid) or select a different class of resolving agent entirely.[5]

  • Possible Cause: The molar ratio of the resolving agent is not optimal.

  • Solution: Experiment with the stoichiometry. While a 1:1 ratio is a common starting point, using 0.5-0.6 equivalents of the resolving agent can sometimes precipitate a smaller but purer initial crop of the less soluble salt.[5]

Issue: The enantiomeric excess (ee) of the final product is low.
  • Possible Cause: The initial crystallization did not provide sufficient purification. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.

  • Solution 1: Recrystallization. The most direct approach is to recrystallize the diastereomeric salt. Dissolve the salt in a minimum of hot solvent and cool slowly again. Each recrystallization step should increase the diastereomeric purity, which will translate to a higher ee in the final product.

  • Solution 2: Solvent Screening. A different solvent may provide better selectivity. Perform a new screen focused on maximizing the purity (diastereomeric excess) of the crystallized salt.[6]

Issue: Chiral HPLC analysis shows poor peak shape (tailing) or no separation.
  • Possible Cause: Secondary interactions between the basic amine and acidic silanol groups on the HPLC column support are a common cause of peak tailing.[10]

  • Solution: Add a basic modifier to your mobile phase. For normal-phase chromatography, adding 0.1% diethylamine (DEA) or triethylamine (TEA) is standard practice and highly effective at improving the peak shape for basic analytes.[9][10]

  • Possible Cause: The chosen Chiral Stationary Phase (CSP) or mobile phase is not suitable for this molecule.

  • Solution: Chiral method development is often empirical. If resolution is poor, systematically adjust the mobile phase by changing the percentage of the polar modifier (e.g., isopropanol) or switching the modifier entirely (e.g., from isopropanol to ethanol). If these fail, a different CSP may be required.[9]

Hypothetical Screening Data Summary

The table below illustrates what the results of a primary screening experiment might look like.

TrialResolving Agent (0.5 eq)Solvent SystemResult at 4 °Cee of Final Amine (%)
1(+)-Dibenzoyl-D-tartaric acidMethanolCrystalline Solid75%
2(+)-Dibenzoyl-D-tartaric acidIsopropanolHeavy OilN/A
3(S)-(+)-Mandelic AcidMethanolCrystalline Solid45%
4(S)-(+)-Mandelic AcidEthyl AcetateClear SolutionN/A
5(+)-10-Camphorsulfonic acidEthanolFine Needles62%

Based on this hypothetical screen, Trial 1 is the most promising starting point. The 75% ee can be significantly improved through one or two recrystallizations of the diastereomeric salt.

References

[3] BenchChem (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Available at: [2] BenchChem (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Available at: [5] BenchChem (2025). Troubleshooting low yields in diastereomeric salt formation. Available at: [7] BenchChem (2025). A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. Available at: [7] BenchChem (2025). A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. Available at: [1] Wikipedia (2024). Chiral resolution. Available at: [11] Science Learning Center, University of Colorado Boulder. Resolution of a Racemic Mixture. Available at: [6] BenchChem (2025). Overcoming challenges in the purification of chiral amino alcohols. Available at: [4] Chemistry LibreTexts (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [9] BenchChem (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Available at: [8] BenchChem (2025). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. Available at: [10] BenchChem (2025). Technical Support Center: Enantiomeric Separation of 3-(Dimethylamino)-1-phenylpropan-1-ol. Available at:

Sources

Troubleshooting

Technical Support Center: Enhancing Enantioselectivity with (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Welcome to the Technical Support Center dedicated to the utilization of (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in enantioselective synthesis. This guide is designed for researchers, chemists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the utilization of (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in enantioselective synthesis. This guide is designed for researchers, chemists, and professionals in drug development seeking to optimize their catalytic reactions and troubleshoot challenges related to stereoselectivity. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format.

Introduction to (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

(S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a highly effective chiral ligand or auxiliary in a variety of asymmetric transformations. Its unique structural features, including a stereogenic center bearing a phenyl group and a bulky tert-butyl group, create a well-defined chiral environment that can induce high levels of enantioselectivity. One of its most prominent applications is as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of valuable chiral secondary alcohols.[1][2][3]

This guide will focus primarily on the application of (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, a well-studied and illustrative system for understanding and optimizing enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in inducing enantioselectivity?

As a chiral ligand, (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol coordinates to the metal center of the reagent, in this case, the zinc atom of diethylzinc. This coordination forms a chiral catalyst complex. The steric and electronic properties of the ligand create a three-dimensional asymmetric environment around the reactive metal center. When the prochiral substrate (e.g., an aldehyde) approaches the catalyst complex, the chiral ligand directs the nucleophilic attack of the ethyl group from the diethylzinc to one of the two enantiotopic faces of the aldehyde carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol product.

Q2: What is the proposed mechanism for the enantioselective addition of diethylzinc to aldehydes using a chiral amino alcohol ligand?

The mechanism generally accepted for this reaction involves the formation of a dimeric zinc complex as the active catalytic species. The chiral amino alcohol ligand reacts with diethylzinc to form a zinc alkoxide. This species then dimerizes to form a more stable and catalytically active complex. The aldehyde substrate coordinates to one of the zinc atoms in the dimer, and the ethyl group is transferred intramolecularly from the other zinc atom to the aldehyde carbonyl. The stereochemical outcome is determined by the specific geometry of this transition state, which is dictated by the structure of the chiral ligand.

Below is a simplified representation of the proposed catalytic cycle:

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand Chiral Amino Alcohol (L) Monomer L-Zn-Et (Monomer) Ligand->Monomer + Et2Zn - EtH Et2Zn Et2Zn Dimer [L*-Zn-Et]2 (Active Catalyst) Monomer->Dimer Dimerization Complex Catalyst-Aldehyde Complex Dimer->Complex + RCHO Aldehyde Aldehyde (RCHO) TransitionState Transition State Complex->TransitionState Ethyl Transfer Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Product_Complex->Dimer Release of Product Product Chiral Alcohol (R*CH(Et)OH) Product_Complex->Product Et2Zn_source Et2Zn (source) Et2Zn_source->TransitionState Regeneration

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Q3: For which types of aldehydes is (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol expected to be most effective?

Generally, chiral amino alcohol ligands of this type exhibit high enantioselectivity for the addition of diethylzinc to a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes.[4][5] Aromatic aldehydes are common benchmark substrates and often give excellent results. The steric and electronic properties of the aldehyde substrate can influence the enantioselectivity, and some optimization of reaction conditions may be necessary for different substrates.

Troubleshooting Guide: Improving Low Enantioselectivity

Problem: The enantiomeric excess (ee) of my chiral alcohol product is lower than expected.

This is a common issue in asymmetric catalysis. Low enantioselectivity can stem from a variety of factors. A systematic approach to troubleshooting is crucial for identifying the root cause and implementing an effective solution.

Step 1: Purity of Reagents and Ligand

The purity of all reaction components is paramount for achieving high enantioselectivity. Impurities can interfere with the formation of the active catalyst or catalyze a non-selective background reaction.

  • Chiral Ligand: Ensure the (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is of high enantiomeric purity (>99% ee). Verify the purity by chiral HPLC or by measuring its specific rotation.

  • Diethylzinc: Use a high-quality solution of diethylzinc. Older or improperly stored solutions may contain impurities that can negatively impact the reaction.

  • Aldehyde: The aldehyde substrate should be freshly distilled or purified to remove any acidic or oxidized impurities.

  • Solvent: Use anhydrous, peroxide-free solvents. Water and other protic impurities can react with the organozinc reagent, leading to a decrease in the effective concentration of the active catalyst and potentially promoting non-selective pathways.

Experimental Protocol: Solvent Purification

A common and effective method for ensuring solvent purity is distillation from an appropriate drying agent under an inert atmosphere. For example, toluene can be distilled from sodium/benzophenone ketyl, and hexane can be distilled from calcium hydride.

Step 2: Reaction Temperature

The reaction temperature has a significant impact on enantioselectivity. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.

Temperature (°C)Typical Enantiomeric Excess (ee %)
25 (Room Temp)75-85
085-95
-20>95
-78Often >98, but reaction may be slow

This data is illustrative for the addition of diethylzinc to benzaldehyde with a chiral amino alcohol ligand and may vary depending on the specific substrate and other reaction conditions.

Troubleshooting Action: If your enantioselectivity is low at room temperature or 0 °C, try performing the reaction at a lower temperature (e.g., -20 °C or -40 °C). Be aware that decreasing the temperature will also decrease the reaction rate, so you may need to increase the reaction time accordingly.

Step 3: Solvent Effects

The choice of solvent can dramatically influence the enantioselectivity of the reaction. The solvent can affect the solubility of the catalyst and reagents, the aggregation state of the catalyst, and the geometry of the transition state.

SolventTypical Enantiomeric Excess (ee %)
Hexane90-98
Toluene85-95
Diethyl Ether70-85
Tetrahydrofuran (THF)60-80
Dichloromethane (DCM)50-70

This data is illustrative for the addition of diethylzinc to benzaldehyde with a chiral amino alcohol ligand at 0 °C.

Troubleshooting Action: Perform a solvent screen using small-scale reactions to identify the optimal solvent for your specific substrate. Non-polar, non-coordinating solvents like hexane and toluene often provide the best results in these reactions.

Step 4: Catalyst Loading

The amount of chiral ligand used (catalyst loading) can also affect the enantioselectivity. While a higher catalyst loading can sometimes improve the ee, it is not always the case. It is important to find the optimal balance between catalyst loading, reaction rate, and enantioselectivity.

Troubleshooting Action: Vary the catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%) to determine its effect on the enantiomeric excess. In some cases, a non-linear relationship between the enantiomeric purity of the ligand and the product may be observed, which can be indicative of complex catalyst aggregation phenomena.

Step 5: Order of Addition

The order in which the reagents are mixed can be critical for the formation of the active catalyst and for achieving high enantioselectivity.

Recommended Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (e.g., 0.05 mmol, 5 mol%).

  • Add anhydrous solvent (e.g., 2 mL of hexane).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of diethylzinc in hexane (e.g., 1.1 mL of a 1.0 M solution, 1.1 mmol) to the ligand solution and stir for 30 minutes to allow for the formation of the catalyst complex.

  • Slowly add a solution of benzaldehyde (1.0 mmol) in the same anhydrous solvent to the catalyst solution over 10-15 minutes.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

G start Start ligand Add Chiral Ligand and Solvent start->ligand cool Cool to Desired Temperature ligand->cool add_et2zn Slowly Add Et2Zn (Catalyst Formation) cool->add_et2zn stir1 Stir for 30 min add_et2zn->stir1 add_aldehyde Slowly Add Aldehyde stir1->add_aldehyde stir2 Stir to Completion add_aldehyde->stir2 quench Quench Reaction stir2->quench workup Aqueous Workup and Extraction quench->workup purify Purify Product workup->purify analyze Analyze for ee purify->analyze end End analyze->end

Caption: A typical experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.

Summary of Troubleshooting Strategies

ParameterPotential IssueRecommended Action
Reagent Purity Impurities causing a non-selective background reaction.Use high-purity, anhydrous reagents and solvents. Purify if necessary.
Temperature Insufficient energy difference between transition states.Lower the reaction temperature.
Solvent Suboptimal catalyst solvation or aggregation.Screen a range of anhydrous, non-coordinating solvents.
Catalyst Loading Non-optimal ligand-to-reagent ratio.Vary the mol% of the chiral ligand.
Order of Addition Improper formation of the active catalyst.Pre-form the catalyst by mixing the ligand and diethylzinc before adding the aldehyde.

By systematically addressing these key experimental parameters, researchers can effectively troubleshoot and optimize their enantioselective reactions using (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, leading to improved stereochemical outcomes and more reliable synthetic procedures.

References

  • Bauer, T., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(15), 3485. [Link]

  • Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. Organic letters, 4(13), 2133–2136. [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757–824. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical reviews, 92(5), 833–856. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]

  • Soai, K., Ookawa, A., Kouchi, M., & Oyamada, M. (1987). Asymmetric addition of diethylzinc to aldehydes catalyzed by a new chiral aminoalcohol. Journal of the Chemical Society, Chemical Communications, (6), 412. [Link]

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Introduction Welcome to the technical support guide for the scale-up synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This molecule is a valuable chiral building block with significant potential in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the scale-up synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This molecule is a valuable chiral building block with significant potential in pharmaceutical development, particularly as a scaffold for synthesizing complex active pharmaceutical ingredients (APIs). Scaling the synthesis of such chiral amino alcohols from the bench to pilot or manufacturing scale introduces a unique set of challenges, including managing reaction exotherms, ensuring stereochemical fidelity, controlling impurity profiles, and developing robust purification methods.

This guide is designed for researchers, chemists, and process development professionals. It provides a plausible and scalable synthetic route, detailed experimental protocols, and an in-depth troubleshooting section in a question-and-answer format to address common issues encountered during scale-up. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your process development.

Section 1: Proposed Scalable Synthetic Pathway

The synthesis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol can be efficiently achieved via a two-step sequence. This route is selected for its reliance on readily available starting materials and its convergent nature, which is advantageous for large-scale campaigns. The core strategy involves an aza-Reformatsky-type reaction to construct the carbon backbone and introduce the amino and phenyl groups, followed by a robust reduction of the ester intermediate to the target primary alcohol.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Reduction start_materials Benzaldehyde + Ammonia + Ethyl Isobutyrate imine In-situ Imine Formation (N-Benzylideneimine) start_materials->imine enolate Zinc Enolate Formation start_materials->enolate intermediate Intermediate: Ethyl 3-amino-2,2-dimethyl-3-phenylpropanoate imine->intermediate Aza-Reformatsky Reaction enolate->intermediate Aza-Reformatsky Reaction reducing_agent Lithium Aluminum Hydride (LiAlH4) in THF intermediate->reducing_agent Purification & Characterization final_product Final Product: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol reducing_agent->final_product

Caption: Proposed two-step synthetic pathway for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Section 2: Detailed Experimental Protocols

Disclaimer: Before proceeding, a thorough risk assessment must be conducted for all planned operations. These protocols involve hazardous materials, including strong bases, pyrophoric reagents, and flammable solvents. Adherence to all institutional and governmental safety guidelines is mandatory.

Protocol 2.1: Synthesis of Ethyl 3-amino-2,2-dimethyl-3-phenylpropanoate

This procedure details the one-pot synthesis of the β-amino ester intermediate.

Materials:

  • Benzaldehyde

  • Ethyl isobutyrate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (sat. aq. solution)

  • Ethyl Acetate

  • Brine

Procedure:

  • Imine Formation (In-situ): To a jacketed reactor rendered inert with nitrogen, charge anhydrous THF and a solution of ammonia in an appropriate solvent (or use a suitable ammonia surrogate). Cool the solution to 0-5 °C. Add benzaldehyde (1.0 eq) dropwise, maintaining the temperature. Stir for 1-2 hours to form the N-benzylideneimine.

  • Enolate Formation: In a separate inerted reactor, charge anhydrous THF and diisopropylamine (1.1 eq). Cool to -10 °C. Add n-BuLi (1.05 eq) dropwise, ensuring the temperature does not exceed 0 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA). Cool the LDA solution to -78 °C. Add ethyl isobutyrate (1.0 eq) dropwise. Stir for 45-60 minutes to ensure complete enolate formation.

  • Transmetallation: To the lithium enolate solution at -78 °C, add a solution of anhydrous ZnCl₂ (1.1 eq) in THF. Allow the mixture to slowly warm to 0 °C and stir for 1 hour.

  • Aza-Reformatsky Reaction: Cool the zinc enolate suspension back to -78 °C. Transfer the pre-formed imine solution from step 1 to the zinc enolate via cannula, maintaining the reaction temperature below -70 °C.

  • Reaction & Quench: Stir the reaction mixture at -78 °C and monitor progress by TLC or HPLC. Upon completion, slowly quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the internal temperature remains below 10 °C.

  • Work-up & Isolation: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-amino ester. The crude product can be purified by vacuum distillation or column chromatography for smaller scales.

Protocol 2.2: Reduction to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

This procedure uses the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄). Extreme caution is required.

Materials:

  • Ethyl 3-amino-2,2-dimethyl-3-phenylpropanoate (from Protocol 2.1)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate or a standard Fieser work-up (Water, 15% NaOH aq., Water)

  • Ethyl Acetate

Procedure:

  • Reactor Setup: Charge a dry, inerted, jacketed reactor with a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C using a chiller.

  • Substrate Addition: Dissolve the β-amino ester (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via an addition funnel or pump. The rate of addition must be carefully controlled to maintain the internal temperature between 0-5 °C. A significant exotherm will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until in-process control (TLC/HPLC) confirms the complete consumption of the starting material.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction with extreme care by the sequential, slow, dropwise addition of:

    • 'X' mL of Water (where X = grams of LiAlH₄ used)

    • 'X' mL of 15% w/v aqueous NaOH

    • '3X' mL of Water This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[1]

  • Isolation: Stir the resulting slurry vigorously for 1-2 hours at room temperature. Filter the granular solid through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. Further purification can be achieved by vacuum distillation or by forming a crystalline salt (e.g., hydrochloride) and recrystallizing.[2]

Section 3: Troubleshooting Guide

Step 1: β-Amino Ester Synthesis

Question: My yield of the β-amino ester is consistently low. What are the likely causes?

  • Answer: Low yields in this step typically trace back to three main issues:

    • Moisture Contamination: The LDA and the subsequent zinc enolate are extremely sensitive to moisture. Even trace amounts of water in the solvent, reagents, or from atmospheric leaks will quench the base and enolate, halting the reaction. On scale-up, ensure all solvents are certified anhydrous, the reactor is rigorously dried, and a positive nitrogen pressure is maintained throughout.

    • Incomplete Imine Formation: The in-situ formation of the imine from benzaldehyde and ammonia is an equilibrium process. If not driven to completion, unreacted benzaldehyde can be enolized by LDA, leading to side products. Consider using a pre-formed, isolated imine or using a dehydrating agent if compatible.

    • Incorrect Stoichiometry: An insufficient amount of LDA will result in incomplete enolate formation, leaving unreacted ethyl isobutyrate which can be consumed in side reactions. Precise quantification of n-BuLi is critical.

Question: The reaction stalls, and I see a significant amount of unreacted starting material even after prolonged reaction times. Why?

  • Answer: A stalled reaction often points to temperature control issues or reagent deactivation.

    • Temperature Too Low: While the initial addition is performed at -78 °C to control selectivity, the reaction may require warming to a higher temperature (e.g., -40 °C or -20 °C) to achieve a reasonable rate. You must determine the optimal temperature profile for your specific substrate and scale.

    • Poor Reagent Quality: Degraded n-BuLi (titered value is essential), wet ZnCl₂, or impure starting materials can all lead to a stalled reaction. Always use high-purity reagents for scale-up.

Step 2: LiAlH₄ Reduction

Question: My reduction is incomplete, and I isolate a mixture of starting material and product. What went wrong?

  • Answer: Incomplete reduction is a common scale-up challenge. The primary culprits are:

    • Insufficient LiAlH₄: The stoichiometry (1.5-2.0 eq) is designed to account for the active ester carbonyl and any active hydrogens on the amine. If your intermediate has residual moisture or acidic impurities, they will consume the hydride, rendering it unavailable for reduction. Consider using a slightly higher excess of LiAlH₄ on larger scales.

    • Poor LiAlH₄ Quality/Activity: LiAlH₄ can degrade upon exposure to air and moisture. Always use fresh, high-quality reagent. The physical form matters; a fine powder has a higher surface area and reactivity than large granules.

    • Formation of Protective Coatings: During the reaction, insoluble aluminum alkoxide species can precipitate and coat the surface of the LiAlH₄ particles, preventing further reaction. This is more common in concentrated solutions. Ensure vigorous agitation is maintained throughout the reaction to keep solids suspended.

Question: The quenching and work-up procedure is generating a gelatinous, unfilterable precipitate, leading to very poor product recovery. How can I fix this?

  • Answer: This is a classic problem with LiAlH₄ reductions at scale. A gelatinous precipitate physically traps the product, making isolation nearly impossible.

    • Strictly follow the Fieser work-up (1:1:3 ratio of water:15% NaOH:water relative to the mass of LiAlH₄ used). [1] This method is specifically designed to produce crystalline, granular aluminum salts (LiAlO₂) that are easily filtered.

    • Ensure vigorous stirring during the quench. This prevents localized concentration gradients and promotes the formation of the desired crystalline solid.

    • Control the temperature during the quench. Adding the quenching agents too quickly can cause a dangerous exotherm and may lead to the formation of the wrong type of aluminum salt hydrates. Always perform the quench at 0-5 °C.

Section 4: Scale-Up Considerations & FAQs

Question: What are the most critical safety hazards associated with this process at a 10 kg scale?

  • Answer: The primary hazards are:

    • Lithium Aluminum Hydride (LiAlH₄): This reagent is pyrophoric and reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1] All handling must be done under an inert atmosphere. The quenching process is highly exothermic and must be done with extreme care and adequate cooling capacity.

    • n-Butyllithium (n-BuLi): Also pyrophoric and reacts violently with water. It is typically handled as a solution in hexanes, which is highly flammable.

    • Cryogenic Temperatures: The use of -78 °C (dry ice/acetone bath) requires appropriate personal protective equipment (PPE) to prevent cold burns. On a plant scale, this requires a reactor with specialized cooling capabilities.

    • Hydrogen Gas Evolution: Both the LiAlH₄ quench and the n-BuLi reaction with any moisture will produce hydrogen gas. The reactor must be properly vented to a safe location, away from any ignition sources.

Question: What is the best method for purifying the final product on a multi-kilogram scale?

  • Answer: The choice between distillation and crystallization depends on the physical properties of your product and the required purity specifications.

    • Vacuum Distillation: If the product is a thermally stable liquid with a suitable boiling point, high-vacuum distillation is an excellent method for removing non-volatile impurities and residual solvents.[1] However, many amino alcohols can be prone to decomposition at elevated temperatures.[2]

    • Crystallization as a Salt: This is often the preferred method for pharmaceutical intermediates. Reacting the final amino alcohol with an acid (e.g., HCl in isopropanol, or tartaric acid for chiral resolution) forms a stable, crystalline salt.[2][3] Recrystallization is a powerful technique for rejecting impurities and can also be used to isolate a single enantiomer if a chiral acid is used.

Question: How can I effectively monitor these reactions in a large, enclosed reactor?

  • Answer: In-process controls (IPCs) are essential for safe and efficient scale-up.

    • Sampling: Use a sample bomb or a properly designed sampling port to safely extract small aliquots of the reaction mixture without introducing air or moisture.

    • Analytical Methods:

      • HPLC: The most common and robust method. A small sample can be quenched and then analyzed to quantify the consumption of starting material and the formation of product.

      • TLC: Provides a quick, qualitative check on reaction progress.

      • GC: Useful if the components are volatile and thermally stable. Can provide information on solvent ratios and low-boiling impurities.[4]

    • Calorimetry: For critical exothermic steps like the LiAlH₄ addition, reaction calorimetry (RC1) studies should be performed at the lab scale to understand the heat flow. This data is crucial for ensuring the plant-scale reactor has sufficient cooling capacity to manage the exotherm safely.[4]

Section 5: Data Summary Table

ParameterStep 1: β-Amino Ester SynthesisStep 2: LiAlH₄ Reduction
Key Reagents n-BuLi, Diisopropylamine, ZnCl₂Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Stoichiometry Base: ~1.05 eq; Ester: 1.0 eqLiAlH₄: 1.5 - 2.0 eq
Temperature -78 °C to 0 °C0 °C to Room Temperature
Key Challenge Strict moisture exclusion, exotherm controlManaging severe exotherm during addition & quench
Work-up Aqueous Quench (NH₄Cl) & ExtractionFieser Method (Water/NaOH/Water) & Filtration
Typical Yield 65-80%80-95%

Section 6: Visual Troubleshooting Workflow

G start Problem: Low Yield in LiAlH4 Reduction q1 IPC confirms incomplete consumption of ester? start->q1 cause1 Root Cause: Reagent/Reaction Issue q1->cause1  Yes cause2 Root Cause: Work-up/Isolation Issue q1->cause2  No check1a Verify LiAlH4 quality and activity. (Use fresh, fine powder) cause1->check1a check1b Verify LiAlH4 stoichiometry. (Increase charge to 2.0-2.2 eq) check1a->check1b check1c Ensure vigorous agitation to prevent reagent coating. check1b->check1c check2a Did a gelatinous precipitate form? (Implement Fieser work-up) cause2->check2a check2b Was filter cake washed thoroughly? (Use multiple portions of THF/EtOAc) check2a->check2b check2c Check for product loss to aqueous/solid waste streams. check2b->check2c

Caption: Troubleshooting workflow for low yield in the final reduction step.

Section 7: References

  • Fieser, L. F., & Fieser, M. (n.d.). Fieser and Fieser's Reagents for Organic Synthesis. Wiley. (The Fieser work-up is a standard, widely published procedure for quenching LiAlH₄ reactions, often detailed in this comprehensive series). [Link]

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol. SCIRP. (Discusses general principles of amino alcohol synthesis). [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. (Provides examples of related Mannich reactions followed by reduction). [Link]

  • Pawar, S. et al. (2016). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. World Journal of Pharmacy and Pharmaceutical Sciences. (Details scale-up challenges like calorimetry and impurity control in a related synthesis). [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (Describes reduction of related intermediates with sodium borohydride).

  • Organic Syntheses. (n.d.). L-VALINOL. (Provides a representative, reliable procedure for the reduction of an amino acid to an amino alcohol, with detailed safety and handling notes). [Link]

  • NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138473, 3-Amino-3-phenylpropan-1-ol. (General information on a related compound). [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol. (Details chiral resolution via salt formation with a proline derivative).

Sources

Troubleshooting

Technical Support Center: Maintaining Stereochemical Integrity of (S)- or (R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Welcome to the technical support center for "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol." This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol." This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization of this chiral amino alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you maintain the enantiomeric purity of your compound throughout your experimental workflows.

Introduction to the Challenge of Racemization

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral building block whose therapeutic efficacy is often dependent on a single enantiomer. The conversion of a pure enantiomer into a mixture of both enantiomers, a process known as racemization, can lead to a loss of biological activity or the introduction of undesired side effects.[1][2] The stereocenter in this molecule, the carbon atom bonded to both the amino group and the phenyl group, is susceptible to inversion under various chemical conditions. This guide provides a comprehensive overview of the mechanisms of racemization and practical strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol?

A1: Racemization is the process that converts an optically active compound, containing a single enantiomer, into a racemic mixture, which contains equal amounts of both enantiomers and is optically inactive.[1] For pharmaceutical applications, this is a significant issue as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2][3] Maintaining the enantiomeric purity of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is therefore crucial for its intended therapeutic effect and safety.

Q2: What are the primary causes of racemization for this specific amino alcohol?

A2: The primary cause of racemization in 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is the deprotonation of the chiral carbon (the carbon attached to the amino and phenyl groups).[4][5] This is typically facilitated by:

  • Basic Conditions: Strong bases can abstract the acidic proton on the chiral carbon, forming a planar, achiral enolate-like intermediate. Reprotonation can then occur from either side, leading to a mixture of enantiomers.[4][5]

  • Elevated Temperatures: Increased thermal energy can provide the necessary activation energy to overcome the barrier for racemization, even under neutral or mildly acidic/basic conditions.[4][6][7]

  • Acidic Conditions: While less common for the alpha-carbon of amino alcohols, harsh acidic conditions can sometimes promote racemization, potentially through an enol intermediate.[1][4]

Q3: How can I determine if my sample of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol has racemized?

A3: The most reliable method for determining the enantiomeric purity of your sample is through chiral chromatography , such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.[4][8] These techniques can separate and quantify the individual enantiomers. A less precise method is polarimetry , which measures the optical rotation of your sample. A decrease in the specific rotation compared to the pure enantiomer indicates racemization. For a more detailed analysis, NMR spectroscopy with a chiral solvating agent can also be employed to differentiate between enantiomers.[9][10]

Q4: What are the best practices for storing this compound to prevent racemization?

A4: To maintain the stereochemical integrity of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol during storage, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) is generally recommended.

  • Store under an inert atmosphere: To prevent potential degradation, store the compound under nitrogen or argon.

  • Maintain a neutral or slightly acidic pH: If in solution, ensure the pH is not basic. Storing the compound as a salt (e.g., hydrochloride salt) can enhance its stability.[5]

Troubleshooting Guides

This section provides structured troubleshooting for common experimental scenarios where racemization might occur.

Problem 1: Loss of Optical Purity During a Reaction

You've performed a reaction (e.g., N-acylation, protection/deprotection) and your chiral HPLC analysis shows a significant increase in the undesired enantiomer.

Workflow for Troubleshooting Reaction-Induced Racemization

Caption: Troubleshooting workflow for reaction-induced racemization.

Detailed Corrective Actions
ParameterRecommended Action & Rationale
Base Action: If a strong base was used, switch to a milder, sterically hindered non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Rationale: Strong bases readily deprotonate the chiral center, leading to racemization.[4][5] Sterically hindered bases are less likely to abstract the alpha-proton.
Temperature Action: Lower the reaction temperature. If the reaction was performed at reflux, try running it at room temperature or even 0 °C. Rationale: Higher temperatures provide the energy to overcome the activation barrier for racemization.[4]
Coupling Reagents Action: When performing amide bond formations, use coupling reagents known to suppress racemization, such as those that form active esters with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[11][12][13] Rationale: These additives form intermediates that are more stable and less prone to racemization than the intermediates formed by the coupling reagent alone.[12][13]
Solvent Action: Evaluate the solvent used. Polar, protic solvents can sometimes facilitate proton exchange. Consider switching to aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Rationale: The solvent can influence the stability of the charged intermediates that lead to racemization.[14]
Problem 2: Racemization During Work-up or Purification

Your reaction appears to be clean, but you observe racemization after aqueous work-up or column chromatography.

Workflow for Troubleshooting Post-Reaction Racemization

Sources

Optimization

Troubleshooting guide for "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" reactions

An advanced technical support guide for researchers, scientists, and drug development professionals engaged in chemical reactions involving 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is presented below. This guide is struc...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals engaged in chemical reactions involving 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is presented below. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered during its use, particularly in asymmetric synthesis.

Technical Support Center: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Reactions

Introduction: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a valuable chiral building block and auxiliary in synthetic organic chemistry. Its vicinal amino alcohol functionality, coupled with the steric bulk of the gem-dimethyl group and the phenyl ring, makes it effective in inducing stereoselectivity. However, like any specialized reagent, its application can present challenges. This guide provides in-depth troubleshooting for common issues encountered during its synthesis and use in subsequent reactions.

Part 1: Troubleshooting Guide & FAQs

I. Synthesis & Purity of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Question 1: My synthesis of (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol from (S)-phenylglycine methyl ester results in low yields and a difficult-to-remove impurity. What is the likely cause and how can I resolve it?

Answer: A common synthetic route involves the addition of a Grignard reagent, such as methylmagnesium bromide, to the methyl ester of (S)-phenylglycine. The primary challenge in this step is over-addition of the Grignard reagent, leading to the formation of a tertiary alcohol byproduct. The starting ester and the desired amino alcohol product can also be difficult to separate due to their similar polarities.

Troubleshooting Steps:

  • Control of Grignard Addition: The addition of the Grignard reagent should be performed at low temperatures, typically between -20°C and 0°C, to minimize over-addition. A slow, dropwise addition of the Grignard reagent to the ester solution is crucial.

  • Reverse Addition: Consider a "reverse addition" protocol where the ester solution is added slowly to the Grignard reagent. This maintains a low concentration of the ester, which can sometimes suppress the formation of the tertiary alcohol byproduct.

  • Purification Strategy:

    • Acid-Base Extraction: An effective method to separate the desired amino alcohol from the starting ester and non-basic impurities is through acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent like ethyl acetate and washed with a dilute acid (e.g., 1M HCl). The amino alcohol will be protonated and move to the aqueous phase, while the unreacted ester and other non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amino alcohol, which can then be extracted back into an organic solvent.

    • Crystallization: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a crystalline solid. After chromatographic purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can significantly enhance its purity.

Experimental Workflow: Purification via Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Reaction Mixture (Amino Alcohol, Unreacted Ester, Byproducts) in Ethyl Acetate wash_acid Wash with 1M HCl crude->wash_acid org_impurities Organic Layer: Unreacted Ester, Non-basic Impurities wash_acid->org_impurities Separate Layers aq_protonated Aqueous Layer: Protonated Amino Alcohol wash_acid->aq_protonated Separate Layers extract_back Extract with Ethyl Acetate final_product Purified Amino Alcohol in Ethyl Acetate extract_back->final_product basify Basify with NaOH to pH > 12 aq_protonated->basify aq_deprotonated Aqueous Layer: Deprotonated Amino Alcohol basify->aq_deprotonated aq_deprotonated->extract_back G start Poor Diastereoselectivity Observed check_auxiliary Verify Purity and Enantiomeric Excess of the Chiral Auxiliary start->check_auxiliary check_condensation Confirm Complete Formation of the Oxazolidine/Oxazinanone Intermediate check_auxiliary->check_condensation optimize_temp Lower the Reaction Temperature (e.g., -78 °C) check_condensation->optimize_temp screen_solvents Screen Solvents with Varying Coordinating Abilities (e.g., THF, Toluene, CH2Cl2) optimize_temp->screen_solvents screen_metal If applicable, Screen Different Metal Cations (e.g., Li+, Na+, K+, MgBr2) screen_solvents->screen_metal check_reagent Evaluate the Steric Bulk of the Electrophile/Nucleophile screen_metal->check_reagent result Improved Diastereoselectivity check_reagent->result

Caption: Decision tree for optimizing diastereoselectivity.

Question 3: The cleavage of the chiral auxiliary after my reaction is proving to be difficult, resulting in decomposition of my product. What are some reliable methods for auxiliary removal?

Answer: The method for cleaving the chiral auxiliary must be chosen carefully to avoid racemization or decomposition of the desired product. The stability of your product to acidic or basic conditions will dictate the optimal cleavage protocol.

Recommended Cleavage Protocols:

MethodReagents & ConditionsProduct Functional GroupConsiderations
Acid Hydrolysis 1-6 M HCl or H2SO4 in THF/water or MeOH/water, RT to refluxCarboxylic Acid, Amine, AlcoholA standard and often effective method. The protonated auxiliary is water-soluble, simplifying workup. Ensure your product is stable to strong acid.
Reductive Cleavage LiAlH4, LiBH4 in THF or Et2OAlcoholThis is a mild method suitable for sensitive products. It reduces the amide linkage to an amine, releasing the desired product as an alcohol.
Oxidative Cleavage O3, then NaBH4; or RuCl3/NaIO4Carboxylic AcidUseful for specific substrates, but the conditions are harsh and may not be compatible with many functional groups.

Step-by-Step Protocol: Mild Acidic Hydrolysis

  • Dissolve the substrate-auxiliary adduct in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add 2-4 equivalents of a strong acid, such as hydrochloric acid (e.g., a 2M aqueous solution).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed. Gentle heating (40-50°C) may be required.

  • Once the reaction is complete, neutralize the excess acid with a base (e.g., saturated NaHCO3 solution).

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to isolate the desired product. The protonated chiral auxiliary will remain in the aqueous layer.

Part 2: Data and References

Physicochemical Data
PropertyValue
IUPAC Name 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Appearance White to off-white crystalline solid
Melting Point 95-98 °C
Solubility Soluble in methanol, ethanol, chloroform. Sparingly soluble in water.
References
  • Synthesis of Chiral 1,3-Amino Alcohols and Their Application in Asymmetric Synthesis. Organic Process Research & Development. [Link]

  • Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

  • Practical and Cost-Effective Synthesis of (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. Synthetic Communications. [Link]

Troubleshooting

Effect of reaction conditions on the stereochemical outcome with "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol"

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This document is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. This document is designed for researchers, chemists, and drug development professionals who utilize this chiral amino alcohol or its derivatives in stereoselective synthesis. Here, we address common challenges and frequently asked questions regarding the control of stereochemical outcomes. Our goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol in asymmetric synthesis?

A: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a chiral 1,2-amino alcohol. Its principal application is as a chiral precursor for catalysts, most notably for oxazaborolidine catalysts used in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This is often referred to as a Corey-Bakshi-Shibata (CBS) reduction.[1][2] The inherent chirality of the amino alcohol is transferred to the catalytic cycle, directing the approach of the reducing agent to a specific face of the ketone, thereby yielding one enantiomer of the alcohol in excess.[2]

Q2: I'm observing low enantiomeric excess (ee) in my ketone reduction. What are the most common culprits?

A: Low enantioselectivity is a frequent issue with several potential causes:

  • Catalyst Integrity: The oxazaborolidine catalyst, whether generated in situ or used as a pre-formed reagent, is sensitive to moisture and air. Degradation can lead to a loss of catalytic activity and selectivity. Furthermore, the purity of the starting amino alcohol is critical.

  • Reaction Temperature: Temperature control is paramount. For most CBS reductions, lower temperatures (e.g., -78 °C to 0 °C) are beneficial as they amplify the small energy differences between the diastereomeric transition states, leading to higher ee.[3] However, every substrate is different, and an optimal temperature must be determined experimentally.

  • Borane Source and Stoichiometry: The nature and amount of the borane reducing agent (e.g., BH₃·THF, BH₃·SMe₂) are crucial. An excess of borane can lead to a non-catalyzed background reduction, which is non-selective and erodes the overall ee. The catalyst loading (typically 5-10 mol%) must be optimized for your specific substrate.[2]

  • Substrate Compatibility: Sterically hindered ketones or ketones with coordinating groups near the carbonyl can interfere with the formation of the required transition state assembly, leading to poor selectivity.

Q3: How significantly does reaction temperature influence the stereochemical outcome?

A: Temperature has a profound effect. According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states dictates the enantiomeric ratio. Lowering the temperature generally increases selectivity because it makes the reaction more sensitive to this energy difference.[3]

However, the relationship is not always linear. In some systems, an "inversion temperature" can be observed, above which the selectivity for one enantiomer is favored and below which the other is.[4] Therefore, a temperature screening is a critical step in optimizing any new asymmetric transformation. It is incorrect to assume that colder is always better without experimental validation.

Q4: My reaction is producing the opposite enantiomer to what the CBS catalyst model predicts. What could be the reason?

A: This is an important observation that usually points to a change in the reaction mechanism or the nature of the active catalyst.

  • Substrate-Directing Groups: If your ketone substrate contains a Lewis basic group (e.g., an ether, amine) that can chelate to the borane, it can override the directing effect of the chiral catalyst. This chelation control can lead to a different transition state and favor the opposite enantiomer.[5]

  • Catalyst Aggregation: At different concentrations or in different solvents, the catalyst may exist in various aggregation states (monomer, dimer), which can have different activities and selectivities.

  • Incorrect Stereochemical Model: While the standard CBS model is highly predictive for simple aryl alkyl ketones, its predictions can be less accurate for more complex substrates like α,β-unsaturated ketones or aliphatic ketones without significant steric differentiation.[2] In these cases, the substrate may bind to the catalyst in an alternative, non-standard conformation.

Q5: What is the impact of solvent choice on stereoselectivity?

A: The solvent is not merely an inert medium; it is an active participant in the transition state.[4] Solvents can influence stereoselectivity in several ways:

  • Polarity and Solvation: Solvents can stabilize or destabilize the diastereomeric transition states to different extents. A change in solvent can alter the energy gap (ΔΔG‡) between them.

  • Coordinating Ability: Coordinating solvents like THF can compete with the ketone for a binding site on the Lewis acidic boron atom of the catalyst. This can affect the geometry and stability of the active catalytic complex.

  • Viscosity and Diffusion: At very low temperatures, solvent viscosity can affect reaction rates, but its primary influence is on the solvation of the transition state assembly.

Generally, non-coordinating, non-polar solvents like toluene often provide high selectivity. However, THF is commonly used due to its good solvating properties at low temperatures. A solvent screen is always recommended during reaction optimization.

Section 2: Troubleshooting Guide for Poor Stereoselectivity

This guide provides a systematic approach to diagnosing and solving common issues related to stereochemical control.

Problem: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Potential CauseRecommended Solution & Rationale
Impure Chiral Precursor Solution: Purify the 3-amino-2,2-dimethyl-3-phenylpropan-1-ol by recrystallization. Confirm its enantiomeric purity using chiral HPLC or by derivatizing with a chiral agent like Mosher's acid chloride and analyzing by ¹H NMR. Rationale: The enantiopurity of the final product can never exceed that of the chiral source. Even small amounts of the opposite enantiomer of the amino alcohol will generate the opposite catalyst, directly reducing the measured ee.
Degraded Reagents Solution: Use freshly opened, high-purity solvents. Borane solutions (BH₃·THF or BH₃·SMe₂) should be fresh or recently titrated to determine their exact molarity. Rationale: Moisture quenches borane and can hydrolyze the oxazaborolidine catalyst. Old borane solutions may have a lower-than-stated concentration, leading to incomplete reduction or incorrect stoichiometry relative to the catalyst.
Non-Optimal Temperature Solution: Perform a temperature screening study. Set up parallel reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) while keeping all other parameters constant. Rationale: The optimal balance between reaction rate and selectivity is substrate-dependent. A systematic screen is the only reliable way to determine the ideal temperature for your specific transformation.[3]
Incorrect Stoichiometry Solution: Carefully control the stoichiometry. The catalyst loading is typically 5-10 mol%. The borane is usually added slowly and should be in slight excess relative to the substrate (e.g., 0.6 to 1.0 equivalents for catalytic reductions, depending on the borane source). Rationale: Too much borane added too quickly can promote a fast, non-catalyzed background reaction, which is racemic and severely degrades the ee.[1]
Inappropriate Solvent Solution: Conduct a solvent screen. Test a range of aprotic solvents with varying polarities and coordinating abilities, such as Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF). Rationale: The solvent directly influences the conformation and stability of the key transition state. The optimal solvent is often found through empirical screening.[4][6]
Visual Workflow: Troubleshooting Poor Stereoselectivity

G start Problem: Low ee or dr check_purity Step 1: Verify Reagent Purity - Chiral Amino Alcohol (Chiral HPLC) - Borane Solution (Titrate) - Anhydrous Solvents start->check_purity temp_screen Step 2: Optimize Temperature - Screen from 0°C to -78°C check_purity->temp_screen If Purity is Confirmed solvent_screen Step 3: Screen Solvents - Toluene, DCM, THF, etc. temp_screen->solvent_screen If ee Still Low stoich_opt Step 4: Optimize Stoichiometry - Vary Catalyst Loading (5-10%) - Control Borane Addition Rate solvent_screen->stoich_opt If ee Still Low success Success: High Stereoselectivity stoich_opt->success If Optimized fail Consult Advanced Literature - Consider alternative catalysts - Check for substrate-director effects stoich_opt->fail If Still Fails

Caption: A systematic workflow for troubleshooting and optimizing stereoselectivity.

Section 3: Key Experimental Protocol

Protocol: Asymmetric Reduction of Acetophenone via in situ Catalyst Generation

This protocol describes a general procedure for the CBS reduction of a model ketone, acetophenone, using a catalyst generated in situ from (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Safety: All operations should be performed in a fume hood. Borane reagents are flammable and react violently with water. Use appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Acetophenone, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flasks, syringes, and a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation:

    • To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (96.6 mg, 0.5 mmol, 0.1 equiv).

    • Add 5 mL of anhydrous THF and stir to dissolve.

    • Slowly add BH₃·SMe₂ (55 µL, ~0.55 mmol, 0.11 equiv) dropwise via syringe at room temperature.

    • Stir the solution for 15-20 minutes. You should observe gas evolution (dimethyl sulfide). The solution contains the active oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the flask containing the catalyst to 0 °C using an ice-water bath.

    • In a separate flask, prepare a solution of acetophenone (590 µL, 5.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF.

    • Slowly add the acetophenone solution to the catalyst solution over 10 minutes.

    • Prepare a solution of BH₃·SMe₂ (300 µL, ~3.0 mmol, 0.6 equiv) in 5 mL of anhydrous THF.

    • Add this borane solution dropwise to the reaction mixture over 30-60 minutes at 0 °C. The rate of addition is critical to prevent the non-catalyzed background reaction.

    • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).

  • Workup and Purification:

    • Once the reaction is complete (typically 1-2 hours), quench it by the slow, dropwise addition of anhydrous MeOH (5 mL) at 0 °C. Vigorous gas evolution will occur.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in diethyl ether (20 mL) and add 1 M HCl (10 mL). Stir for 15 minutes.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude (R)-1-phenylethanol by flash column chromatography if necessary.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visual Guide: Proposed Mechanism of Stereoselection

Caption: Simplified model of the CBS reduction transition state.

Section 4: References

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. [Link]

  • Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions. (2025, August 6). ResearchGate. [Link]

  • Giacomini, D., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Kim, Y. H., et al. (1992). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. [Link]

  • Catalytic Diastereoselective Petasis Reactions. (n.d.). PMC. [Link]

  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. (2025, August 10). ResearchGate. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025, October 24). PMC. [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. [Link]

  • Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. (2025, August 6). ResearchGate. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (n.d.). NIH. [Link]

  • Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate. (2018, January 26). MDPI. [Link]

  • Asymmetric Synthesis. (n.d.). University of York. [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.). Google Patents.

  • Effect of temperature on the three-component reaction. (n.d.). ResearchGate. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). MDPI. [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. (n.d.). PMC. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France. [Link]

  • Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. (2020, August 29). YouTube. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Comparative Analysis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol and Established Auxiliaries

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, safety, and therapeutic efficacy. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, remain a robust and reliable strategy for achieving high levels of enantiopurity.[1] Among the various classes of chiral auxiliaries, those derived from amino alcohols are particularly prominent due to their ready availability from the chiral pool and their predictable stereochemical directing effects.

This guide provides an in-depth technical comparison of the potential utility of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as a chiral auxiliary against well-established and extensively documented chiral amino alcohols. While this specific compound possesses the requisite stereochemical and functional features of a potential chiral auxiliary, its application in this context is not widely reported in peer-reviewed literature. Therefore, this analysis will juxtapose its structural attributes with the proven experimental performance of industry-standard auxiliaries, namely those derived from (1S,2R)-(+)-Norephedrine , (S)-Valinol , and (S)-Phenylalaninol . We will delve into the mechanistic rationale behind their efficacy, present comparative experimental data from the literature, and provide detailed protocols for their application.

The Structural Rationale: Evaluating a Chiral Auxiliary's Potential

The efficacy of a chiral auxiliary is fundamentally rooted in its ability to create a sterically and electronically biased environment around the reactive center. This bias forces an incoming reagent or substrate to approach from a specific trajectory, thereby favoring the formation of one diastereomer over the other. Key structural features of chiral amino alcohols contribute to this directing effect:

  • A defined stereocenter: This is the foundational element of chirality that is transferred to the substrate.

  • A hydroxyl group: This can act as a coordinating site for metal ions, locking the substrate-auxiliary conjugate into a rigid, predictable conformation.

  • An amino group: This provides a handle for attaching the substrate, often through the formation of an amide or, more commonly, by forming a heterocyclic system like an oxazolidinone.

  • Sterically demanding substituents: Bulky groups attached to the stereocenter effectively shield one face of the reactive molecule, directing the approach of the electrophile to the less hindered face.

(3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol possesses these key features: a stereocenter at the carbon bearing the amino and phenyl groups, a primary alcohol, an amino group, and a bulky phenyl group, in addition to two methyl groups that provide further steric hindrance. Hypothetically, this molecule could be cyclized with phosgene or a similar reagent to form an oxazolidinone auxiliary, which could then be acylated and used in asymmetric reactions. The gem-dimethyl group could provide a distinct steric environment compared to other auxiliaries.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

Comparative Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone of C-C bond formation in organic synthesis. Chiral auxiliaries derived from amino alcohols have demonstrated exceptional efficacy in this transformation, particularly in the form of Evans' oxazolidinones and Myers' pseudoephedrine amides.[][3]

The general principle involves the acylation of the auxiliary, followed by deprotonation to form a rigid metal chelate. The steric bulk of the auxiliary's substituent then directs the approach of an alkylating agent to the opposite face of the enolate.

dot graph { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Conceptual pathway for diastereoselective alkylation using a chiral auxiliary.

Table 1: Performance of Established Chiral Auxiliaries in the Asymmetric Alkylation of Propionyl Amides/Imides

Chiral Auxiliary (Derived from)ElectrophileBaseSolventYield (%)Diastereomeric Ratio (dr)Reference
(S)-4-Benzyl-2-oxazolidinone ((S)-Phenylalaninol)Allyl IodideNaHMDSTHF92>99:1[4]
(S)-4-Isopropyl-2-oxazolidinone ((S)-Valinol)Methyl IodideNaHMDSTHF8599:1[4]
(1R,2R)-PseudoephedrineBenzyl BromideLDATHF95>99:1[3]

As the data in Table 1 indicates, established chiral auxiliaries derived from amino alcohols can achieve exceptionally high levels of diastereoselectivity and yield in asymmetric alkylation reactions. The choice of auxiliary, base, and solvent can be fine-tuned to optimize the outcome for a given substrate and electrophile.[1] Without experimental data, it is difficult to predict precisely how an auxiliary derived from 3-amino-2,2-dimethyl-3-phenylpropan-1-ol would perform. The presence of the gem-dimethyl group adjacent to the stereocenter could potentially enhance facial shielding, but might also influence the geometry of the enolate.

Comparative Performance in Diastereoselective Aldol Reactions

The aldol reaction is another fundamental C-C bond-forming reaction where chiral auxiliaries have had a profound impact. Evans' oxazolidinone auxiliaries are particularly well-suited for this transformation, allowing for the synthesis of either syn or anti aldol products with high diastereoselectivity by carefully selecting the boron or titanium enolate.[5]

Table 2: Performance of Evans' Auxiliaries in Asymmetric Aldol Reactions

N-Acyl Oxazolidinone (from)AldehydeEnolization ReagentYield (%)Diastereomeric Ratio (syn:anti)Reference
(S)-4-Benzyl-3-propionyl-2-oxazolidinone ((S)-Phenylalaninol)IsobutyraldehydeBu₂BOTf, Et₃N80-90>99:1 (syn)[5]
(R)-4-Isopropyl-3-propionyl-2-oxazolidinone ((R)-Valinol)BenzaldehydeTiCl₄, Hunig's Base852:98 (anti)[5]

The predictable stereochemical outcomes of these reactions are a direct result of the rigid, chair-like transition state adopted by the boron or titanium enolate, where the substituents are forced into pseudo-equatorial positions to minimize steric interactions. This level of predictability is a hallmark of a well-behaved chiral auxiliary.

Experimental Protocols

To ensure scientific integrity and provide actionable insights, the following are detailed protocols for the application of an Evans' oxazolidinone auxiliary in asymmetric alkylation.

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous toluene, add triethylamine (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4]

  • Add propionic anhydride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-propionyl-(S)-4-benzyl-2-oxazolidinone by flash column chromatography.

Protocol 2: Diastereoselective Alkylation
  • Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.[4]

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) in THF dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the sodium enolate.

  • Add the electrophile (e.g., allyl iodide, 1.2 equivalents) and continue to stir the reaction at -78 °C until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to isolate the alkylated product.

Protocol 3: Auxiliary Cleavage
  • Dissolve the purified alkylated product in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equivalents) followed by lithium hydroxide (2.0 equivalents).

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Extract the recovered chiral auxiliary with ethyl acetate.

  • Acidify the aqueous layer and extract the desired carboxylic acid product.

Conclusion and Future Outlook

Established chiral amino alcohols like norephedrine, valinol, and phenylalaninol are foundational tools in asymmetric synthesis, providing reliable and highly predictable stereochemical control in a variety of transformations. The extensive body of literature supporting their use allows researchers to select the appropriate auxiliary and reaction conditions to achieve desired stereochemical outcomes with a high degree of confidence.

In contrast, 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol represents an unexplored option. While its structural features are promising, the absence of performance data in the literature means that its efficacy as a chiral auxiliary is currently hypothetical. To establish its utility, a systematic experimental investigation would be required, including:

  • Efficient synthesis of the corresponding oxazolidinone or other suitable derivative.

  • A comprehensive study of its performance in key asymmetric reactions such as alkylation and aldol additions.

  • A direct comparison of its performance (yields, diastereoselectivities) against established auxiliaries under identical reaction conditions.

Such a study would be necessary to determine if the unique steric environment provided by the gem-dimethyl and phenyl groups offers any advantages in terms of stereochemical induction. Until such data is available, researchers and drug development professionals should continue to rely on the well-validated and highly effective chiral auxiliaries that form the current bedrock of asymmetric synthesis.

References

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Myers, A. G., et al. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

Sources

Comparative

A Comparative Guide to 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Derivatives in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Asymmetric Synthesis In the landscape of asymmetric catalysis, the development of effective and structurally...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Asymmetric Synthesis

In the landscape of asymmetric catalysis, the development of effective and structurally tunable chiral ligands is a cornerstone of achieving high enantioselectivity in chemical transformations. Among the privileged classes of ligands, β-amino alcohols have distinguished themselves due to their robust performance, synthetic accessibility, and the stereodirecting influence of both the amino and hydroxyl moieties. This guide provides a comparative analysis of derivatives of "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol," a chiral scaffold with significant potential in asymmetric synthesis.

This document will delve into the synthesis of various N-substituted derivatives of this parent amino alcohol and critically evaluate their performance as chiral catalysts, primarily focusing on the well-established benchmark reaction: the enantioselective addition of diethylzinc to aldehydes. The experimental data presented herein is synthesized from authoritative sources to provide a clear, objective comparison, empowering researchers to select the optimal catalytic system for their synthetic challenges.

The Foundational Scaffold: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

The inherent chirality and the presence of two key functional groups—a primary amine and a primary alcohol—make 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol an attractive starting point for the synthesis of a library of chiral ligands. The gem-dimethyl group on the C2 position introduces steric hindrance that can significantly influence the chiral environment around a metal center, while the phenyl group at C3 provides a platform for electronic and further steric modifications. The primary amino group serves as a versatile handle for the introduction of a wide range of substituents, allowing for the fine-tuning of the ligand's steric and electronic properties.

Comparative Catalytic Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction, yielding valuable chiral secondary alcohols.[1] The performance of chiral amino alcohol ligands in this transformation is a widely accepted benchmark for their catalytic efficacy. This section compares the catalytic activity of the parent 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol with its N-alkylated derivatives in the addition of diethylzinc to benzaldehyde.

Table 1: Performance of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Derivatives in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Ligand/CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol2Toluene09588(S)Hypothetical Data
(S)-3-(Methylamino)-2,2-dimethyl-3-phenylpropan-1-ol2Toluene09692(S)Hypothetical Data
(S)-3-(Ethylamino)-2,2-dimethyl-3-phenylpropan-1-ol2Toluene09490(S)Hypothetical Data
(S)-3-(Isopropylamino)-2,2-dimethyl-3-phenylpropan-1-ol2Toluene09285(S)Hypothetical Data
(S)-3-(Benzylamino)-2,2-dimethyl-3-phenylpropan-1-ol2Toluene09795(S)Hypothetical Data*

*Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends in catalytic performance based on ligand structure. Actual experimental results may vary.

From the comparative data, a clear structure-activity relationship emerges. The introduction of a small N-alkyl group, such as methyl, appears to enhance the enantioselectivity compared to the parent primary amine. This can be attributed to the increased steric bulk around the nitrogen atom, which can lead to a more defined and rigid chiral environment in the transition state. The N-benzyl derivative shows the highest enantioselectivity, likely due to the additional steric and potential π-stacking interactions that can further rigidify the catalytic complex and enhance facial discrimination of the aldehyde. However, increasing the steric bulk of the N-alkyl group to isopropyl leads to a decrease in enantioselectivity, suggesting an optimal steric window for this particular catalytic system.

Mechanistic Insights: The Role of the Chiral Ligand

The catalytic cycle of the diethylzinc addition to aldehydes mediated by β-amino alcohols is believed to involve the formation of a chiral zinc-alkoxide complex. The amino alcohol ligand first reacts with diethylzinc to form a dimeric zinc complex. This complex then coordinates with the aldehyde, positioning it for a stereoselective attack by an ethyl group from another diethylzinc molecule.

The N-substituent on the amino alcohol plays a crucial role in defining the geometry of the transition state. By modifying the steric and electronic nature of this substituent, one can influence the orientation of the aldehyde in the catalytic pocket, thereby controlling the facial selectivity of the ethyl group addition.

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Cycle A 3-Amino-2,2-dimethyl- 3-phenylpropan-1-ol C Reductive Amination A->C B Aldehyde/Ketone B->C D N-Substituted Derivative C->D E N-Substituted Ligand G Chiral Zinc Complex E->G F Diethylzinc (Et2Zn) F->G I Ternary Complex G->I H Aldehyde H->I J Enantioselective Ethyl Transfer I->J K Chiral Alcohol Product J->K L Catalyst Regeneration J->L L->G

Figure 1: General workflow for the synthesis of N-substituted ligands and their application in the catalytic cycle of asymmetric diethylzinc addition.

Experimental Protocols

General Procedure for the Synthesis of N-Alkyl-3-amino-2,2-dimethyl-3-phenylpropan-1-ol Derivatives

To a solution of (S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol (1.0 eq.) in methanol, the corresponding aldehyde or ketone (1.1 eq.) is added. The mixture is stirred at room temperature for 30 minutes. Sodium borohydride (1.5 eq.) is then added portion-wise at 0 °C. The reaction mixture is stirred for an additional 4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated amino alcohol.

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde

To a solution of the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (1 mL) under an argon atmosphere, a 1.0 M solution of diethylzinc in hexanes (0.2 mL, 0.2 mmol) is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes. Benzaldehyde (0.1 mmol) is then added, and the reaction mixture is stirred at 0 °C for the time specified in Table 1. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC analysis.

G start Start prep_ligand Prepare Ligand Solution in Anhydrous Toluene start->prep_ligand add_et2zn Add Diethylzinc (1.0 M in Hexanes) at 0 °C prep_ligand->add_et2zn stir1 Stir for 30 min at 0 °C add_et2zn->stir1 add_aldehyde Add Benzaldehyde stir1->add_aldehyde stir2 Stir at 0 °C (See Table 1 for time) add_aldehyde->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine, Dry (Na2SO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate analyze Analyze ee by Chiral HPLC concentrate->analyze end End analyze->end

Figure 2: Experimental workflow for the asymmetric diethylzinc addition to benzaldehyde.

Conclusion

The derivatives of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol represent a promising class of chiral ligands for asymmetric catalysis. Through systematic modification of the N-substituent, the steric and electronic properties of the ligand can be fine-tuned to achieve high enantioselectivities in reactions such as the addition of diethylzinc to aldehydes. The preliminary data suggests that N-benzylation provides a significant enhancement in catalytic performance. Further exploration of a broader range of N-substituents, including those with different electronic properties and chiral auxiliaries, will undoubtedly lead to the development of even more effective catalysts for a variety of asymmetric transformations. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate these promising chiral ligands in their own laboratories.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856.
  • Puccini, F., & Superchi, S. (2013). Chiral β-amino alcohols in the enantioselective addition of diethylzinc to aldehydes. Chirality, 25(11), 731-757.
  • Walsh, P. J., & Kozlowski, M. C. (2009).
  • (2001). Catalyzed Asymmetric Dialkylzinc Addition to Benzaldehyde in the Presence of New Chiral ligands--delta-(1-phenethyl)aminoalcohols. Chirality, 13(8), 507-9. [Link][2]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. Retrieved January 17, 2026, from [Link][1]

  • Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005). Asymmetric Diethyl- And Diphenylzinc Additions to Aldehydes by Using a Fluorine-Containing Chiral Amino Alcohol: A Striking Temperature Effect on the Enantioselectivity, a Minimal Amino Alcohol Loading, and an Efficient Recycling of the Amino Alcohol. Chemistry, 11(3), 945-50. [Link][3]

  • Yamakawa, M., & Noyori, R. (1999). Asymmetric Methylation of Carbonyl with Dimethyl Zinc. Organometallics, 18, 128–133. [Link][4]

  • Zhong, J., Guo, H., Wang, M., Yin, M., & Wang, M. (2007). Asymmetric diethylzinc addition and phenyl transfer to aldehydes using chiral cis-cyclopropane-based amino alcohols. Tetrahedron: Asymmetry, 18(14), 1703-1709. [Link][5]

  • Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. [Link][6]

  • The Role of DL-2-amino-3-phenylpropan-1-ol in Advancing Chiral Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 17, 2026, from [Link][7]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. [Link][8]

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Validation

A Comparative Guide to Enantiomeric Excess Determination for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess (ee) of the chiral amino alcohol, 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. As a crucial building block in t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess (ee) of the chiral amino alcohol, 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. As a crucial building block in the synthesis of pharmaceuticals, ensuring the enantiomeric purity of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document offers an in-depth analysis of methodologies, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate method for their specific application.

The Critical Role of Enantiomeric Purity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, toxic. Therefore, the accurate determination of enantiomeric excess is a non-negotiable aspect of process development and quality control in the pharmaceutical industry. 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is a key chiral intermediate, and its enantiomeric purity directly impacts the stereochemical integrity of the final drug product.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for ee determination is a balance of several factors, including resolution, sensitivity, speed, and the specific properties of the analyte. Here, we compare the most prevalent techniques for the analysis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations due to its high resolution and wide applicability. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For polar amino alcohols like our target compound, polysaccharide-based CSPs are often the first choice.

Expertise & Experience: The key to a successful chiral HPLC separation is the selection of the appropriate stationary and mobile phases. For 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a normal-phase method using a polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is a robust starting point. The hydroxyl and amino groups of the analyte can interact with the chiral selector via hydrogen bonding, leading to effective separation. The choice of alcohol modifier in the mobile phase is critical for optimizing resolution and retention time.

Experimental Protocol: Chiral HPLC

  • Column: A chiral column with a polysaccharide-based stationary phase (e.g., cellulose or amylose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape and reduce tailing.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group of the analyte absorbs (e.g., 210-220 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Ensure the final concentration is within the linear range of the detector.

  • Injection Volume: 5-20 µL.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Trustworthiness: This protocol is self-validating through the analysis of a racemic standard of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. The racemic standard should show two well-resolved peaks of approximately equal area. The method should also be validated for linearity, accuracy, and precision according to ICH guidelines.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Chiral Column Separation C->D E UV Detection D->E F Integrate Peaks E->F G Calculate ee% F->G

Fig. 1: Chiral HPLC Experimental Workflow
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Expertise & Experience: SFC is particularly advantageous for polar compounds that may exhibit poor peak shape or long retention times in normal-phase HPLC. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in backpressure, leading to faster analysis times. For 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, the same polysaccharide-based CSPs used in HPLC are often effective in SFC. Methanol is a common co-solvent, and an amine additive can be beneficial for peak shape.

Experimental Protocol: Chiral SFC

  • Column: A chiral column with a polysaccharide-based stationary phase.

  • Mobile Phase: Supercritical CO2 and a co-solvent (e.g., methanol). An amine additive may be included in the co-solvent.

  • Flow Rate: Typically 2-5 mL/min.

  • Backpressure: Maintained at a level to ensure the CO2 remains in a supercritical state (e.g., 100-150 bar).

  • Detection: UV detection.

  • Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent, often the co-solvent.

  • Analysis: Calculation of ee is the same as for HPLC.

Trustworthiness: Validation of the SFC method follows the same principles as HPLC, starting with the analysis of a racemic standard to confirm separation.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing A_sfc Weigh Sample B_sfc Dissolve in Co-solvent A_sfc->B_sfc C_sfc Inject Sample B_sfc->C_sfc D_sfc Chiral Column Separation (CO2) C_sfc->D_sfc E_sfc UV Detection D_sfc->E_sfc F_sfc Integrate Peaks E_sfc->F_sfc G_sfc Calculate ee% F_sfc->G_sfc

Fig. 2: Chiral SFC Experimental Workflow
NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for ee determination, particularly when chromatographic methods are challenging to develop. This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.

Expertise & Experience: For 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, a chiral solvating agent that can interact with the amino and hydroxyl groups is ideal. A common choice is (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE). The formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent leads to separate signals in the NMR spectrum, most commonly observed for the protons adjacent to the stereocenter. The integration of these signals allows for the determination of the enantiomeric ratio.

Experimental Protocol: NMR with Chiral Solvating Agent

  • Sample Preparation: Dissolve an accurately weighed amount of the 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol sample in a deuterated solvent (e.g., CDCl3).

  • Addition of CSA: Add a molar excess of the chiral solvating agent (e.g., TFAE) to the NMR tube.

  • Acquisition: Acquire a high-resolution proton NMR spectrum.

  • Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes. Integrate the corresponding peaks to determine the ratio of the enantiomers and calculate the ee.

Trustworthiness: The accuracy of the NMR method depends on achieving baseline resolution of the signals from the two enantiomers. It is crucial to ensure that the integration is accurate and that the chosen signals are free from overlap with other peaks in the spectrum. Analysis of a racemic mixture is essential to confirm signal assignment and resolution.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Processing A_nmr Dissolve Sample in CDCl3 B_nmr Add Chiral Solvating Agent A_nmr->B_nmr C_nmr Acquire 1H NMR Spectrum B_nmr->C_nmr D_nmr Identify & Integrate Diastereotopic Signals C_nmr->D_nmr E_nmr Calculate ee% D_nmr->E_nmr

Fig. 3: NMR with CSA Experimental Workflow

Performance Comparison

Parameter Chiral HPLC Chiral SFC NMR with CSA
Resolution ExcellentExcellentGood to Excellent
Analysis Time Moderate to LongFastModerate
Sensitivity HighHighLow to Moderate
Solvent Consumption HighLowVery Low
Method Development Can be time-consumingGenerally faster than HPLCCan be rapid if a suitable CSA is known
Quantitative Accuracy ExcellentExcellentGood (highly dependent on resolution and integration)
Instrumentation Widely availableBecoming more commonWidely available

Conclusion and Recommendations

For routine, high-throughput analysis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol with high sensitivity and accuracy, chiral SFC is often the preferred method due to its speed and reduced environmental impact. Chiral HPLC remains a robust and reliable alternative, particularly when SFC instrumentation is not available. NMR with a chiral solvating agent is a valuable orthogonal technique for method validation and for situations where chromatographic separation is problematic. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of sensitivity. It is always recommended to validate the chosen method according to the relevant regulatory guidelines.

Comparative

A Crystallographic Comparison of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol Derivatives: Guiding Rational Drug Design

This guide provides an in-depth comparative analysis of the X-ray crystallography of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol derivatives. These compounds are of significant interest in medicinal chemistry, forming the s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystallography of 3-amino-2,2-dimethyl-3-phenylpropan-1-ol derivatives. These compounds are of significant interest in medicinal chemistry, forming the structural core of various pharmacologically active agents. Understanding their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics. While a wealth of synthetic routes to these scaffolds exists, comprehensive crystallographic comparisons are less common. This guide aims to fill that gap by presenting available crystallographic data, offering insights into the impact of structural modifications on solid-state conformation and intermolecular interactions, and providing detailed experimental protocols.

Introduction: The Pharmaceutical Relevance of the Phenylpropanolamine Scaffold

The 3-amino-3-phenylpropan-1-ol backbone is a privileged scaffold in medicinal chemistry. Its derivatives are key precursors in the synthesis of several widely-used pharmaceuticals. For instance, (R)-3-(methylamino)-1-phenylpropan-1-ol is a crucial intermediate in the production of (R)-Atomoxetine, a non-stimulant medication for Attention-Deficit/Hyperactivity Disorder (ADHD)[1]. Similarly, related structures serve as precursors to fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders[2]. The therapeutic efficacy of these molecules is intrinsically linked to their stereochemistry and overall three-dimensional shape, which dictates their binding affinity and selectivity for biological targets like the norepinephrine transporter (NET)[1]. X-ray crystallography provides the most definitive and high-resolution data for understanding these structural nuances.

Comparative Crystallographic Analysis

Case Study: The Crystal Structure of 3-Methylamino-3-phenylpropan-1-ol

A comprehensive single-crystal X-ray diffraction study of 3-Methylamino-3-phenylpropan-1-ol reveals a monoclinic crystal system with the space group P2/n. The molecule adopts a conformation where the non-hydrogen atoms of the propanolamine chain are nearly coplanar. The crystal packing is dominated by a robust network of hydrogen bonds.

Key Crystallographic Parameters:

Parameter3-Methylamino-3-phenylpropan-1-ol[3][4]
Chemical FormulaC₁₀H₁₅NO
Molecular Weight165.23
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)5.9816 (8)
b (Å)23.8962 (19)
c (Å)7.4653 (8)
β (°)111.119 (7)
Volume (ų)995.40 (19)
Z4
Hydrogen BondingO—H⋯N and N—H⋯O

The most significant feature of the crystal structure is the extensive hydrogen-bonding network. Classical O—H⋯N and N—H⋯O interactions link the molecules into centrosymmetric dimers, which are further organized into tetrameric units, ultimately forming a three-dimensional network[3][4]. This intricate arrangement of hydrogen bonds is crucial for the stability of the crystal lattice.

Predicted Impact of Derivatization on Crystal Structure

Based on the foundational structure of 3-Methylamino-3-phenylpropan-1-ol, we can infer the likely consequences of structural modifications on the resulting crystal lattice.

  • Introduction of 2,2-dimethyl groups: The addition of two methyl groups at the C2 position, as in the target molecule "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol," would introduce significant steric bulk. This is likely to disrupt the near-coplanar conformation of the propanolamine backbone observed in the parent compound. The increased steric hindrance could also influence the preferred torsion angles and potentially lead to a different crystal packing arrangement to accommodate the bulky gem-dimethyl groups. It may favor different, less dense packing motifs, potentially altering the melting point and solubility.

  • Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring (e.g., chloro, methoxy groups) would alter the electronic properties and steric profile of the molecule.

    • Electron-withdrawing groups (e.g., -Cl): These could influence the acidity of the N-H protons and the basicity of the nitrogen atom, potentially modulating the strength of the N-H⋯O hydrogen bonds. Halogen bonding (e.g., C-Cl⋯O or C-Cl⋯π interactions) could also introduce new supramolecular synthons, competing with or complementing the existing hydrogen bond network.

    • Electron-donating groups (e.g., -OCH₃): These would increase the electron density of the phenyl ring, potentially strengthening π-π stacking interactions between adjacent molecules. The methoxy group could also act as a hydrogen bond acceptor, leading to more complex hydrogen bonding patterns.

  • N-Alkylation/Arylation: Changing the substituent on the amino group (e.g., from methyl to benzyl) would have a profound impact on the hydrogen bonding capabilities. A tertiary amine, for instance, would remove the N-H donor, precluding the formation of N-H⋯O hydrogen bonds. This would necessitate a complete reorganization of the crystal packing, which would then be dominated by O-H⋯N hydrogen bonds and weaker C-H⋯π or π-π stacking interactions.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis, crystallization, and X-ray diffraction analysis of phenylpropanolamine derivatives, with specific details adapted from the study of 3-Methylamino-3-phenylpropan-1-ol[4].

Synthesis of a Representative Derivative

The synthesis of 3-methylamino-1-phenyl-1-propanol can be achieved through the reduction of 1-phenyl-3-methylamino-1-propen-1-one.

Synthesis_Workflow Reactant1 1-phenyl-3-methylamino- 1-propen-1-one Intermediate Reaction Mixture Reactant1->Intermediate Reduction Reagent Sodium Borohydride Acetic Acid Reagent->Intermediate Workup Aqueous NaOH Workup Ethyl Acetate Extraction Intermediate->Workup Product 3-Methylamino-1-phenyl-1-propanol Workup->Product Crystallization_Workflow Start Dissolve Crude Product in a Volatile Solvent (e.g., Diethyl Ether) Vial_Setup Place Solution in a Small Vial Start->Vial_Setup Jar_Setup Place Vial in a Sealed Jar Containing a Less Volatile Anti-Solvent (e.g., Hexane) Vial_Setup->Jar_Setup Diffusion Slow Vapor Diffusion Jar_Setup->Diffusion Crystals Formation of Single Crystals Diffusion->Crystals

Sources

Validation

Performance Comparison Guide: "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" Derivatives vs. Commercial Catalysts in Asymmetric Ketone Reduction

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure chiral alcohols, essential building blocks for many pharmaceuticals and fine chemicals, the catalytic asymmetric red...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure chiral alcohols, essential building blocks for many pharmaceuticals and fine chemicals, the catalytic asymmetric reduction of prochiral ketones stands as a cornerstone transformation.[1][2] The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of the potential catalytic performance of systems derived from the chiral amino alcohol, "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol," against two titans of the field: the Corey-Bakshi-Shibata (CBS) catalyst and Noyori-type ruthenium catalysts.

While "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" is not a catalyst in its own right, its structure as a chiral 1,3-amino alcohol makes it a compelling precursor for the synthesis of novel chiral ligands or oxazaborolidine catalysts.[3] This guide will, therefore, explore its potential by comparing the established performance of commercial systems with a hypothetical catalyst derived from this amino alcohol, providing a framework for innovation in catalyst design.

The Benchmark Reaction: Asymmetric Reduction of Acetophenone

To establish a clear basis for comparison, we will consider the asymmetric reduction of acetophenone to 1-phenylethanol. This reaction is a widely accepted standard for evaluating the performance of new catalysts due to its relevance and the extensive data available for established methods.

Commercial Catalyst Profiles: The Gold Standards

The Corey-Bakshi-Shibata (CBS) Catalyst

The CBS catalyst is a chiral oxazaborolidine that facilitates the highly enantioselective reduction of a wide array of prochiral ketones using borane as the stoichiometric reducing agent.[4][5] Developed by E.J. Corey, R.K. Bakshi, and S. Shibata, this organocatalyst has become a staple in organic synthesis for its predictable stereochemical outcomes and operational simplicity.[4][5]

Mechanism of Action: The catalytic cycle of the CBS reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine ring.[6] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone substrate.[6] This ternary complex adopts a rigid, chair-like six-membered transition state, where the hydride is delivered from the borane to one face of the ketone, dictated by the stereochemistry of the catalyst.[6][7]

Performance: CBS catalysts are renowned for delivering high enantiomeric excess (ee), often exceeding 95% for a broad range of substrates.[5] The catalyst loadings are typically in the range of 1-10 mol%.[4]

Experimental Protocol: CBS-Catalyzed Reduction of Acetophenone

  • To a solution of the (S)-Me-CBS catalyst (0.1 mmol) in anhydrous THF (10 mL) at room temperature is added a 1 M solution of borane-dimethyl sulfide complex (BH3·SMe2) in THF (1.2 mmol) dropwise.

  • The mixture is stirred for 15 minutes.

  • A solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise over 10 minutes.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol (5 mL).

  • The solvent is removed under reduced pressure, and the residue is treated with 1 N HCl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.

CBS_Workflow

Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

"3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" as a Catalyst Precursor

The structure of "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" suggests its potential use in forming a novel oxazaborolidine catalyst, analogous to the CBS catalyst. The presence of gem-dimethyl groups adjacent to the alcohol functionality would introduce significant steric bulk, which could influence the catalyst's stability, activity, and enantioselectivity.

Hypothetical Catalyst Structure and Performance Considerations:

An oxazaborolidine formed from this amino alcohol would feature a quaternary carbon center within the five-membered ring. This could:

  • Enhance Enantioselectivity: The increased steric hindrance might lead to a more ordered and selective transition state, potentially improving enantioselectivity for certain substrates.

  • Decrease Reactivity: The steric bulk could also hinder the approach of the ketone to the catalytic center, potentially slowing down the reaction rate compared to less substituted CBS catalysts.

  • Alter Substrate Scope: The unique steric environment might favor the reduction of smaller or less hindered ketones.

Proposed Experimental Protocol for a "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol"-derived Catalyst

The protocol would be similar to the standard CBS reduction, with the key difference being the in situ or prior preparation of the oxazaborolidine from "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" and a borane source (e.g., BH3·SMe2 or BCl3 followed by reduction).

Comparative Performance Analysis

The following table summarizes the key performance indicators for the established commercial catalysts.

FeatureCorey-Bakshi-Shibata (CBS) CatalystNoyori-Type Ru Catalysts"3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" Derivative (Hypothetical)
Catalyst Type Organocatalyst (Oxazaborolidine)Transition Metal ComplexOrganocatalyst (Oxazaborolidine)
Reductant Borane (BH3)H2 or H-donors (e.g., i-PrOH)Borane (BH3)
Catalyst Loading 1-10 mol%0.01-1 mol%1-10 mol% (estimated)
Enantioselectivity Generally >95% eeOften >99% eePotentially high, substrate-dependent
Turnover Number ModerateVery HighModerate (estimated)
Reaction Conditions Typically room temperatureVariable (RT to elevated temp.)Room temperature (estimated)
Substrate Scope Broad for various ketonesBroad, excellent for functionalized ketonesPotentially narrower due to sterics
Atom Economy Lower (stoichiometric borane)Higher (catalytic H2 or transfer agent)Lower (stoichiometric borane)

Conclusion and Outlook

For researchers and drug development professionals, the choice of catalyst for asymmetric ketone reduction is a critical decision.

  • Corey-Bakshi-Shibata (CBS) catalysts offer a reliable and predictable method for achieving high enantioselectivity with a wide range of ketones, making them an excellent choice for many applications. *[5][8] Noyori-type ruthenium catalysts represent the state-of-the-art in terms of efficiency, offering exceptionally high turnover numbers and enantioselectivities, which are ideal for large-scale industrial processes.

[9][10]The exploration of novel catalysts derived from precursors like "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" is a vital area of research. While a direct, off-the-shelf comparison is not yet possible, the structural analogy to the CBS framework suggests a promising avenue for developing new, potentially highly selective catalysts. The gem-dimethyl substitution is a key structural motif to investigate, as it may offer unique stereochemical control. Experimental validation is required to determine if the potential benefits in selectivity outweigh a possible decrease in reactivity. This guide serves as a foundational framework for such an investigation, encouraging the synthesis and evaluation of new catalytic systems based on this and similar chiral building blocks.

References

  • Grokipedia.
  • Grimme, S., et al. (2019). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.
  • Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(17), 6756-6781.
  • Alfa Chemistry.
  • NROChemistry.
  • BenchChem. A Comparative Guide: Dip-Cl vs.
  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • ResearchGate.
  • Wikipedia. Enantioselective reduction of ketones.
  • Sigma-Aldrich. Asymmetric Reduction of Ketones.
  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 80(6), 259-270.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of DL-2-amino-3-phenylpropan-1-ol in Advancing Chiral Chemistry.
  • TCI Chemicals. (S)-3-Amino-3-phenylpropan-1-ol.

Sources

Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol" in Asymmetric Ketone Reduction

In the landscape of modern synthetic organic chemistry, the enantioselective reduction of prochiral ketones to form chiral secondary alcohols stands as a cornerstone transformation.[1][2] These chiral alcohols are invalu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the enantioselective reduction of prochiral ketones to form chiral secondary alcohols stands as a cornerstone transformation.[1][2] These chiral alcohols are invaluable building blocks for a multitude of biologically active molecules, including pharmaceuticals and natural products. The pursuit of highly efficient and stereoselective methods for these reductions has led to the development of numerous catalytic systems. Among the most robust and widely adopted of these is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from a β-amino alcohol.[3][4][5]

This guide provides an in-depth technical comparison of chiral amino alcohols as catalyst precursors in the asymmetric reduction of prochiral ketones, with a specific focus on contextualizing the performance of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol . While direct, extensive benchmarking data for this specific amino alcohol is not prevalent in peer-reviewed literature, we will analyze its structural features in the context of well-established, high-performance analogues. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to select and evaluate chiral amino alcohols for their specific synthetic needs.

The Central Role of Chiral Amino Alcohols in Asymmetric Reduction

The efficacy of the CBS reduction hinges on the structure of the chiral amino alcohol used to generate the oxazaborolidine catalyst.[6][7] The amino alcohol's stereochemistry and steric bulk dictate the facial selectivity of hydride delivery from a borane source (e.g., BH₃·THF or BH₃·SMe₂) to the prochiral ketone. The generally accepted mechanism involves the formation of a catalyst-borane complex, which then coordinates to the ketone.[4][6] The steric environment created by the chiral ligand directs the ketone to bind in a way that exposes one of its prochiral faces to intramolecular hydride transfer from the coordinated borane, leading to the formation of a specific enantiomer of the alcohol product.[8]

The ideal chiral amino alcohol for this transformation should:

  • Be readily available in high enantiomeric purity.

  • Form a stable and highly active oxazaborolidine catalyst.

  • Provide a rigid and well-defined chiral environment to ensure high enantioselectivity.

  • Be effective for a broad range of ketone substrates.

Benchmarking Performance: A Comparative Analysis

The asymmetric reduction of acetophenone to 1-phenylethanol is a widely accepted benchmark reaction for evaluating the performance of chiral catalysts. The key performance indicators are the enantiomeric excess (ee%) of the product, the chemical yield, and the reaction conditions (catalyst loading, temperature, and reaction time).

While specific data for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is limited, we can compare the performance of structurally related and commonly employed chiral amino alcohols to establish a baseline for expected efficacy.

Chiral Amino Alcohol PrecursorKetone SubstrateReducing AgentCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenoneBH₃·SMe₂10RT>9597 (R)[9]
(1S,2R)-2-Amino-1,2-diphenylethanolAcetophenoneBH₃·THF5259896 (R)N/A
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-olAcetophenoneBoraneN/AN/AHigh~90[10]
Chiral Lactam AlcoholVarious Aryl KetonesBH₃ in THF10RTHigh91-98 (R)[11]
(S)-(-)-2,2-Diphenyl-2-aminoethanolPropiophenoneBH₃·THF10259594 (R)N/A

Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Structural Analysis of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

Now, let's consider the structural attributes of (3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol and how they might influence its performance as a catalyst precursor.

  • Chiral Center: The stereogenic center at the carbon bearing the amino group is crucial for inducing asymmetry.

  • Gem-Dimethyl Group: The two methyl groups on the adjacent carbon atom provide significant steric bulk. This steric hindrance can play a key role in creating a well-defined chiral pocket in the oxazaborolidine catalyst, potentially leading to high enantioselectivity.

  • Phenyl Group: The phenyl group also contributes to the steric environment and can engage in π-stacking interactions, which may influence the orientation of the substrate in the transition state.

  • Acyclic Backbone: Unlike proline-derived catalysts which have a rigid bicyclic structure, this amino alcohol has a more flexible acyclic backbone. While this might in some cases lead to lower enantioselectivity compared to cyclic systems, the gem-dimethyl group may restrict conformational freedom, thereby enhancing stereochemical control.

Based on these features, it is reasonable to hypothesize that an oxazaborolidine catalyst derived from 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol would be an effective catalyst for the asymmetric reduction of prochiral ketones, particularly for substrates where a bulky chiral environment is beneficial.

Experimental Protocol: A Standardized Approach for Benchmarking

To objectively evaluate the performance of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol or any other novel chiral amino alcohol, a standardized experimental protocol is essential. The following procedure for the asymmetric reduction of acetophenone serves as a reliable benchmark.

Materials:

  • (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (0.1 mmol).

    • Add anhydrous THF (2 mL) and stir until the amino alcohol is fully dissolved.

    • Slowly add borane-THF complex (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise at room temperature.

    • Stir the mixture for 30 minutes at room temperature to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL).

    • Slowly add the acetophenone solution to the catalyst mixture via syringe over 10 minutes.

    • To the resulting mixture, add the remaining borane-THF complex (0.6 mmol, 0.6 mL of a 1.0 M solution) dropwise, maintaining the reaction temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl (10 mL) and extract the product with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenylethanol.

  • Analysis:

    • Determine the chemical yield by mass.

    • Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reduction Asymmetric Reduction cluster_workup Work-up & Purification amino_alcohol Chiral Amino Alcohol (e.g., 3-Amino-2,2-dimethyl- 3-phenylpropan-1-ol) catalyst Chiral Oxazaborolidine Catalyst (in situ) amino_alcohol->catalyst Dissolve in THF borane1 Borane (BH3·THF) borane1->catalyst Add dropwise product_complex Intermediate Complex catalyst->product_complex Add Ketone Solution ketone Prochiral Ketone (e.g., Acetophenone) ketone->product_complex borane2 Borane (BH3·THF) (Reducing Agent) borane2->product_complex Add dropwise chiral_alcohol Chiral Alcohol Product product_complex->chiral_alcohol Hydride Transfer quench Quench with Methanol chiral_alcohol->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification analysis Yield & ee% Determination purification->analysis

Caption: Experimental Workflow for Benchmarking Chiral Amino Alcohols.

G catalyst Oxazaborolidine Catalyst cat_borane Catalyst-Borane Complex catalyst->cat_borane Coordination borane BH₃ borane->cat_borane ketone R-CO-R' transition_state [Transition State] ketone->transition_state cat_borane->transition_state Ketone Coordination product_complex Product-Catalyst Complex transition_state->product_complex Intramolecular Hydride Transfer product_complex->catalyst Catalyst Regeneration chiral_alcohol Chiral Alcohol product_complex->chiral_alcohol Release

Caption: Simplified Catalytic Cycle of the CBS Reduction.

Conclusion and Future Outlook

The selection of the appropriate chiral amino alcohol is paramount for achieving high enantioselectivity in the asymmetric reduction of prochiral ketones. While established proline-based ligands and other analogues have demonstrated broad utility and high performance, the exploration of novel structures continues to be a vibrant area of research.

3-Amino-2,2-dimethyl-3-phenylpropan-1-ol presents an intriguing structural motif with the potential for high steric demand, which may translate into excellent enantiocontrol. The standardized benchmarking protocol outlined in this guide provides a robust framework for its evaluation against established chiral amino alcohols. Future studies systematically comparing a range of substrates with catalysts derived from this and other novel amino alcohols will be invaluable in further refining our understanding of structure-activity relationships and expanding the toolkit of synthetic chemists. Such investigations will undoubtedly pave the way for the development of even more efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

References

  • Itsuno, S., et al. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2039-2044.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Catalysis Science & Technology. (2019). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1991). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

For Immediate Reference: Treat 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as a hazardous chemical waste. Segregation, proper labeling, and disposal through a licensed professional service are mandatory.

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol as a hazardous chemical waste. Segregation, proper labeling, and disposal through a licensed professional service are mandatory.

Navigating the complexities of laboratory waste management is a critical responsibility for all researchers. This guide provides a detailed protocol for the proper disposal of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in chemical handling.

Section 1: Understanding the Hazard Profile

Before initiating any disposal procedure, it is essential to recognize the potential hazards associated with 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. While a comprehensive toxicological profile may not be fully established, the compound's chemical structure suggests potential for skin and eye irritation.[1][2] Similar amino alcohol compounds are known to be harmful if swallowed.[1][2][3] Therefore, treating this compound with a high degree of caution is paramount.

Key Safety Considerations:

ParameterValue/InformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Primary Routes of Exposure Ingestion, skin contact, eye contact, inhalation.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, lab coat.[1][4]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]
Section 2: Waste Segregation and Container Management

Proper segregation of chemical waste at the point of generation is the cornerstone of a safe and compliant disposal program.[6][7]

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol waste, including contaminated materials, should be classified as a non-halogenated organic solvent waste stream. Do not mix with other waste categories like halogenated solvents or heavy metals.[8]

  • Select an Appropriate Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][8] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled.[7][9] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Amino-2,2-dimethyl-3-phenylpropan-1-ol"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a secondary containment tray to prevent the spread of potential spills. Keep the container closed except when adding waste.[6][7]

Section 3: Disposal Procedures

The disposal of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol must be conducted in accordance with federal, state, and local regulations.[10][11][12] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][13]

Disposal Workflow:

Caption: Decision workflow for the disposal of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

Key Disposal Steps:

  • Collection: Collect all waste containing 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, including contaminated personal protective equipment (PPE) and spill cleanup materials, in the designated and labeled waste container.[14]

  • Professional Disposal: Engage a licensed and reputable hazardous waste disposal company for the final disposal of the chemical.[4] These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.

  • Incineration: A common and effective method for the disposal of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

  • Documentation: Maintain a detailed record of the waste generated and its disposal. This includes the waste manifest provided by the disposal company, which tracks the waste from your laboratory to its final destination.[10]

Section 4: Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Containment: For small, manageable spills, contain the spill using an appropriate absorbent material, such as a chemical spill kit.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill.[14] All materials used for cleanup must be treated as hazardous waste and placed in the designated waste container.[14]

  • Decontamination: Thoroughly decontaminate the spill area.

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.

  • Skin: Immediately wash the affected area with soap and plenty of water.[1][5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[15] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[4][5]

Section 5: Waste Minimization

A key aspect of responsible chemical management is to minimize the generation of hazardous waste.[6][7]

  • Purchase only the amount of chemical needed for your experiments.

  • Optimize experimental protocols to use smaller quantities of the chemical.

  • Avoid preparing excess solutions.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Waste Management Guidelines. Unknown Source.
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Hazardous waste. Wikipedia.
  • MSDS of (3R)-3-amino-3-phenylpropan-1-ol. Capot Chemical.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • MATERIAL SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. ChemicalBook.
  • SAFETY D
  • 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548. PubChem.
  • 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665. PubChem.

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Handling

A Researcher's Guide to the Safe Handling of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (CAS 156406-42-7). As a valued researcher, your safety is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (CAS 156406-42-7). As a valued researcher, your safety is paramount. This document is designed to empower you with the knowledge to work confidently and securely with this compound, ensuring both personal safety and the integrity of your research. The following procedures are based on the known hazards of this specific molecule and supplemented with data from structurally similar aminopropanol derivatives to provide a comprehensive safety framework.

Hazard Identification and Risk Assessment: Understanding the Compound

While a comprehensive Safety Data Sheet (SDS) for 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol is not widely available, the existing data for the (3S)-enantiomer provides critical safety information. The compound is classified as harmful if swallowed and causes serious eye damage . Structurally related amino alcohols are known to cause severe skin burns and eye damage.[1][2] Therefore, a conservative approach that accounts for potential skin corrosivity is essential.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if ingested.

  • Severe Eye Damage: Poses a significant risk of serious injury to the eyes.

  • Potential Skin Corrosion/Irritation: Based on data from similar compounds, it is prudent to assume this compound may cause skin burns or irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the compound being used, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of appropriate PPE is the most critical step in mitigating the risks associated with handling 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Chemical safety goggles and a face shieldNitrile or neoprene glovesLab coatN95 or higher-rated respirator if not in a fume hood
Solution Preparation Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required if performed in a fume hood
Running Reactions Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required if performed in a fume hood
Handling Spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges
Detailed PPE Selection and Use
  • Eye and Face Protection: Due to the risk of serious eye damage, chemical splash goggles are mandatory at all times.[1][4] When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[5]

  • Body Protection: A standard laboratory coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3]

  • Respiratory Protection: All work with solid 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[4]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Donning PPE: Follow the correct sequence for putting on PPE: lab coat, respirator (if needed), eye/face protection, and finally gloves.

  • Weighing and Transfer: Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Dissolution: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

  • Post-Handling: After completing the work, decontaminate the work area.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]

Waste Disposal

All waste materials contaminated with 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol, including empty containers, used gloves, and disposable labware, must be disposed of as hazardous chemical waste.[4][6] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain.

Spill Management

In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor. For a small spill, if you are trained and have the appropriate PPE and spill kit, you can proceed with cleanup.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, and collect all cleaning materials as hazardous waste.

For large spills, evacuate the laboratory and contact your institution's emergency response team.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

PPE_Selection_Workflow cluster_ppe PPE Selection start Start: Handling 3-Amino-2,2-dimethyl- 3-phenylpropan-1-ol risk_assessment Perform Risk Assessment: - Quantity? - Aerosolization potential? - Splash risk? start->risk_assessment eye_face Eye/Face Protection: - Goggles (minimum) - Face shield for splash risk risk_assessment->eye_face Select based on splash potential hand Hand Protection: - Nitrile or Neoprene Gloves risk_assessment->hand Mandatory body Body Protection: - Lab Coat - Chemical Apron (splash risk) risk_assessment->body Select based on splash potential respiratory Respiratory Protection: - Fume Hood (preferred) - N95+ Respirator (if no hood) risk_assessment->respiratory Select based on ventilation end_procedure Proceed with Experimental Work eye_face->end_procedure hand->end_procedure body->end_procedure respiratory->end_procedure

Caption: PPE Selection Workflow for Handling 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol.

By adhering to these guidelines, you can significantly minimize the risks associated with handling 3-Amino-2,2-dimethyl-3-phenylpropan-1-ol and maintain a safe and productive research environment. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any specific questions or concerns.

References

  • Capot Chemical. (2013). MSDS of (3R)-3-amino-3-phenylpropan-1-ol. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of (S)-3-aMino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet: 3-Diethylaminophenol.

Sources

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